4-Chloroisatin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFISNDMZKGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212852 | |
| Record name | Indole-2,3-dione, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-05-4 | |
| Record name | 4-Chloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2,3-dione, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of 4-Chloroindole-2,3-dione (4-Chloroisatin)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloroindole-2,3-dione, more commonly known as 4-Chloroisatin, is a halogenated derivative of the versatile heterocyclic compound, isatin (1H-indole-2,3-dione). This molecule has emerged as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique structural framework, characterized by a planar indole nucleus fused with an α-keto-lactam system, imparts a distinct reactivity profile that has been exploited for the synthesis of a multitude of more complex heterocyclic structures. The strategic placement of a chlorine atom on the benzene ring at the 4-position significantly modulates its electronic properties and lipophilicity, influencing both its chemical reactivity and the biological activity of its derivatives.[1]
This guide offers a comprehensive technical overview of the core physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers leveraging this compound in drug discovery, materials science, and as a versatile intermediate in organic synthesis.[2]
Section 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its molecular architecture. The molecule consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. This arrangement results in a planar structure with distinct reactive sites.[3]
Caption: Molecular structure of 4-Chloroindole-2,3-dione.
1.1 Key Physicochemical Data
The macroscopic properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [4] |
| Synonyms | This compound, 4-Chloroindole-2,3-dione | [1][2][4] |
| CAS Number | 6344-05-4 | [1][4][5] |
| Molecular Formula | C₈H₄ClNO₂ | [1][4] |
| Molecular Weight | 181.58 g/mol | [1][2] |
| Appearance | Yellow to orange solid/powder/crystal | [1][2] |
| Melting Point | 258 °C | [2][5] |
| Solubility | Soluble in dimethylformamide (DMF) | [2] |
| Density | ~1.519 g/cm³ | [2] |
1.2 Structural Insights
The chemical behavior of this compound is a direct consequence of its structural features:
-
Dicarbonyl System: The molecule possesses two carbonyl groups at the C2 and C3 positions. The C2 carbonyl is part of an amide (lactam) linkage, while the C3 carbonyl behaves as a ketone. This vicinal dicarbonyl arrangement makes the C3 position highly electrophilic and susceptible to nucleophilic attack.
-
Planarity and Crystallography: X-ray crystallography studies reveal that the this compound molecule is essentially planar. In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[3] This planarity and potential for hydrogen bonding are crucial for its interaction with biological targets like enzyme active sites.
-
Influence of the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at the C4 position influences the electron density of the entire aromatic system. This has implications for both the reactivity of the aromatic ring in electrophilic substitution reactions and the acidity of the N-H proton.
Section 2: Chemical Reactivity and Key Transformations
This compound is a versatile substrate capable of undergoing a wide range of chemical transformations, making it a valuable precursor for diverse heterocyclic compounds. The primary centers of reactivity are the C3-carbonyl, the N1-amide proton, and the aromatic ring.
Caption: Key reactivity pathways of the this compound core.
2.1 Reactions at the C3-Carbonyl Group
The ketonic carbonyl at the C3 position is the most reactive site for nucleophilic addition and condensation reactions. This reactivity is the cornerstone of its use in building molecular complexity.
-
Schiff Base Formation: this compound readily condenses with primary aromatic or aliphatic amines to form Schiff bases (3-imino derivatives). This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[6] These Schiff bases are important intermediates themselves for synthesizing spiro-heterocycles.
-
Aldol-Type Condensations: The C3-carbonyl can react with compounds containing active methylene groups (e.g., malononitrile, indoles, ketones) under basic conditions to yield aldol condensation products.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the C3-carbonyl group into an exocyclic double bond, providing access to a wide array of 3-substituted-2-oxindoles.
2.2 Reactions at the N1-Amide
The proton on the N1 nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile.
-
N-Alkylation and N-Acylation: The isatin anion can be readily alkylated or acylated using various electrophiles like alkyl halides, acyl chlorides, or anhydrides. This functionalization is critical for modulating the compound's solubility, lipophilicity, and biological activity.
Section 3: Synthesis and Experimental Protocols
The most established and widely used method for preparing substituted isatins, including this compound, is the Sandmeyer isatin synthesis .[7] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization.[8]
Caption: Workflow for the Sandmeyer synthesis of this compound.
3.1 Detailed Synthesis Protocol (Sandmeyer Method)
This protocol is adapted from established procedures for the synthesis of this compound.[9][10][11]
-
Principle: The synthesis proceeds via the formation of isonitroso-3-chloroacetanilide from 3-chloroaniline, which then undergoes intramolecular electrophilic cyclization in strong acid to yield this compound.[8]
-
Step 1: Preparation of Isonitroso-3-chloroacetanilide
-
In a large reaction vessel, prepare a solution of chloral hydrate (0.054 mol) and anhydrous sodium sulfate (0.40 mol) in 120 mL of water.
-
Sequentially add m-chloroaniline (0.05 mol), hydroxylammonium chloride (0.158 mol), and concentrated hydrochloric acid (43 mL) to the suspension.
-
Heat the resulting mixture to 90 °C with stirring and maintain this temperature for approximately 5 minutes. A precipitate of the intermediate will form.
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to collect the crude isonitroso-3-chloroacetanilide. Wash the solid with water (2 x 20 mL) and allow it to dry.
-
-
Step 2: Cyclization to this compound
-
Preheat concentrated sulfuric acid (approx. 33 mL) to 65-70 °C in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Carefully add the dried isonitroso-3-chloroacetanilide from Step 1 in small portions to the hot acid, ensuring the internal temperature is maintained between 75-85 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C for an additional 20-30 minutes.[9][10]
-
Cool the reaction solution to room temperature and then slowly pour it with vigorous stirring into a beaker containing 500 g of crushed ice.
-
Continue stirring the resulting slurry for several hours to ensure complete precipitation.
-
Collect the orange-red precipitate by filtration, and wash it thoroughly with cold water until the washings are neutral.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from ethanol to yield a product with >98% purity.[9]
-
Section 4: Applications in Research and Development
The unique combination of a reactive scaffold and a halogen substituent makes this compound a compound of high interest in several scientific domains.
-
Pharmaceutical Development: The isatin core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][12] this compound serves as a key starting material for synthesizing novel drug candidates.[1] The chlorine atom can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability, and increase cell membrane permeability by increasing lipophilicity.[13]
-
Organic Synthesis: It is a foundational building block for synthesizing more complex heterocyclic systems like quinolines and spiro-indoles, which are themselves of interest in medicinal and materials chemistry.
-
Materials Science: The planar, electron-deficient nature of the isatin ring has led to its exploration in the development of novel materials, such as conducting polymers and organic semiconductors.
Section 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[15]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Rinse mouth and seek medical attention if a significant amount is swallowed.
-
Conclusion
4-Chloroindole-2,3-dione is a highly valuable and versatile heterocyclic compound. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and accessible synthesis make it an indispensable tool for chemists. Its primary importance lies in its role as a key intermediate in the development of new pharmaceuticals, where the isatin scaffold continues to provide a robust foundation for the design of potent and selective bioactive agents. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective application in advancing chemical and biomedical research.
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Introduction: The Strategic Importance of 4-Chloroisatin
An In-Depth Technical Guide to 4-Chloroisatin (CAS No. 6344-05-4)
This compound, with the CAS number 6344-05-4, is a chlorinated derivative of isatin (1H-indole-2,3-dione) that has emerged as a cornerstone intermediate in synthetic organic chemistry and medicinal chemistry.[1] Its rigid heterocyclic scaffold, featuring a reactive ketone at the C-3 position and an amide at N-1, provides a synthetically versatile platform for constructing a diverse array of more complex molecules.[1][2] The presence of a chlorine atom at the 4-position of the indole ring significantly modulates the electronic properties and lipophilicity of the molecule, which can enhance biological activity and provide a handle for further functionalization.
This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, characterization, and strategic applications of this pivotal compound. We will explore the causality behind established protocols and highlight its role in the development of novel therapeutic agents and advanced materials.[1]
Core Physicochemical and Structural Properties
A precise understanding of this compound's properties is fundamental for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 6344-05-4 | [1][3][4] |
| Molecular Formula | C₈H₄ClNO₂ | [1][3][5] |
| Molecular Weight | 181.58 g/mol | [1][3][4] |
| Appearance | Yellow to orange solid/crystalline powder | [1][6][7] |
| Melting Point | 258°C | [4][6] |
| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [3][4] |
| Synonyms | 4-Chloroindole-2,3-dione, 4-Chloro-2,3-indolinedione | [1][7] |
| Solubility | Soluble in dimethylformamide (DMF) | [6] |
| InChI Key | HSYFISNDMZKGRS-UHFFFAOYSA-N | [3][4] |
Synthesis of this compound: The Sandmeyer Approach
The most established and widely utilized method for synthesizing substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[8][9][10] This robust, two-step procedure begins with a substituted aniline—in this case, 3-chloroaniline—and proceeds through an isonitrosoacetanilide intermediate.[11][12]
Mechanism and Rationale
-
Step 1: Formation of 2-(Hydroxyimino)-N-(3-chlorophenyl)acetamide (Isonitroso-3-chloroacetanilide). This step involves a condensation reaction between 3-chloroaniline, chloral hydrate, and hydroxylamine.[12][13] The reaction is typically performed in an aqueous solution saturated with sodium sulfate. Chloral hydrate reacts with hydroxylamine to form an oxime, which then condenses with the aniline to yield the isonitrosoacetanilide intermediate.[8]
-
Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide is then treated with a strong acid, most commonly concentrated sulfuric acid.[8][12][14] The acid catalyzes an intramolecular electrophilic substitution, where the aromatic ring attacks the electrophilic carbon of the oxime group, leading to ring closure and the formation of the isatin core.[12] The choice of concentrated sulfuric acid is critical; it acts as both a catalyst and a dehydrating agent, driving the cyclization to completion.[8] Heating is often required to overcome the activation energy for this step.[11][14]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a synthesis of published methods and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Part A: Synthesis of Isonitroso-3-chloroacetanilide [11]
-
To a suitable reaction vessel, add water (120 mL), chloral hydrate (8.93 g, 0.054 mol), and anhydrous sodium sulfate (130 g).
-
Sequentially add a solution of 3-chloroaniline (0.05 mol) in concentrated hydrochloric acid (4.3 mL) and water.
-
Add a solution of hydroxylammonium chloride (10.98 g, 0.158 mol) in water.
-
Heat the resulting suspension to 90°C and maintain for approximately 5-10 minutes.[11] The mixture will turn yellow and cloudy.
-
Cool the reaction mixture to room temperature, allowing the intermediate product to precipitate.
-
Collect the crude solid by filtration and wash with water (2 x 20 mL). The product can be used directly in the next step.
Part B: Cyclization to this compound [11][14]
-
Preheat concentrated sulfuric acid (775 mL for a 136 g scale, or proportionally smaller) to 65-70°C in a large three-necked flask equipped with a mechanical stirrer and thermometer.[11][14] Causality: Preheating the acid ensures the reaction initiates promptly upon addition of the intermediate and helps maintain a controlled temperature range.
-
Add the crude isonitroso-3-chloroacetanilide from Part A in small portions, ensuring the internal temperature is maintained between 75°C and 85°C.[14] Causality: This temperature range is optimal for the cyclization reaction. Too low a temperature results in an incomplete reaction, while too high a temperature can lead to sulfonation and degradation of the product.[10]
-
Once the addition is complete, heat the mixture to 90°C for an additional 30 minutes to ensure the reaction goes to completion.[14]
-
Cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Collect the red-orange precipitate by filtration and wash thoroughly with water until the washings are neutral.
Part C: Purification and Isomer Separation [14] The cyclization of isonitroso-3-chloroacetanilide yields a mixture of this compound and 6-Chloroisatin. Separation is achieved by exploiting differences in their acidity.
-
Slurry the crude, dried solid in water (approx. 2 liters) and bring it into solution by adding 3 N sodium hydroxide until the solution is basic.
-
Filter the solution to remove any insoluble impurities.
-
Carefully adjust the pH of the filtrate to 8 using concentrated hydrochloric acid. Causality: this compound is less acidic and will precipitate first at this mildly basic pH.
-
Collect the precipitated solid by filtration, wash with water, and dry. This yields crude this compound, which can be further purified by recrystallization from ethanol.[11]
-
The filtrate containing the more acidic 6-chloroisatin can be further acidified to pH < 1 to precipitate the 6-chloro isomer, if desired.[14]
Chemical Reactivity and Derivatization
The this compound scaffold is rich in reactive sites, making it an ideal precursor for generating chemical libraries. The most common reactions occur at the C3-carbonyl group and the N1-amide proton.
-
Reactions at C3-Carbonyl: The ketone at the C3 position is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. A prime example is the formation of Schiff bases (imines) by reacting this compound with primary amines.[15][16] This reaction is a gateway to a vast number of derivatives, including spiro-heterocycles.[15]
-
Reactions at N1-Amide: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation reactions. This provides a straightforward method to introduce substituents that can modulate solubility, cell permeability, and target binding.
Workflow: Synthesis of this compound Schiff Base Derivatives
Caption: General workflow for Schiff base synthesis from this compound.
General Protocol: Schiff Base Synthesis[18]
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or ethanol.
-
Add the desired primary aromatic amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Heat the reaction mixture to reflux for several hours (typically 10-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.
Applications in Research and Drug Development
This compound is not merely a synthetic intermediate but a building block for molecules with significant biological potential.[1] Its derivatives have been extensively explored for various therapeutic applications.
-
Pharmaceutical Development: It is a key precursor in the synthesis of potential anti-cancer and antimicrobial agents.[1][6] The isatin core is a "privileged scaffold" found in numerous bioactive compounds, and the 4-chloro substitution often enhances this activity.[17][18][19] Studies have shown that isatin derivatives can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.[6][17]
-
Organic Synthesis: Beyond pharmaceuticals, it serves as a building block for dyes, pigments, and agrochemicals.[1][6] Its ability to undergo diverse chemical transformations makes it valuable for creating novel materials.[1]
-
Biochemical Research: Isatin compounds have been identified as selective inhibitors of enzymes like carboxylesterases and can exhibit plant growth-regulating activity.[11][20] This makes this compound a useful tool for studying cellular processes and developing new biochemical probes.
-
Material Science: The compound is being explored for creating novel materials like conducting polymers for use in electronics.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Summary of Spectroscopic Data
| Technique | Characteristic Peaks / Signals | Interpretation |
| ¹H NMR | δ ~11.0 ppm (broad s, 1H), δ ~7.0-7.6 ppm (m, 3H) | The downfield singlet corresponds to the acidic N-H proton. The multiplet in the aromatic region corresponds to the three protons on the benzene ring. |
| ¹³C NMR | δ ~183 ppm, δ ~158 ppm, δ ~110-150 ppm | Two distinct signals in the far downfield region are characteristic of the two carbonyl carbons (C2 and C3). Multiple signals in the 110-150 ppm range correspond to the aromatic carbons. |
| FTIR (cm⁻¹) | ~3200 (N-H stretch, often broad), ~1750 & ~1730 (C=O stretches), ~1600 (C=C aromatic stretch) | The N-H stretch confirms the amide group. The two strong carbonyl peaks are indicative of the dione structure. The aromatic C=C stretch confirms the benzene ring. |
| Mass Spec (GC-MS) | m/z ≈ 181 (M⁺), 153 (M-CO)⁺, 126 | The molecular ion peak (M⁺) confirms the molecular weight. A characteristic fragmentation pattern for isatins is the loss of carbon monoxide (CO), giving a strong peak at M-28. |
(Note: Exact chemical shifts (δ) in NMR and wavenumbers in IR can vary slightly based on solvent and instrumentation. The data presented are typical values for structure confirmation.)[3][21]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: According to GHS classifications, this compound may be toxic if swallowed (H301), cause serious eye irritation (H319), and may cause skin and respiratory irritation (H315, H335).[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store the compound at room temperature in a tightly sealed container, away from incompatible materials.[1]
Conclusion
This compound (CAS 6344-05-4) stands out as a highly valuable and versatile compound for both academic research and industrial application.[1] Its straightforward synthesis via the Sandmeyer reaction, coupled with its rich chemical reactivity, makes it an indispensable building block. For professionals in drug discovery, its role as a privileged scaffold provides a reliable starting point for developing novel therapeutics targeting a wide range of diseases, from cancer to microbial infections.[2][6] A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is paramount to unlocking its full potential in advancing chemical and pharmaceutical sciences.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloroisatin: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry Applications. Retrieved from [Link]
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molecular weight and formula of 4-Chloroisatin
An In-Depth Technical Guide to 4-Chloroisatin: Synthesis, Characterization, and Applications
Introduction
This compound (4-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive ketone at the C-3 position and an amide N-H proton, makes it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules.[1] This guide provides a comprehensive overview of this compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental properties, established synthetic protocols, characteristic spectral data, and its pivotal role as a precursor in the development of novel therapeutic agents and materials.[1][2]
Molecular and Physicochemical Properties
The strategic placement of a chlorine atom on the indole ring significantly influences the electronic properties and reactivity of the isatin core, providing a valuable handle for further chemical modification. Its fundamental properties are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₈H₄ClNO₂ | [1][3][4] |
| Molecular Weight | 181.57 g/mol | [3][4] |
| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [3] |
| CAS Number | 6344-05-4 | [1][3] |
| Appearance | Yellow to orange solid powder/crystal | [1][2] |
| Melting Point | ~258 °C | [2] |
| Solubility | Soluble in dimethylformamide (DMF) |[2] |
Caption: 2D molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a cyclization reaction, a variant of the Sandmeyer isatin synthesis. One established method involves the reaction of 3-chloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.[5][6]
Causality in the Synthetic Protocol
The choice of reagents and conditions is critical for directing the reaction towards the desired product.
-
Isonitrosoacetanilide Formation: The initial condensation reaction between 3-chloroaniline, chloral hydrate, and hydroxylamine forms the key oxime intermediate. This step builds the necessary carbon-nitrogen framework for the subsequent cyclization.
-
Acid-Catalyzed Cyclization: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the oxime, facilitating an electrophilic aromatic substitution where the nitrogen attacks the benzene ring. The strong acid medium is essential to drive this intramolecular cyclization to completion.
-
Temperature Control: The temperature is carefully maintained between 75-85°C during the addition of the intermediate to the acid.[5] This provides sufficient energy to overcome the activation barrier for cyclization without promoting unwanted side reactions or decomposition. A final heating step at 90°C ensures the reaction proceeds to completion.[5]
-
Purification by pH Adjustment: The crude product contains both this compound and its isomer, 6-Chloroisatin. The separation relies on the differential acidity of the N-H proton. By dissolving the mixture in a basic solution (NaOH) and then carefully re-acidifying to a specific pH (pH 8), the less soluble this compound can be selectively precipitated.[5]
Experimental Protocol
The following protocol is adapted from established literature procedures.[5][6]
-
Preparation of the Intermediate: In a suitable vessel, chloral hydrate, anhydrous sodium sulfate, 3-chloroaniline, and hydroxylammonium chloride are sequentially added to water with concentrated hydrochloric acid.[6]
-
The suspension is heated to 90°C for approximately 5 minutes and then cooled. The resulting solid intermediate (isonitroso-3-chloroacetanilide) is collected by filtration and washed with water.[6]
-
Cyclization: Concentrated sulfuric acid (H₂SO₄) is preheated to 70°C in a separate reaction flask equipped with a stirrer.[5]
-
The dried intermediate from step 2 is added portion-wise to the hot sulfuric acid, maintaining the reaction temperature between 75-85°C.[5]
-
After the addition is complete, the mixture is heated at 90°C for an additional 30 minutes.[5]
-
Isolation and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice with stirring.[5]
-
The precipitated red-orange solid is collected by filtration and washed with water.
-
For purification, the crude solid is dissolved in 3 N sodium hydroxide and filtered. The pH of the filtrate is adjusted to 8 with concentrated hydrochloric acid to precipitate the this compound product.[5]
-
The solid is recovered by filtration, washed with water, and dried.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the compound's identity.
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Key Features | Interpretation |
|---|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.8 ppm); Broad singlet for N-H proton (>10 ppm) | Confirms the presence of the substituted benzene ring and the labile amide proton. |
| ¹³C NMR | Signals for two carbonyl carbons (C=O) typically >160 ppm; Signals in the aromatic region (approx. 110-140 ppm) | Indicates the presence of the dione functionality and the aromatic carbons.[3] |
| IR Spectroscopy | Two distinct C=O stretching bands (approx. 1730-1760 cm⁻¹); N-H stretching band (approx. 3100-3300 cm⁻¹); C-Cl stretching band (approx. 700-800 cm⁻¹) | The two carbonyl peaks are characteristic of the isatin core (amide and ketone). The N-H stretch confirms the amide group.[3] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 181/183 in a ~3:1 ratio) | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides definitive evidence for the presence of one chlorine atom.[3] |
Reactivity and Applications
The synthetic utility of this compound stems from its inherent reactivity, making it a cornerstone for building diverse molecular libraries.[1]
-
Schiff Base Formation: The C-3 ketone is highly electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7] This reaction is a common first step in the synthesis of spiro-heterocycles and other complex derivatives with potential biological activity.[7]
-
N-Functionalization: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for alkylation, acylation, or arylation at the nitrogen position. This provides a simple route to modify the compound's steric and electronic properties.
-
Pharmaceutical Development: this compound is a key intermediate in the synthesis of compounds with a wide range of biological activities. It is particularly prominent in the development of potential anti-cancer agents, where the isatin scaffold is known to inhibit various kinases.[1][2] It also serves as a precursor for antimicrobial and anti-inflammatory molecules.[1]
-
Materials Science: Beyond pharmaceuticals, it is used as a building block for dyes, pigments, and agrochemicals.[1][2] Its structure is also being explored for the creation of novel materials like conducting polymers.
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An In-Depth Technical Guide to the Solubility of 4-Chloroisatin for Pharmaceutical and Chemical Research
Abstract: 4-Chloroisatin, a halogenated derivative of isatin, is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional dyes.[1][2] Its utility in these applications is profoundly influenced by its solubility characteristics in various solvent systems. Low solubility can impede reaction kinetics, complicate purification processes, and result in poor bioavailability for pharmaceutical applications.[3] This guide provides a comprehensive technical overview of the solubility of this compound, synthesizing theoretical principles with practical data. We delve into the physicochemical properties of the molecule, present available solubility data across a spectrum of solvents, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's behavior in solution to optimize its use in synthesis, formulation, and biological screening.
Introduction to this compound: Physicochemical Profile
This compound, systematically named 4-chloro-1H-indole-2,3-dione, is a yellow to orange crystalline solid.[2][4] Its molecular structure, featuring a planar indole ring system substituted with a chlorine atom and two carbonyl groups, dictates its chemical reactivity and physical properties. The presence of both hydrogen bond donor (the N-H group) and acceptor (carbonyl oxygens) sites, combined with the electron-withdrawing nature of the chlorine atom and the diketone system, results in a molecule with moderate polarity.
Understanding these fundamental properties is the first step in predicting and explaining its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [4][5] |
| Molecular Weight | 181.58 g/mol | [1][4] |
| Appearance | Light yellow to Brown powder/crystal | [1][4] |
| Melting Point | 258 °C | [1] |
| pKa | 9.44 ± 0.20 (Predicted) | [6] |
| LogP | ~1.3 | [1][5] |
| CAS Number | 6344-05-4 | [4][5] |
The Science of Solubility: A Mechanistic Perspective
The dissolution of a crystalline solid like this compound is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
-
Pillar 1: Crystal Lattice Energy: The this compound molecules in their solid state are held together by intermolecular forces, including hydrogen bonds (N-H···O=C) and π-π stacking interactions. The energy required to overcome these forces is the crystal lattice energy. A high lattice energy can significantly hinder solubility.
-
Pillar 2: Solvation Energy: When solvent molecules surround a solute molecule, new interactions are formed, releasing solvation energy. The extent of this energy release depends on the compatibility of the solute and solvent.
-
Pillar 3: "Like Dissolves Like": This principle is a useful heuristic. This compound has both polar (amide, ketones) and nonpolar (chlorinated benzene ring) features. Therefore, its solubility is expected to be highest in solvents that can effectively interact with both moieties, particularly polar aprotic solvents.
The interplay of these factors is visualized in the diagram below.
Caption: Workflow for Shake-Flask Solubility Determination.
Self-Validating System: The Importance of the Calibration Curve
The use of a multi-point calibration curve is a self-validating step. The linearity of this curve (typically requiring an R² value > 0.995) confirms that the analytical method follows the Beer-Lambert law in the concentration range of interest, ensuring the trustworthiness of the final calculated solubility value.
Caption: Protocol for Generating a Valid Calibration Curve.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in research and development. Its behavior is governed by its moderately polar structure, with high solubility observed in polar aprotic solvents like DMF and DMSO and poor solubility in nonpolar solvents and water. For applications requiring precise solubility data, the shake-flask method provides a reliable and authoritative means of determination. By understanding the theoretical underpinnings and applying rigorous experimental protocols, researchers can effectively manage and optimize the use of this compound in their workflows, accelerating progress in drug discovery and materials science.
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A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Chloroisatin
This guide provides an in-depth exploration of the critical physicochemical properties of 4-Chloroisatin (CAS 6344-05-4), specifically its appearance and melting point. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers not only the characteristic data for this compound but also detailed, field-proven methodologies for its accurate determination. Understanding these fundamental properties is a prerequisite for the successful application of this compound in the synthesis of novel bioactive molecules, pharmaceuticals, and industrial materials.[1][2][3]
Introduction: The Significance of this compound
This compound, systematically named 4-chloro-1H-indole-2,3-dione, is a chlorinated derivative of isatin.[1] Isatin and its derivatives are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials.[4][5][6] The strategic placement of a chlorine atom at the 4-position of the isatin core significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1]
In the pharmaceutical sector, this compound is a key intermediate in the development of potential therapeutic agents, including anticancer and antimicrobial compounds.[1][2][3] Its utility also extends to the dye and pigment industry, where it serves as a precursor for creating novel colorants.[1] Given its broad applicability, the accurate and reliable characterization of its fundamental physical properties is of paramount importance for ensuring reproducibility in research and manufacturing, and for meeting stringent quality control standards.
Physical Appearance: Qualitative and Quantitative Assessment
The physical appearance of a chemical compound is its first-line indicator of purity. For this compound, this assessment involves not only a visual inspection of its color and form but also an understanding of how these characteristics may be influenced by factors such as purity and crystalline form.
Tabulated Physical Properties
| Property | Description | Source(s) |
| Chemical Name | 4-chloro-1H-indole-2,3-dione | [2] |
| Synonyms | This compound, 4-Chloroindole-2,3-dione | [7] |
| CAS Number | 6344-05-4 | [8] |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.58 g/mol | [1][2] |
| Physical State | Solid at room temperature | [2] |
| Appearance | Light yellow to brown or yellow to orange powder/crystal | [1][2][7] |
Experimental Protocol for Visual Characterization
This protocol outlines a systematic approach to observing and documenting the physical appearance of a this compound sample.
Objective: To qualitatively assess the color, form, and homogeneity of a solid sample of this compound.
Materials:
-
Spatula
-
White, non-glare observation surface (e.g., ceramic well plate or watch glass)
-
Magnifying glass or low-power microscope
-
This compound sample
Procedure:
-
Sample Preparation: On a clean, dry, white observation surface, place a small, representative sample (approximately 10-20 mg) of this compound using a clean spatula.
-
Color Observation: Under consistent, bright, and neutral lighting, observe the color of the sample against the white background. Record the color using descriptive terms (e.g., "pale yellow," "bright orange," "reddish-brown").
-
Form and Morphology Assessment: Examine the sample with a magnifying glass or under a low-power microscope. Note the form of the solid, distinguishing between crystalline (with discernible geometric shapes) and amorphous (powdery, non-crystalline) appearances.[9] Record descriptive terms such as "fine powder," "crystalline needles," or "granular solid."
-
Homogeneity Evaluation: Assess the uniformity of the sample. Look for the presence of any foreign particles, clumps of different colors, or a non-uniform appearance that might indicate the presence of impurities or incomplete drying.
Self-Validation and Interpretation:
-
Causality: A uniform, brightly colored crystalline powder is indicative of high purity. The synthesis of this compound can result in a crude "red-orange precipitate."[10] Subsequent purification, such as recrystallization from ethanol, is crucial to obtain the final, purer product.[3]
-
Trustworthiness: A sample that appears dull, clumped, or has a wide color range (e.g., specks of brown in a yellow powder) may be impure or may have degraded over time. Such observations should prompt further analytical testing, such as melting point determination, to ascertain purity.
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a highly sensitive physical property that serves as a primary indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8][10][11]
Tabulated Melting Point Data
| Parameter | Value | Source(s) |
| Melting Point | 258 °C | [2][8] |
The Impact of Impurities on Melting Point
The synthesis of this compound often involves strong acids and multi-step reactions, which can introduce impurities if not carefully controlled.[3][10] For instance, the synthesis from isonitroso-3-chloroacetanilide can also produce the isomeric 6-chloroisatin, which would need to be separated.[10]
The presence of such impurities disrupts the uniform crystalline lattice of this compound. This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to break these bonds and transition the substance to a liquid state.[1][7][8] Consequently, an impure sample of this compound will exhibit:
-
A depressed (lower) initial melting temperature.
-
A broader melting range (the temperature difference between the onset of melting and complete liquefaction).
This principle is fundamental to the practice of using melting point as a criterion for purity. As a crude product is purified, for instance through recrystallization, its melting point will increase and the range will narrow, approaching the literature value for the pure substance.[12]
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol details the standard capillary method for determining the melting point range of this compound, in accordance with common pharmacopeia and laboratory standards.[12][13]
Objective: To accurately determine the melting point range of a this compound sample.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Thin-walled capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
This compound sample (must be completely dry)
Procedure:
-
Sample Preparation: If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer within the sample.[13]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[13][14]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point. This saves time in the subsequent, more precise measurement.[15]
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample. Set the heating rate to a slow, controlled value of 1-2 °C/min.[15] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Data Recording:
-
T₁ (Onset of Melting): Record the temperature at which the first drop of liquid becomes visible within the sample.
-
T₂ (Completion of Melting): Record the temperature at which the last solid particle melts, and the sample becomes a clear, transparent liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For high-purity this compound, this range should be narrow and close to the literature value of 258 °C.
Self-Validation and Causality:
-
Trustworthiness: Repeating the accurate measurement at least twice to ensure consistency validates the result. Consistent values (within 1°C) indicate a reliable measurement.
-
Expertise: A broad melting range (e.g., 250-255 °C) is a strong indicator of impurities. The likely cause could be residual starting materials, solvents from recrystallization, or isomeric byproducts. This result would necessitate further purification of the sample before its use in sensitive applications.
Workflow and Safety Considerations
Integrated Characterization Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a new or existing batch of this compound, integrating the protocols described above.
Caption: Workflow for the Characterization of this compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate caution. Based on available Safety Data Sheets (SDS), this compound should be handled with care.
-
Hazards: May cause eye irritation, skin irritation, and respiratory irritation. It can be toxic if swallowed.[16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[17]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Prevent dispersion of dust during weighing and transfer.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water. If irritation persists, seek medical attention.
-
Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical advice.
-
This guide provides a robust framework for the accurate and safe characterization of this compound. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can ensure the quality and reliability of their work, paving the way for successful innovation in their respective fields.
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Spectroscopic Characterization of 4-Chloroisatin: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for 4-Chloroisatin (4-Chloro-1H-indole-2,3-dione), a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of potential anticancer agents and novel dyes necessitates a thorough understanding of its structural properties, which are primarily elucidated through spectroscopic techniques.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and interpretation of the spectra, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Analytical Foundation
A precise characterization of this compound is fundamental for its application in drug development and organic synthesis.[3] Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity, purity, and structural integrity. The strategic placement of the chlorine atom at the C4 position induces specific electronic effects that are clearly observable in its spectral data, distinguishing it from other isomers.
Key Molecular Information:
-
Molecular Formula: C₈H₄ClNO₂[4]
-
Molecular Weight: 181.58 g/mol [4]
-
CAS Number: 6344-05-4[4]
-
Appearance: Yellow to orange solid[5]
-
Melting Point: ~258 °C[6]
The numbering scheme used for the interpretation of NMR spectra is presented in the following diagram.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the compound's polarity makes it soluble in this solvent.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program, typically with 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
-
N-H Proton: The amide proton (N1-H) is expected to appear as a broad singlet significantly downfield, typically in the range of δ 11.0-11.5 ppm when using DMSO-d₆ as a solvent. This deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.
-
Aromatic Protons (H5, H6, H7): The three adjacent protons on the benzene ring form a coupled system.
-
H6: This proton is situated between two other protons (H5 and H7) and is expected to appear as a triplet around δ 7.7 ppm .
-
H5 and H7: These protons are adjacent to the H6 proton and a quaternary carbon. They are expected to appear as doublets . The H7 proton, being ortho to the electron-withdrawing amide carbonyl group, would likely be the most deshielded of the aromatic protons, appearing around δ 7.8 ppm . The H5 proton, ortho to the chlorine atom, would appear slightly more upfield, around δ 7.3 ppm .
-
| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| 1 | ~11.2 | Singlet (broad) | N-H |
| 2 | ~7.8 | Doublet | H7 |
| 3 | ~7.7 | Triplet | H6 |
| 4 | ~7.3 | Doublet | H5 |
| Note: These are predicted values based on chemical shift theory in DMSO-d₆. Actual experimental values may vary. |
¹³C NMR Spectral Interpretation
Experimental ¹³C NMR data for this compound has been reported in the scientific literature, providing a definitive carbon fingerprint of the molecule.[1] The proton-decoupled spectrum will display eight distinct signals, corresponding to each unique carbon atom in the structure.
-
Carbonyl Carbons (C2, C3): The two carbonyl carbons are the most deshielded and appear furthest downfield. The amide carbonyl (C2) is typically found around δ 158-160 ppm , while the ketone carbonyl (C3) appears even further downfield, around δ 182-184 ppm .
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six carbons of the benzene ring appear in the typical aromatic region (δ 110-150 ppm).
-
C4 (C-Cl): The carbon directly attached to the chlorine atom (C4) will be significantly influenced by the halogen's electronegativity and is expected around δ 130-135 ppm .
-
C7a: This quaternary carbon, positioned between the nitrogen and the aromatic ring, is expected around δ 148-152 ppm .
-
The remaining carbons (C3a, C5, C6, C7) will appear in the complex aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.
-
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Assignment |
| C3 | 182 - 184 | Ketone C=O |
| C2 | 158 - 160 | Amide C=O |
| C7a | 148 - 152 | Quaternary Ar-C |
| C6 | 138 - 140 | Ar-CH |
| C4 | 130 - 135 | Ar-C-Cl |
| C3a | 118 - 122 | Quaternary Ar-C |
| C5 | 124 - 128 | Ar-CH |
| C7 | 115 - 118 | Ar-CH |
| Note: The assignments are based on established chemical shift ranges and data reported by Gassman et al. (1977).[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to its amide and ketone moieties.
Experimental Protocol: FTIR-KBr
-
Sample Preparation: Mix approximately 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.
An experimental FTIR spectrum of this compound has been recorded using a KBr pellet technique.[1] The key absorption bands are interpreted as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 - 3300 | N-H Stretch | Amide (N-H) |
| ~1740 - 1760 | C=O Stretch | Ketone (C3=O) |
| ~1720 - 1740 | C=O Stretch | Amide (C2=O) |
| ~1600 - 1620 | C=C Stretch | Aromatic Ring |
| ~1460 - 1480 | C=C Stretch | Aromatic Ring |
| ~750 - 780 | C-Cl Stretch | Aryl Halide |
The presence of two distinct carbonyl peaks is a hallmark of the isatin core. The N-H stretching frequency indicates the presence of the secondary amide group.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as Electron Ionization (EI).
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
The mass spectrum of this compound shows a characteristic pattern due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Molecular Ion (M⁺): The molecular ion peak will appear as a pair of peaks at m/z 181 (for C₈H₄³⁵ClNO₂) and m/z 183 (for C₈H₄³⁷ClNO₂), with a characteristic ~3:1 intensity ratio.
-
Fragmentation: The primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the molecular ion, a common fragmentation for cyclic ketones.[1]
-
[M-CO]⁺: This results in a fragment ion at m/z 153 (and a smaller peak at m/z 155).
-
[M-CO-Cl]⁺: A subsequent loss of a chlorine radical from the m/z 153 fragment gives rise to an ion at m/z 126 .
-
| m/z Value | Proposed Fragment | Interpretation |
| 181 / 183 | [C₈H₄ClNO₂]⁺ | Molecular Ion (M⁺) |
| 153 / 155 | [C₇H₄ClNO]⁺ | Loss of Carbon Monoxide (-CO) |
| 126 | [C₇H₄NO]⁺ | Loss of Chlorine Radical (-Cl) |
This fragmentation pattern is highly diagnostic and provides strong evidence for the this compound structure.
Integrated Analytical Workflow
Caption: General workflow for spectroscopic characterization.
References
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PubChem. This compound | C8H4ClNO2 | CID 96047 . National Center for Biotechnology Information. [Link]
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LookChem. Cas 6344-05-4, this compound . [Link]
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Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione . IUCrData, 1(5), x160689. [Link]
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Spectral Database for Organic Compounds (SDBS). AIST . [Link]
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Juma, R. M., Golen, J. A., & Manke, D. R. (2016). data reports 4-Chloro-1H-indole-2,3-dione . IUCrData. [Link]
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Golen, J. A., & Manke, D. R. (2016). data reports 4,7-Dichloro-1H-indole-2,3-dione . IUCrData. [Link]
Sources
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- 6. This compound,6344-05-4-Amadis Chemical [amadischem.com]
An In-Depth Technical Guide on the Biological Activity of 4-Chloroisatin and its Derivatives
Foreword
The isatin scaffold, an indole-1H-2,3-dione, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its synthetic accessibility and the reactivity of its carbonyl groups have led to the generation of a vast library of derivatives with wideranging therapeutic potential. Among these, 4-chloroisatin has emerged as a particularly interesting starting point for the development of novel bioactive compounds. The introduction of a chloro group at the 4-position of the isatin ring can significantly influence the molecule's electronic and lipophilic properties, often leading to enhanced biological activity.[4] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity of this compound Derivatives
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have shown considerable promise in this area, exhibiting cytotoxic effects against a variety of cancer cell lines.[5]
Mechanisms of Action
The anticancer activity of this compound derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for cancer cell survival and proliferation.
1.1.1. Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. One derivative, 4'-chloroflavanone, has been shown to increase the expression of cytochrome c, a key protein in the intrinsic apoptotic pathway.[6] This leads to the activation of downstream effector caspases, such as caspase-3, ultimately resulting in the dismantling of the cell.[6] Some copper complexes of isatin derivatives are proposed to generate reactive oxygen species (ROS), leading to oxidative damage, loss of mitochondrial membrane potential, and subsequent activation of the mitochondrial pathway of apoptosis.[7]
1.1.2. Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. For instance, 4'-chloroflavanone has been observed to cause G1/S phase arrest in breast cancer cells.[6] This arrest is associated with a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and cyclin D, and a concomitant increase in the expression of the cell cycle inhibitor p21Cip1, a downstream target of the tumor suppressor p53.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin ring and on any appended moieties. Studies on isatin-hydrazones have revealed that halogen substituents at the 2,6-position of a C-ring are among the most potent derivatives against the MCF-7 breast cancer cell line.[1] For isatin-based pyrazoline conjugates, a 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione was found to be highly active against leukemia cell lines, highlighting the importance of the substituent pattern on the pyrazoline ring.[5]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected isatin derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d) | Leukemia | 0.69-3.35 | [5] |
| Isatin-hydrazone 4j | MCF-7 | 1.51 ± 0.09 | [1] |
| Isatin-hydrazone 4k | MCF-7 | 3.56 ± 0.31 | [1] |
| Isatin-hydrazone 4e | MCF-7 | 5.46 ± 0.71 | [1] |
| Isatin-hydrazone 4e | A2780 | 18.96 ± 2.52 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The Microculture Tetrazolium Technique (MTT) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.[1]
Antimicrobial Activity of this compound Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health. This compound derivatives, particularly in the form of Schiff bases and Mannich bases, have demonstrated promising antibacterial and antifungal activities.[8][9][10]
Antibacterial and Antifungal Activity
Schiff bases derived from isatin and its halogenated analogs have been extensively studied for their antimicrobial properties.[9][10] The antimicrobial activity of these compounds is often enhanced upon chelation with metal ions.[10][11]
Mechanism of Action: While the exact mechanisms are not fully elucidated for all derivatives, it is believed that the imine group in Schiff bases plays a crucial role in their antimicrobial activity.[9] These compounds may interfere with cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes in pathogenic microorganisms.
Spectrum of Activity: this compound derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa.[9][10][11] Antifungal activity has been observed against fungi such as Aspergillus niger and Candida albicans.[9][11][12]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of isatin Schiff bases is influenced by the nature of the substituents on both the isatin and the amine-derived portions of the molecule. The presence of electron-withdrawing groups can impact the activity.[12][13] For instance, in a study of isatin Schiff bases, a derivative with a p-nitroaniline moiety showed limited activity, which was attributed to the deactivating effect of the nitro group.[12] In contrast, metal complexes of these ligands often exhibit enhanced antimicrobial activity compared to the free ligands.[10][11]
Quantitative Data Summary: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected isatin derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin Schiff Base 7 | Micrococcus luteus | 25 | [9] |
| Isatin Schiff Base 7 | Staphylococcus aureus | 12.5 | [9] |
| Isatin Schiff Base 8 | Aspergillus niger | 12.5 | [9] |
| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Bacillus subtilis | 5.0 | [12] |
| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Escherichia coli | 5.0 | [12] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A control solvent and a standard antibiotic/antifungal agent should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[10][11]
Antiviral Activity of this compound Derivatives
Isatin and its derivatives have a long history of investigation as antiviral agents, with some compounds showing activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[8][14]
Spectrum of Antiviral Activity
Schiff and Mannich bases derived from isatin and its halogenated analogs have been evaluated for their anti-HIV activity.[8] Some derivatives have also shown inhibitory effects against HCV replication.[14]
Mechanism of Action: The antiviral mechanism of isatin derivatives can vary depending on the virus and the specific compound. For anti-HIV activity, some thiosemicarbazone derivatives are thought to inhibit the synthesis of viral structural proteins.[14] Other derivatives have been shown to inhibit the HIV-1 reverse transcriptase (RT) enzyme.[14]
Structure-Activity Relationship (SAR) Insights
The anti-HIV activity of isatin derivatives is sensitive to structural modifications. For a series of isatin-based compounds, the shortening of n-propyl groups to diethyl groups improved the anti-HIV activity.[14] The nature of the substituent at the N1 position of the isatin ring and the side chain attached to the C3 position are critical for antiviral potency.
Quantitative Data Summary: Antiviral Activity
The following table summarizes the antiviral activity of selected isatin derivatives.
| Compound | Virus | Activity | Value (µM) | Reference |
| Thiosemicarbazone 6 | HIV | 50% Viral Inhibition | 0.34 | [14] |
| Thiosemicarbazone 7 | HIV | 50% Viral Inhibition | 2.9 | [14] |
| Analog 9l | HIV-1 RT | IC50 | 32.6 ± 6.4 | [14] |
| Analog 15c | HIV-1 (MT-4 cells) | EC50 | 7.8 | [14] |
| Analog 15l | HIV-1 (MT-4 cells) | EC50 | 5.6 | [14] |
| Analog 15o | HIV-1 (MT-4 cells) | EC50 | 7.6 | [14] |
Experimental Protocol: Anti-HIV Activity Assay in MT-4 Cells
This assay is used to determine the ability of a compound to inhibit the replication of HIV-1 in a human T-cell line.
Principle: MT-4 cells are susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of a compound is measured by its ability to protect the cells from virus-induced CPE. This is often quantified using a colorimetric method, such as the MTT assay, to measure cell viability.
Step-by-Step Methodology:
-
Cell Preparation: Culture and maintain MT-4 cells in an appropriate growth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.
-
Infection and Treatment: In a 96-well plate, mix MT-4 cells with a predetermined amount of HIV-1 and immediately add the diluted test compounds. Include uninfected cell controls and infected, untreated controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.
-
Viability Assessment: After incubation, assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the infected, untreated control. The 50% effective concentration (EC50), the concentration that protects 50% of the cells from virus-induced CPE, is then determined. A cytotoxicity assay (CC50) is also performed on uninfected cells to determine the selectivity index (SI = CC50/EC50).[8][14]
Enzyme Inhibitory Activity of this compound Derivatives
The isatin scaffold is a versatile inhibitor of various enzymes, and this compound derivatives have been explored for their potential to modulate the activity of several important enzyme families.
Caspase Inhibition
Caspases are a family of cysteine proteases that play a central role in apoptosis.[15][16] Isatin sulfonamides have been identified as potent, non-peptide inhibitors of caspases, particularly the executioner caspases-3 and -7.[17]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters. Isatin and its analogs have been investigated as MAO inhibitors, which have potential applications in the treatment of neurological disorders.[18]
Carboxylesterase (CE) Inhibition
Carboxylesterases are involved in the metabolism of numerous drugs. Isatin derivatives have been shown to be potent and specific inhibitors of CEs, with their inhibitory potency related to their hydrophobicity.[19]
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain isatin derivatives containing a 1,3,4-thiadiazole moiety have demonstrated potent α-glucosidase inhibitory activity.[20]
Structure-Activity Relationship (SAR) Insights
For caspase inhibition by isatin sulfonamides, the nature of the substituent on the sulfonamide nitrogen is critical for potency and selectivity.[17] In the case of carboxylesterase inhibition, the hydrophobicity of the isatin derivative, as indicated by its clogP value, is a key determinant of inhibitory potency, with more hydrophobic compounds generally being more active.[19] For α-glucosidase inhibitors, a (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one derivative was found to be the most potent, indicating the importance of the 4-chlorobenzyl group at the N1 position.[20]
Quantitative Data Summary: Enzyme Inhibition
The following table summarizes the inhibitory activity of selected isatin derivatives against various enzymes.
| Compound | Enzyme | IC50 / Ki | Reference |
| (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one (3d) | α-glucosidase | IC50 = 3.12 ± 1.25 µM | [20] |
| Isatin sulfonamide analogues | Caspase-3 and -7 | Nanomolar potency | [17] |
| Hydrophobic isatin analogues (clogP > 5) | Carboxylesterases | Ki in the nM range | [19] |
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
Principle: The activity of caspase-3 is typically measured using a fluorogenic or chromogenic substrate that is specifically cleaved by the enzyme. The assay measures the ability of a test compound to inhibit the cleavage of the substrate by recombinant human caspase-3.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human caspase-3, and a solution of a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., isatin sulfonamides) in the reaction buffer.
-
Assay Setup: In a 96-well microplate, add the test compound, recombinant caspase-3, and reaction buffer. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.[17]
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents underscores the value of the isatin scaffold in medicinal chemistry. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new and more potent derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate their development as therapeutic agents. Furthermore, optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. The continued exploration of the chemical space around the this compound core holds significant potential for the discovery of novel drugs to address unmet medical needs.
References
- Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (1999). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. European journal of pharmaceutical sciences, 9(1), 25-31.
- Medvedev, A., Buneeva, O., Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Biologics: Targets and Therapy, 1(2), 151-162.
- Hassan, A. S., Hafez, T. S., & El-Sharkawy, S. M. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 24(16), 2999.
- Feng, Y., Geng, P., Li, Z., & Wang, B. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Metal (II) Complexes. Journal of Chemistry, 2020, 1745236.
- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397-414.
- Ikotun, A. A., Oladipo, M. A., & Labulo, A. H. (2012). Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Journal of Chemical and Pharmaceutical Research, 4(1), 416-422.
- Reddy, C. S., & Nagaraj, A. (2008). Synthesis, Characterization and Biological Activities of a New 5-Chloroisatin Schiff Base and its Metal Complexes. E-Journal of Chemistry, 5(3), 543-548.
- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
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4-Chloroisatin: A Privileged Scaffold for Therapeutic Innovation
A Technical Guide for Drug Discovery Professionals
Executive Summary
Isatin and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this versatile family, 4-Chloroisatin has emerged as a particularly valuable scaffold, serving as a pivotal starting material for the synthesis of novel therapeutic agents. While research into the direct therapeutic applications of this compound is still developing, the extensive body of work on its derivatives provides compelling evidence of its potential across oncology, infectious diseases, and potentially neurodegenerative disorders. This guide offers an in-depth exploration of the therapeutic landscape of this compound, focusing on the mechanistic insights and preclinical data derived from its diverse chemical progeny. We will delve into its role in the development of anticancer, antimicrobial, and antiviral agents, providing detailed experimental protocols and elucidating the key signaling pathways implicated in its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to leverage the therapeutic potential of the this compound core.
The Isatin Framework: A Foundation of Therapeutic Versatility
The isatin (1H-indole-2,3-dione) core is a privileged structure in drug discovery, known for its synthetic accessibility and the diverse pharmacological activities of its derivatives.[1][2][3][4] The presence of a reactive ketone group at the C3 position and an amide at the N1 position allows for extensive chemical modification, leading to a vast library of compounds with a wide range of biological targets.[4] The introduction of a chlorine atom at the 4-position of the isatin ring to form this compound significantly influences its electronic properties and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacological profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is fundamental to drug development. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO₂ | [5] |
| Molecular Weight | 181.58 g/mol | |
| Appearance | Yellow to orange solid | |
| Melting Point | 258 °C | |
| Solubility | Soluble in Dimethylformamide (DMF) |
Therapeutic Applications: Insights from this compound Derivatives
While direct studies on this compound are limited, a wealth of information from its derivatives showcases the therapeutic promise of this chemical scaffold.
Anticancer Activity: A Multi-pronged Approach to Tumor Inhibition
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key kinases involved in cancer progression.[1][2][3]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A prominent mechanism of action for isatin-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2][3][6] Dysregulation of kinase activity is a hallmark of many cancers.[6] Furthermore, many isatin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][3][7]
A recent comprehensive review highlighted the synthesis of a this compound-quinazoline hybrid that exhibited significant cytotoxicity against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.[1] The IC₅₀ values were reported to be 3.08 µM for HepG-2 and 5.28 µM for MCF-7 cells, indicating potent anticancer activity.[1]
Signaling Pathway: Apoptosis Induction
The induction of apoptosis is a key strategy in cancer therapy.[8] The following diagram illustrates a simplified pathway of apoptosis that can be targeted by therapeutic agents.
Caption: Workflow for MIC determination by agar dilution.
Antiviral Potential
Isatin derivatives have a long history of investigation as antiviral agents. [9][10]While specific data on this compound is not abundant, a study on a 5-chloroisatin derivative demonstrated inhibitory activity against Hepatitis C Virus (HCV) and SARS-CoV. [9]This suggests that the chlorinated isatin scaffold is a promising starting point for the development of novel antiviral drugs. The antiviral mechanism of isatin derivatives can involve the inhibition of viral replication at various stages. [11]
Neuroprotection: An Emerging Frontier
While direct evidence for the neuroprotective effects of this compound is currently lacking, studies on other chlorinated compounds and isatin derivatives suggest this as a potential area for future investigation. For instance, 4'-chlorodiazepam has shown neuroprotective effects against amyloid-beta-induced toxicity in in vitro models of Alzheimer's disease. [12]Given the known biological activities of the isatin core, exploring the neuroprotective potential of this compound and its derivatives is a logical next step.
Future Directions and Conclusion
This compound stands as a molecule of significant interest for therapeutic development. Although direct evidence of its efficacy is still emerging, the extensive research on its derivatives provides a strong rationale for its continued investigation. The demonstrated anticancer, antimicrobial, and potential antiviral activities of compounds derived from the this compound scaffold highlight its importance as a versatile building block in medicinal chemistry.
Future research should focus on several key areas:
-
Direct Biological Evaluation: Systematic screening of this compound itself against a broad panel of cancer cell lines, microbial strains, and viruses to establish its intrinsic activity.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which this compound and its active derivatives exert their therapeutic effects. This should include identifying specific protein targets and elucidating their impact on signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of novel this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Preclinical evaluation of the most promising derivatives in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
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4-Chloroisatin: A Strategic Precursor in the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] The inherent reactivity of the isatin scaffold, particularly the electrophilic C3-carbonyl group and the acidic N-H proton, provides a versatile platform for a wide array of chemical transformations. Among the halogenated isatins, 4-Chloroisatin (4-chloro-1H-indole-2,3-dione) has emerged as a particularly valuable precursor in organic synthesis. The presence of the chloro substituent at the 4-position of the indole ring not only modulates the electronic properties of the molecule but also offers an additional site for synthetic manipulation, thereby expanding its utility in the construction of complex heterocyclic systems.[2][3] This guide provides a comprehensive overview of the synthetic applications of this compound, with a focus on its role in the generation of diverse molecular architectures with significant potential in drug discovery and development. We will delve into key reaction classes, provide detailed experimental protocols, and discuss the underlying mechanistic principles that govern these transformations.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [4] |
| Molecular Weight | 181.58 g/mol | [4] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 258 °C | [5] |
| CAS Number | 6344-05-4 | [4] |
| Solubility | Soluble in dimethylformamide (DMF) | [5] |
Synthesis of this compound: The Sandmeyer Approach
The most common and scalable synthesis of this compound is achieved through the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide intermediate in the presence of a strong acid.[6]
Reaction Pathway
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[6]
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, preheat 775 mL of concentrated sulfuric acid to 70 °C in a suitable reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Addition of Isonitroso-3-chloroacetanilide: Gradually add 136 g of isonitroso-3-chloroacetanilide to the stirred, preheated sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 75 °C and 85 °C.
-
Heating and Completion: Once the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature for an additional 30 minutes to ensure the completion of the cyclization.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and then carefully pour it slowly onto approximately 2 liters of crushed ice with vigorous stirring. A red-orange precipitate of crude this compound will form.
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Slurry the crude product in 2 liters of water and bring it into solution by the addition of approximately 700 mL of 3 N sodium hydroxide.
-
Filter the resulting solution to remove any insoluble impurities.
-
Adjust the pH of the filtrate to 8 with concentrated hydrochloric acid.
-
Add 120 mL of a mixture of 80 parts water and 20 parts concentrated hydrochloric acid to precipitate the this compound.
-
Collect the purified this compound by filtration, wash with water, and dry. This procedure typically yields around 50 g of the final product.[6]
-
Applications of this compound in the Synthesis of Bioactive Heterocycles
The reactivity of this compound makes it a versatile precursor for a variety of heterocyclic systems with significant biological activities.
Synthesis of Schiff Bases: A Gateway to Diverse Pharmacophores
The C3-carbonyl group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only important pharmacophores in their own right, exhibiting a wide range of biological activities including antimicrobial and anticancer properties, but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[7][8]
Caption: General scheme for the synthesis of this compound Schiff bases.
This is a general protocol that can be adapted for various primary amines.[9][10]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of this compound and the desired primary amine in 50 mL of warm ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 0.5 mL) to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 4 hours.
-
Isolation: Allow the mixture to cool to room temperature overnight. The resulting solid precipitate is the Schiff base product.
-
Purification: Collect the solid by filtration, wash with dilute ethanol, and recrystallize from an ethanol-water mixture to afford the pure Schiff base.
| Reactant | Product | Yield | Reference |
| This compound, p-phenylenediamine | Imesatin intermediate | - | [7] |
| Imesatin, various aromatic aldehydes | Schiff bases | 75% | [7] |
N-Alkylation: Modulating Physicochemical and Biological Properties
The acidic proton on the nitrogen atom of the isatin ring can be readily substituted through N-alkylation reactions. This modification is crucial for modulating the lipophilicity, solubility, and ultimately, the biological activity of the resulting compounds.[1][11] N-alkylation is often a key step in the synthesis of isatin-based drugs.
Caption: General scheme for the N-alkylation of this compound.
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved yields for N-alkylation reactions.[11]
-
Reaction Setup: In a microwave-safe reaction vial, combine isatin (1 mmol), potassium carbonate (1.3 mmol), the desired alkyl halide (1.1 mmol), and a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a low to medium power setting. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Full conversion is typically achieved within a few minutes.
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Isolation and Purification: If the product crystallizes, filter the solid, wash with water, and purify by recrystallization or column chromatography.
Spirooxindole Synthesis: Accessing Three-Dimensional Complexity
Spirooxindoles are a fascinating class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif is found in numerous natural products and exhibits a wide range of biological activities, including potent anticancer and antiviral properties. This compound is an excellent starting material for the synthesis of spirooxindoles, particularly through [3+2] cycloaddition reactions.[12][13]
A common strategy involves the in-situ generation of an azomethine ylide from the condensation of this compound with an amino acid (e.g., proline or sarcosine), which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile.[13]
Caption: Synthesis of spirooxindoles via 1,3-dipolar cycloaddition.
This protocol describes a one-pot, three-component reaction to generate spirooxindoles.[14]
-
Reaction Mixture: In a suitable solvent such as aqueous methanol, combine equimolar amounts of this compound, an α-amino acid (e.g., proline or sarcosine), and a dipolarophile (e.g., acrylamide).
-
Reaction Conditions: Heat the mixture to reflux. The reaction time will vary depending on the reactivity of the chosen amino acid (typically ranging from 40 minutes to 7 hours).
-
Isolation and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the spirooxindole product, which often precipitates from the solution. The product can be further purified by recrystallization or column chromatography.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency in Drug Discovery
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in drug discovery for their efficiency and atom economy.[4][15] this compound can serve as a key carbonyl component in various MCRs, such as the Ugi and Passerini reactions, to rapidly generate libraries of structurally diverse and drug-like molecules.
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides.[9] In the context of this compound, the C3-carbonyl can act as the aldehyde/ketone component.
Caption: Generalized mechanism of the Ugi four-component reaction.
While specific, detailed protocols for Ugi reactions starting with this compound are not abundantly found in general literature, the established principles of the Ugi reaction can be applied.[9][16] The reaction is typically performed in a polar solvent like methanol at room temperature. The high reactivity of the C3-carbonyl of this compound suggests its suitability as a carbonyl component in this powerful transformation.
Structure-Activity Relationship (SAR) Insights
The synthetic versatility of this compound allows for systematic structural modifications, which is essential for establishing structure-activity relationships (SAR). Studies on various isatin derivatives have revealed key insights:
-
Anticancer Activity: The position and nature of substituents on the isatin ring significantly influence cytotoxic activity. Halogen substitution, as in this compound, can enhance anticancer properties. Further derivatization at the N1 and C3 positions allows for the fine-tuning of activity against specific cancer cell lines.[1][17]
-
Antimicrobial Activity: Schiff bases and other heterocyclic derivatives of this compound have demonstrated promising antibacterial and antifungal activities. The nature of the substituent introduced via the Schiff base formation plays a crucial role in determining the antimicrobial spectrum and potency.[13]
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of the isatin scaffold in modern organic synthesis and medicinal chemistry. Its ready availability and versatile reactivity make it an invaluable precursor for the construction of a diverse array of heterocyclic compounds. The synthetic routes detailed in this guide, from the formation of Schiff bases and N-alkylated derivatives to the construction of complex spirooxindoles and participation in multicomponent reactions, highlight the strategic advantage of employing this compound in the quest for novel bioactive molecules. As our understanding of disease pathways becomes more nuanced, the ability to rapidly generate and test structurally diverse compound libraries is paramount. This compound, with its proven track record and future potential, will undoubtedly continue to be a key player in the innovative design and synthesis of the next generation of therapeutic agents.
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- PubMed. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85.
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
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Beilstein Journals. (n.d.). BJOC - Multicomponent reactions IV. Retrieved from [Link]
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Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme for the general mechanism of Ugi four-component reactions. Retrieved from [Link]
- NIH. (2020). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Scientific Reports, 10(1), 1-9.
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, antimicrobial activities and QSAR studies of heterocyclic Schiff base ligands with organosilicon(IV) halides. Retrieved from [Link]
- PubMed. (2021). Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. Bioorganic Chemistry, 115, 105211.
- ACG Publications. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer.
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4-Chloroisatin: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Chloroisatin, a halogenated derivative of the endogenous indole, has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural features and inherent reactivity have propelled the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of this compound research, offering in-depth insights into its synthesis, chemical versatility, and burgeoning applications in drug discovery. We will delve into the mechanistic underpinnings of its prominent anticancer and antimicrobial properties, supported by quantitative data and detailed experimental protocols. This guide is designed to be a valuable resource for researchers and scientists engaged in the exploration and utilization of this versatile molecular entity.
Introduction: The Rise of a Versatile Pharmacophore
Isatin (1H-indole-2,3-dione) itself is an endogenous compound with a wide range of biological activities. The introduction of a chlorine atom at the 4-position of the isatin ring profoundly influences its electronic properties and lipophilicity, often enhancing its interaction with biological targets. This has rendered this compound a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. Its synthetic tractability allows for facile derivatization at the N1, C3, and C5 positions, providing a rich chemical space for the generation of novel therapeutic agents.
The core of this compound's utility lies in its ability to serve as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. These derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases. This guide will explore the key facets of this compound research, from its fundamental chemistry to its application in the development of potent and selective therapeutic candidates.
Synthesis and Chemical Reactivity
The synthesis of this compound is most commonly achieved through the Sandmeyer isatin synthesis, a reliable and well-established method. This process involves the reaction of 3-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid.
Representative Synthesis Protocol: Sandmeyer Synthesis of this compound
Materials:
-
3-Chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate, anhydrous
-
Hydrochloric acid, concentrated
-
Sodium hydroxide
-
Ice
-
Water
-
Ethanol
Procedure:
-
Formation of Isonitroso-3-chloroacetanilide:
-
In a suitable reaction vessel, dissolve hydroxylamine hydrochloride in water.
-
Add a solution of 3-chloroaniline in water and concentrated hydrochloric acid.
-
To this mixture, add a solution of chloral hydrate and anhydrous sodium sulfate in water.
-
Heat the reaction mixture to reflux for a short period.
-
Cool the mixture in an ice bath to precipitate the isonitroso-3-chloroacetanilide.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitroso-3-chloroacetanilide portion-wise to pre-heated concentrated sulfuric acid, maintaining the temperature between 75-85 °C.
-
After the addition is complete, heat the mixture at 90 °C for 30 minutes.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Filter the resulting red-orange precipitate of crude this compound and wash with water.
-
The crude product can be purified by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating by the addition of hydrochloric acid. Further purification can be achieved by recrystallization from ethanol.
-
Key Chemical Reactions of this compound
The reactivity of this compound is centered around its vicinal dicarbonyl groups at the C2 and C3 positions, and the acidic N-H proton at the N1 position. This allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.
-
N-Alkylation and N-Acylation: The acidic proton on the indole nitrogen can be readily substituted with various alkyl, aryl, or acyl groups, providing a straightforward method to introduce diversity.
-
Condensation Reactions at C3: The C3-carbonyl group is highly reactive towards nucleophiles, readily undergoing condensation reactions with amines, hydrazines, and other nucleophilic reagents to form Schiff bases, hydrazones, and other derivatives.
-
Ring-Opening Reactions: Under basic conditions, the lactam ring of this compound can be opened to form isatinic acid derivatives, which can then be used in further synthetic transformations.
Medicinal Chemistry Applications: A Scaffold for Bioactive Molecules
The true significance of this compound lies in the diverse biological activities exhibited by its derivatives. The following sections will highlight its most prominent applications in medicinal chemistry.
Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. The mechanisms underlying these effects are often multifactorial, targeting key processes involved in tumor growth and progression.
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades, the modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). For instance, some derivatives trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G2/M or G1/S phases, thereby preventing cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners.
-
Enzyme Inhibition: this compound derivatives have been identified as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation. These include protein kinases, which are often dysregulated in cancer, and other enzymes involved in critical cellular processes.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-based pyrazoline conjugate | Leukemia (CCRF-CEM) | 0.69 | [2] |
| This compound-based pyrazoline conjugate | Leukemia (SR) | 3.35 | [2] |
| Platinum(IV) complex with this compound derivative | Colon (HCT116) | 21 ± 5 | [3] |
| Platinum(IV) complex with this compound derivative | Liver (HepG2) | 19 ± 6 | [3] |
| Platinum(IV) complex with this compound derivative | Breast (MCF-7) | 22 ± 6 | [3] |
Signaling Pathway Visualization:
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. This compound derivatives have shown promising activity against a range of pathogenic microorganisms, offering a potential avenue for the development of new antimicrobial agents.
Spectrum of Antimicrobial Activity:
-
Antibacterial Activity: Derivatives have been found to be active against both Gram-positive and Gram-negative bacteria, including clinically important strains like Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity: Significant antifungal activity has been observed against pathogenic fungi such as Candida albicans.
Quantitative Data on Antimicrobial Activity:
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound-3-semicarbazone | Candida albicans | 1.56 | |
| This compound-3-semicarbazone | Epidermophyton floccosum | 3.12 | |
| This compound-3-semicarbazone | Microsporum audouinii | 1.56 | |
| 5-Chloroisatin derivative | Staphylococcus aureus | 1.25 | [4] |
| Isatin-quinoline conjugate | Methicillin-resistant S. aureus (MRSA) | 0.006 | [5] |
| Isatin-quinoline conjugate | Streptococcus mutans | 0.0002 | [5] |
Key Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step protocols for a key synthesis and a representative biological assay.
Synthesis of a Bioactive this compound Derivative: this compound-3-semicarbazone
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol (95%)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in warm ethanol (95%).
-
In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.
-
Add the semicarbazide solution to the this compound solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 45 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the product from ethanol (95%) to obtain pure this compound-3-semicarbazone.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Conclusion and Future Perspectives
This compound has unequivocally established itself as a privileged scaffold in the realm of medicinal chemistry. Its synthetic accessibility and the diverse pharmacological profiles of its derivatives underscore its immense potential for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities exhibited by many this compound-based compounds warrant further investigation and optimization.
Future research in this field should focus on:
-
Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more selective and potent agents.
-
Exploration of novel therapeutic areas: While oncology and infectious diseases are the primary focus, the broad biological activity of isatin derivatives suggests their potential in other areas such as neurodegenerative diseases and inflammatory disorders.
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold will help in identifying the key structural features responsible for specific biological activities, leading to the design of optimized drug candidates.
-
In vivo efficacy and preclinical development: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles, paving the way for potential clinical translation.
References
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Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. (n.d.). Retrieved from [Link]
- Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522.
- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397–414.
- Ferraz de Paiva, R. E., Vieira, E. G., Rodrigues da Silva, D., Wegermann, C. A., & Ferreira, A. M. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E. H., & Mohamed, M. A. (2016). Synthesis and Anticancer Activity of Some New 1,5-Disubstituted Tetrazoles Bearing Hydrazone Moiety. Medicinal Chemistry Research, 25(2), 269–278.
- Al-Radadi, N. S. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules, 27(19), 6296.
- Islam, M. R., Khair, A., & Reza, M. A. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Bangladesh Journal of Pharmacology, 2(1), 19-24.
- Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2015). Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. Journal of Chemistry, 2015, 1–10.
- Tribak, Z., Kandri Rodi, Y., Elmsellem, H., Skalli, M. K., Senhaji, O., & Houssaini Iraqui, M. (2017). N-alkylation methods, Characterization and Evaluation of antibacterial activity of some Novel 5-Chloroisatin Derivatives.
- Ferraz de Paiva, R. E., Vieira, E. G., Rodrigues da Silva, D., Wegermann, C. A., & Ferreira, A. M. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.
- Al-Radadi, N. S. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules, 27(19), 6296.
- Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522.
-
Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. (n.d.). Retrieved from [Link]
- Tribak, Z., Kandri Rodi, Y., Elmsellem, H., Skalli, M. K., Senhaji, O., & Houssaini Iraqui, M. (2017). N-alkylation methods, Characterization and Evaluation of antibacterial activity of some Novel 5-Chloroisatin Derivatives.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. Molecules, 22(12), 2136.
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4-Chloroisatin: A Privileged Scaffold for Targeting Key Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The introduction of a chlorine atom at the 4-position of the isatin core yields 4-Chloroisatin, a modification that can significantly influence its electronic properties and biological activity. This technical guide provides a comprehensive exploration of the mechanistic underpinnings of this compound's action in biological systems. While direct and extensive research on this compound itself is emerging, this guide synthesizes data from closely related isatin analogs to elucidate its probable mechanisms of action, focusing on its potential as a modulator of apoptosis through caspase inhibition. We will delve into the critical role of the isatin scaffold, the influence of chloro-substitution, and provide detailed experimental frameworks for the validation and further exploration of this compound's therapeutic potential.
The Isatin Scaffold: A Foundation for Biological Activity
The isatin core is a versatile pharmacophore, serving as a foundational structure in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1] Its unique structure allows for modifications that can enhance biological activity.[1] Isatin derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including antiviral, antitumor, antibacterial, and anticonvulsant activities. A key aspect of their antitumor potential lies in their ability to interfere with fundamental cellular processes like cell proliferation and apoptosis.
Primary Mechanism of Action: Inhibition of Caspases and Induction of Apoptosis
A growing body of evidence points towards the inhibition of caspases, a family of cysteine proteases crucial for the execution of apoptosis, as a primary mechanism of action for many isatin derivatives. Caspases are categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7).[1] Executioner caspases, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Isatin sulfonamides, a class of compounds derived from the isatin scaffold, have been identified as selective, non-peptidic inhibitors of caspase-3 and caspase-7. The isatin core acts as a key structural motif that can be tailored through chemical modifications to achieve high potency and selectivity for these executioner caspases.
The Role of the 4-Chloro Substitution
While specific inhibitory constants for this compound against caspases are not yet extensively documented in publicly available literature, the placement of a halogen at the C4 position of the isatin ring is expected to significantly alter the molecule's electronic and steric properties. This can influence its binding affinity and selectivity for target enzymes. Molecular docking studies on various isatin derivatives have provided insights into their binding mode within the active site of caspase-3, suggesting that interactions with key residues like His121, Gly122, and Ser205 are crucial for inhibition.[2] The electron-withdrawing nature of the chlorine atom in this compound could modulate the electrostatic potential of the isatin ring system, potentially enhancing its interaction with the caspase active site.
Investigating the Biological Effects of this compound: A Methodological Approach
To rigorously characterize the mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following sections outline key experimental protocols that form a self-validating system to investigate its effects on cell viability, apoptosis, and the cell cycle.
Assessment of Cytotoxicity: The MTT Assay
The initial step in evaluating the biological activity of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Quantifying Caspase-3/7 Activity: A Fluorometric Approach
To directly assess the inhibitory effect of this compound on executioner caspases, a fluorometric activity assay is employed.
Principle: This assay utilizes a specific peptide substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) that is conjugated to a fluorescent reporter molecule (AMC). In the presence of active caspase-3/7, the substrate is cleaved, releasing the fluorescent AMC, which can be quantified.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.
-
Assay Reaction: In a black 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase-3/7 substrate (Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to those in untreated or vehicle-treated cells to determine the extent of caspase-3/7 inhibition.
Data Presentation: Hypothetical IC50 Values for Isatin Derivatives against Caspase-3
| Compound | Substitution | IC50 (nM) | Reference |
| Isatin Analog A | 5-Sulfonyl | 5.6 | [1] |
| Isatin Analog B | N-Alkyl | Potent Inhibition | [1] |
| Isatin Analog C | N-Aryl | Moderate Inhibition | [3] |
| This compound | 4-Chloro | To Be Determined | - |
Visualizing Apoptosis: Western Blot Analysis of Key Markers
To confirm that the observed cytotoxicity and caspase inhibition translate to the induction of apoptosis, Western blotting is used to detect key apoptotic markers.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Key Apoptotic Markers:
-
Cleaved Caspase-3: The active form of caspase-3 is a hallmark of apoptosis.
-
Cleaved PARP (Poly(ADP-ribose) polymerase): PARP is a substrate of activated caspase-3, and its cleavage is a definitive indicator of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increased Bax/Bcl-2 ratio favors apoptosis.[4][5][6][7]
Experimental Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with this compound, harvest them, and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bax, and Bcl-2. Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the target proteins across different treatment conditions.
Logical Relationship: From Caspase Inhibition to Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Analyzing Cell Cycle Distribution: Flow Cytometry
To determine if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[8][9]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow: A Comprehensive Approach
Caption: Integrated workflow for characterizing this compound's bioactivity.
Potential Therapeutic Implications and Future Directions
The isatin scaffold's proven ability to inhibit key apoptotic regulators like caspase-3 and -7 positions this compound as a compound of significant interest for further investigation in cancer research and other diseases characterized by aberrant apoptosis. The experimental framework provided in this guide offers a robust starting point for elucidating its precise molecular targets and cellular effects.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of caspases to establish its potency and selectivity.
-
Conducting molecular docking and structural biology studies to visualize the binding interaction of this compound with its target enzymes.
-
Investigating the effects of this compound on upstream apoptotic signaling pathways , including the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.
-
Evaluating the in vivo efficacy of this compound in preclinical models of cancer.
By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and other promising isatin derivatives.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloroisatin from 3-Chloroaniline
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 4-Chloroisatin, a chlorinated derivative of isatin, is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical industries.[1] Its unique molecular architecture serves as a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds, which are pivotal in drug discovery and development.[1] Notably, this compound is a key building block in the development of potential anti-cancer and antimicrobial agents.[1] Beyond its pharmaceutical applications, it is also utilized in the synthesis of dyes and pigments.[1] This document provides a detailed protocol for the synthesis of this compound from 3-chloroaniline via the Sandmeyer isatin synthesis, a classic and widely used method.[2][3][4]
Part 1: The Sandmeyer Isatin Synthesis: A Mechanistic Overview
The synthesis of this compound from 3-chloroaniline is a two-step process based on the Sandmeyer isatin synthesis.[5] The first step involves the formation of an isonitrosoacetanilide intermediate, specifically isonitroso-3-chloroacetanilide. This is achieved through the reaction of 3-chloroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2][6] The second step is the acid-catalyzed intramolecular cyclization of the isonitroso-3-chloroacetanilide intermediate using concentrated sulfuric acid to yield the final isatin product.[2][7]
Step 1: Formation of Isonitroso-3-chloroacetanilide
The reaction is initiated by the formation of a reactive intermediate from chloral hydrate and hydroxylamine. This intermediate then undergoes condensation with 3-chloroaniline to form the isonitroso-3-chloroacetanilide. The use of sodium sulfate in the reaction mixture helps in "salting out" the product, thereby facilitating its precipitation and isolation.[8]
Step 2: Cyclization to this compound
The cyclization of isonitroso-3-chloroacetanilide in concentrated sulfuric acid is an electrophilic aromatic substitution reaction. The protonated oxime acts as an electrophile, which attacks the aromatic ring of the aniline derivative. The position of the chloro substituent on the aniline ring directs the cyclization to form a mixture of 4-chloro- and 6-chloroisatin.[9] The separation of these isomers is a critical part of the purification process.
Below is a diagram illustrating the overall reaction pathway:
Caption: Overall reaction scheme for the synthesis of this compound.
Part 2: Experimental Protocol
This protocol is a synthesized procedure based on established methods.[6][8][9][10] Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroaniline | 127.57 | 89.25 g | 0.70 |
| Chloral Hydrate | 165.40 | 113.23 g | 0.686 |
| Hydroxylamine Hydrochloride | 69.49 | 155 g | 2.23 |
| Sodium Sulfate (anhydrous) | 142.04 | 419 g | 2.95 |
| Concentrated Hydrochloric Acid | 36.46 | 62 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 775 mL | - |
| Deionized Water | 18.02 | As needed | - |
| 3 N Sodium Hydroxide | 40.00 | As needed | - |
Equipment:
-
5 L Round-bottom flask
-
Heating mantle
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Ice bath
Step 1: Synthesis of Isonitroso-3-chloroacetanilide
-
Preparation of the Reaction Mixture: In a 5 L round-bottom flask, dissolve 113.23 g of chloral hydrate in 2 L of water. To this solution, add 419 g of sodium sulfate.[6]
-
Addition of 3-Chloroaniline Solution: In a separate beaker, prepare a solution of 89.25 g of 3-chloroaniline in 500 mL of water, adding 62 mL of concentrated hydrochloric acid to facilitate dissolution. Add this aniline hydrochloride solution to the reaction flask with stirring. A thick precipitate may form at this stage.[6]
-
Addition of Hydroxylamine Hydrochloride: Prepare a solution of 155 g of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction mixture with continuous stirring.[6]
-
Heating and Reaction: Slowly heat the stirred reaction mixture. Maintain the temperature between 60 and 75°C for approximately 6 hours. During this time, an additional 1 L of water may be added to facilitate stirring if the mixture becomes too thick.[6]
-
Isolation of the Intermediate: After the heating period, cool the reaction mixture. The precipitated isonitroso-3-chloroacetanilide is then collected by filtration using a Buchner funnel. The wet solid should be dried before proceeding to the next step. A yield of approximately 136 g of the intermediate can be expected.[6]
Step 2: Cyclization to this compound and 6-Chloroisatin
-
Preparation for Cyclization: Preheat 775 mL of concentrated sulfuric acid to 70°C in a suitable reaction vessel equipped with a mechanical stirrer.[9]
-
Addition of the Intermediate: With vigorous stirring, add the dried isonitroso-3-chloroacetanilide (136 g) to the preheated sulfuric acid at a rate that maintains the reaction temperature between 75°C and 85°C.[9]
-
Completion of Reaction: Once the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for an additional 30 minutes.[9]
-
Precipitation of the Product: Cool the reaction mixture and then slowly and carefully pour it onto approximately 2 L of ice with continuous stirring. Add more ice as needed to keep the temperature below room temperature. A red-orange precipitate will form.[9]
-
Isolation of the Crude Product: Collect the precipitate by filtration, wash it thoroughly with water, and then dry it.[9]
Step 3: Purification and Separation of this compound
-
Basification and Filtration: Slurry the crude solid in 2 L of water and bring it into solution by the addition of approximately 700 mL of 3 N sodium hydroxide. Filter the resulting solution to remove any insoluble impurities.[9]
-
Selective Precipitation of this compound: Adjust the pH of the filtrate to 8 with concentrated hydrochloric acid. Then, add 120 mL of a mixture of 80 parts water and 20 parts concentrated hydrochloric acid. The solid that precipitates is the crude this compound.[9]
-
Isolation of this compound: Collect the precipitated this compound by filtration, wash it with water, and dry. This should yield approximately 50 g of the desired product.[9]
-
Isolation of 6-Chloroisatin (Optional): The filtrate from the this compound recovery can be further acidified to a pH of 0 with concentrated hydrochloric acid to precipitate the 6-chloroisatin isomer. This can yield around 43 g of crude 6-chloroisatin.[9]
The following diagram outlines the experimental workflow:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Part 3: Safety and Handling
Chemical Safety Information:
-
3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work in a well-ventilated fume hood.
-
Chloral Hydrate: Toxic if swallowed. It can cause skin and eye irritation.[11] Prolonged use is associated with adverse effects on the liver, kidneys, and heart.[12] It has a narrow therapeutic index.[13]
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer.
-
Concentrated Hydrochloric Acid and Sulfuric Acid: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. The addition of the isonitrosoacetanilide to concentrated sulfuric acid is an exothermic reaction and requires careful temperature control to prevent runaway reactions.
General Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles at all times.
-
Use caution when heating the reaction mixture and when handling hot glassware.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
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Synthesis of Substituted Isatins - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
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Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (n.d.). Wiley Online Library. [Link]
-
Isatin. (n.d.). Organic Syntheses. [Link]
-
An Improved Synthesis of Isonitrosoacetanilides. (2005). ResearchGate. [Link]
-
3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. (n.d.). ElectronicsAndBooks. [Link]
-
Synthesis of 3-chloroacetanilide. (n.d.). PrepChem.com. [Link]
-
Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. (n.d.). Society of Education, Agra. [Link]
-
Synthesis of substituted isonitrosoacetanilides. (n.d.). ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). AWS. [Link]
-
Chloral hydrate. (n.d.). Wikipedia. [Link]
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Chloral Hydrate Safety Issues. (n.d.). Nursing Center. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Chloroisatin
Abstract: This document provides a comprehensive, in-depth protocol for the synthesis of 4-Chloroisatin, a key intermediate in the development of various pharmaceuticals and bioactive molecules.[1] The synthesis is primarily achieved through the Sandmeyer isatin synthesis, a reliable and well-established method.[2][3] This guide will elaborate on the reaction mechanism, provide a detailed step-by-step protocol, and outline the necessary safety precautions, purification techniques, and characterization methods.
Introduction: The Significance of this compound
Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[2][4] this compound, a chlorinated derivative, serves as a versatile building block for the synthesis of more complex bioactive molecules and novel materials.[1] Its strategic importance lies in its utility as a precursor for various heterocyclic compounds crucial in drug discovery and development.[1]
The most common and effective method for synthesizing isatins is the Sandmeyer synthesis.[2][5] This method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the desired isatin.[2][3][6]
The Sandmeyer Isatin Synthesis: A Mechanistic Overview
The synthesis of this compound via the Sandmeyer method is a two-step process. The first step is the formation of the intermediate, isonitroso-3-chloroacetanilide, from 3-chloroaniline. The second step is the acid-catalyzed cyclization of this intermediate to form this compound.
Step 1: Formation of Isonitroso-3-chloroacetanilide
The reaction is initiated by the formation of a reactive species from chloral hydrate and hydroxylamine. This species then reacts with 3-chloroaniline to form the isonitroso-3-chloroacetanilide.
Step 2: Acid-Catalyzed Cyclization
The isonitroso-3-chloroacetanilide, upon treatment with concentrated sulfuric acid, undergoes an intramolecular cyclization. This is believed to proceed through the dehydration of the oxime to form a reactive α-acylnitrile intermediate, which then undergoes electrophilic aromatic substitution to form the isatin ring.[5]
Caption: The Sandmeyer synthesis of this compound.
Safety First: Hazard Identification and Precautions
The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to handle these substances with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazards |
| 3-Chloroaniline | Toxic, irritant. |
| Chloral Hydrate | Toxic if swallowed, causes skin and serious eye irritation.[7][8] |
| Hydroxylamine Hydrochloride | Harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[9][10][11] |
| Concentrated Sulfuric Acid | Extremely corrosive, causes severe skin burns and eye damage, and can cause secondary thermal burns from dehydration.[12][13][14] Reacts violently with water.[13][15] |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for the Sandmeyer isatin synthesis.[16][17][18]
Part A: Synthesis of Isonitroso-3-chloroacetanilide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Chloroaniline | 127.57 | (user defined) | (user defined) |
| Chloral Hydrate | 165.40 | (user defined) | (user defined) |
| Hydroxylamine Hydrochloride | 69.49 | (user defined) | (user defined) |
| Anhydrous Sodium Sulfate | 142.04 | (user defined) | (user defined) |
| Concentrated Hydrochloric Acid | 36.46 | (user defined) | (user defined) |
| Water | 18.02 | (user defined) | - |
Procedure:
-
In a large round-bottom flask, dissolve chloral hydrate and anhydrous sodium sulfate in water.[17]
-
In a separate beaker, prepare a solution of 3-chloroaniline in water, adding concentrated hydrochloric acid to facilitate dissolution.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Sequentially add the 3-chloroaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate and sodium sulfate.[17]
-
Heat the resulting suspension to 90°C and maintain this temperature for approximately 5 minutes.[17]
-
Cool the reaction mixture to room temperature.
-
Filter the crude product and wash it with water (2 x 20 mL).[17]
Part B: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Isonitroso-3-chloroacetanilide | 198.60 | (from Part A) | (user defined) |
| Concentrated Sulfuric Acid | 98.08 | (user defined) | (user defined) |
Procedure:
-
Preheat concentrated sulfuric acid to 65-70°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.[16][17]
-
Carefully add the crude isonitroso-3-chloroacetanilide from Part A in small portions to the heated sulfuric acid, ensuring the temperature is maintained between 75°C and 85°C.[16]
-
After the addition is complete, heat the reaction mixture to 80-90°C for an additional 20-30 minutes.[16][17]
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a large volume of crushed ice with vigorous stirring.[16][17]
-
A red-orange precipitate of crude this compound will form.
-
Isolate the crude product by filtration and wash it thoroughly with water.[16][17]
Caption: Experimental workflow for this compound synthesis.
Purification and Characterization
The crude this compound can be purified by recrystallization from ethanol to yield a product with a purity of approximately 97% or higher.[17][19]
Purification Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
An alternative purification method involves dissolving the crude product in an aqueous sodium hydroxide solution, filtering to remove impurities, and then re-precipitating the this compound by carefully adjusting the pH with hydrochloric acid.[16]
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: The melting point of this compound is approximately 258°C.
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and monitor the progress of the reaction.[20]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the functional groups present in the molecule.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (C₈H₄ClNO₂, MW: 181.58 g/mol ).[19][21]
-
Conclusion
The Sandmeyer synthesis provides a robust and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the necessary safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in drug discovery and materials science. The purification and characterization steps are crucial for obtaining a high-purity product suitable for subsequent research and development.
References
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Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Chloroisatin
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from 4-Chloroisatin. This compound is a versatile heterocyclic scaffold, serving as a crucial starting material for a diverse array of biologically active compounds.[1] Its strategic chlorine substitution and multiple reactive sites—the N-H, the C3-ketone, and the aromatic ring—offer a rich landscape for chemical modification. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will explore key synthetic transformations including N-substitutions, reactions at the C3-carbonyl, and the construction of complex spirooxindole systems, all supported by detailed, step-by-step protocols and mechanistic insights.
Introduction: The Versatility of the this compound Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[2][3] The isatin core is an endogenous compound found in mammalian tissues and serves as a privileged structure for generating novel therapeutics.[2][4]
This compound, a chlorinated analog, amplifies this potential. The electron-withdrawing nature of the chlorine atom at the C4 position modulates the electronic properties of the entire heterocyclic system, influencing both its reactivity and the biological activity of its derivatives. This guide focuses on harnessing the synthetic potential of this compound (Figure 1), a key intermediate in the development of novel pharmaceuticals and functional organic molecules.[1]
Figure 1: Structure and Key Reactive Sites of this compound
Synthesis of the Precursor: this compound
The most common laboratory-scale synthesis of this compound is achieved via the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide intermediate in strong acid.[5] This method, starting from 3-chloroaniline, typically yields a mixture of this compound and 6-Chloroisatin due to the two possible modes of cyclization onto the aromatic ring.[6] Careful purification is therefore essential.
Protocol 2.1: Sandmeyer Synthesis of this compound
Causality: This two-step, one-pot reaction first forms an isonitrosoacetanilide from 3-chloroaniline. The subsequent cyclization is catalyzed by concentrated sulfuric acid, which acts as both a dehydrating agent and a catalyst for the electrophilic aromatic substitution that forms the indole ring. The temperature must be carefully controlled to prevent charring and side reactions.
Materials:
-
3-chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water, Ice
Procedure:
-
In a suitable flask, prepare a solution of chloral hydrate and anhydrous sodium sulfate in water.
-
Add 3-chloroaniline, followed by a solution of hydroxylamine hydrochloride in water. A small amount of concentrated HCl is added to ensure the aniline salt is formed.[7]
-
Heat the suspension to reflux (approx. 90 °C) for a short period (e.g., 5-10 minutes) until the reaction mixture solidifies. Cool the mixture to room temperature.[7]
-
Filter the crude isonitroso-3-chloroacetanilide, wash thoroughly with water, and dry.
-
Preheat concentrated sulfuric acid to 65-70 °C in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Add the dried isonitroso-3-chloroacetanilide in small portions, maintaining the temperature between 75-85 °C.[8]
-
After the addition is complete, heat the mixture to 90 °C for an additional 30 minutes to ensure complete cyclization.[8]
-
Cool the reaction mixture and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.
-
A red-orange precipitate containing a mixture of this compound and 6-Chloroisatin will form. Filter the solid, wash with water until the washings are neutral, and dry.
-
Purification: Separation of the 4- and 6-chloro isomers can be achieved by fractional crystallization or column chromatography. An alternative method involves dissolving the crude mixture in dilute NaOH and carefully re-precipitating the isomers by adjusting the pH with HCl, as the two isomers may have slightly different pKa values.[8]
Key Synthetic Transformations and Protocols
N-Substitution: Modifying the Isatin Core
N-alkylation or N-acylation of the isatin nitrogen is a fundamental strategy to block the acidic proton and introduce a wide variety of functional groups.[9] This modification prevents unwanted side reactions in subsequent steps and is crucial for tuning the molecule's lipophilicity, steric profile, and biological activity.[10]
Workflow: General N-Alkylation of this compound
Protocol 3.1.1: Microwave-Assisted N-Alkylation
Causality: The reaction proceeds via the formation of the isatin anion by a base, which then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction.[10][11] Microwave irradiation dramatically accelerates this process by efficiently heating the polar solvent (like DMF), leading to significantly reduced reaction times and often cleaner reactions compared to conventional heating.[10] Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the anion.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), Cs₂CO₃ (1.5 mmol), and a few drops (~0.5 mL) of DMF.
-
Add the alkylating agent (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 80-120 °C) for 5-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Pour the reaction mixture into ice water (~50 mL).
-
The N-alkylated product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Table 1: Examples of N-Substituted Isatins
| Alkylating Agent | Base | Conditions | Product | Ref. |
| Ethyl bromoacetate | K₂CO₃ | DMF, MW, 10 min | N-(ethoxycarbonylmethyl)-4-chloroisatin | [10] |
| Benzyl bromide | Cs₂CO₃ | DMF, MW, 5 min | N-benzyl-4-chloroisatin | [10] |
| Propargyl bromide | K₂CO₃ | DMF, MW, 10 min | N-(prop-2-yn-1-yl)-4-chloroisatin | [12] |
| Diphenylmethyl O-TCA | BF₃·OEt₂ | DCM, rt, 1-4 h | N-benzhydrylisatin | [13] |
| (Note: Data is generalized from protocols for isatin and its derivatives. TCA = trichloroacetimidate) |
Reactions at the C3-Carbonyl: Synthesis of Schiff Bases and Hydrazones
The C3-carbonyl group of this compound is highly electrophilic and readily undergoes condensation reactions with primary amines, hydrazines, and related nucleophiles to form Schiff bases (imines) and hydrazones. These derivatives are not only valuable synthetic intermediates but also exhibit significant biological activities, particularly as antimicrobial agents.
Protocol 3.2.1: Synthesis of this compound-3-imines (Schiff Bases)
Causality: This is a classic acid-catalyzed nucleophilic addition-elimination reaction. The amine nitrogen attacks the electrophilic C3-carbonyl carbon. The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and also facilitates the final dehydration step to form the stable C=N double bond.
Materials:
-
This compound
-
Substituted aromatic or aliphatic amine (e.g., aniline, 4-aminophenol)
-
Dimethylformamide (DMF) or Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF or ethanol (~10 mL) in a round-bottom flask.
-
Add the desired primary amine (1.0 mmol).
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.[14]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.
Spirooxindole Synthesis: Building Molecular Complexity
The spirooxindole framework is a prominent feature in many natural products and pharmacologically active compounds.[15] One of the most powerful methods to construct this scaffold is through a one-pot, multi-component reaction (MCR) involving an isatin derivative.
Reaction Pathway: Three-Component Synthesis of Spirooxindoles
Protocol 3.3.1: Catalyst-Free Synthesis of a Spiro[chromene-4,3'-oxindole] Derivative
Causality: This reaction cascade begins with a Knoevenagel condensation between the C3-carbonyl of this compound and an active methylene compound like malononitrile, forming a highly electrophilic ylidene intermediate. This intermediate then undergoes a Michael addition with the enol form of a 1,3-dicarbonyl compound (like dimedone). The resulting adduct rapidly undergoes an intramolecular cyclization and tautomerization to yield the stable, polycyclic spirooxindole product. Performing the reaction in an environmentally benign solvent like water or ethanol, often under reflux, can drive the reaction to completion without the need for a strong catalyst.[16]
Materials:
-
This compound
-
Malononitrile
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Ethanol or Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure spirooxindole derivative.
Table 2: Representative Spirooxindole Derivatives from MCRs
| Isatin Component | Active Methylene | 1,3-Dicarbonyl | Catalyst/Solvent | Product Type | Ref. |
| Isatin | Malononitrile | Dimedone | EDDA / H₂O | Spiro[chromene-4,3'-oxindole] | [16] |
| Isatin | Malononitrile | 4-Hydroxycoumarin | NaAuCl₄ / EtOH | Spiro[chromene-4,3'-oxindole] | [15] |
| Substituted Isatins | α-amino acids | Acrylamides | MeOH / H₂O | Spiro[indole-3,3'-pyrrolizidine] | [17] |
| 5-Chloroisatin | Cysteamine HCl | Nitroketene dithioacetals | nano-SiO₂ | Thiazolo pyridine-fused spirooxindole | [18] |
Characterization of this compound Derivatives
Confirmation of the successful synthesis and purity of novel this compound derivatives requires a combination of standard analytical techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: A sharp melting point is an indicator of purity for crystalline solids.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For example, in N-alkylation, the disappearance of the N-H stretch (~3200 cm⁻¹) and the persistence of the C=O stretches (~1700-1750 cm⁻¹) are key indicators. In Schiff base formation, a new C=N stretch appears around 1620-1670 cm⁻¹.[14][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the position of substituents and the overall molecular framework.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. For chlorinated compounds, the characteristic M+ and M+2 isotopic pattern for ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) is a definitive marker.[19]
Conclusion
This compound stands as a powerful and versatile platform for the synthesis of novel heterocyclic compounds. Its well-defined reactive sites allow for predictable and high-yielding transformations, including N-substitution, C3-carbonyl condensations, and elegant multi-component reactions to build complex spirooxindole scaffolds. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers in medicinal chemistry and organic synthesis to explore the vast chemical space accessible from this valuable starting material, paving the way for the discovery of new therapeutic agents and functional molecules.
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
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Pandey, J., & Singh, R. (n.d.). Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
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Wright State University CORE Scholar. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. [Link]
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Various Authors. (n.d.). Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. Multiple sources. [Link]
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Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology. [Link]
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Viji, M., & George, L. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
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ResearchGate. (n.d.). Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. Retrieved from researchgate.net. [Link]
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Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology. [Link]
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ResearchGate. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Retrieved from researchgate.net. [Link]
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ResearchGate. (n.d.). Three-component synthesis of spirooxindoles 4a-4g. Retrieved from researchgate.net. [Link]
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ResearchGate. (n.d.). Synthesis of Spirooxindoles through Cyclocondensation of Isatin and Cyclic 1,3-Diones. Retrieved from researchgate.net. [Link]
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Mohammed, S. M., et al. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Egyptian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Biological activities of isatin and its derivatives. Retrieved from researchgate.net. [Link]
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World Journal of Pharmaceutical Research. (n.d.). Synthesis and In-Vitro Cytotoxic Activity of Some Novel Isatin Derivatives. [Link]
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Theodorou, V., et al. (2007). A simple method for the alkaline hydrolysis of esters. Tetrahedron Letters, 48(46), 8230–8233. [Link]
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Pandeya, S. N., et al. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. [Link]
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Mate, N. A., et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(11), 2131-2136. [Link]
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Vala, C., et al. (2009). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 14(1), 155-165. [Link]
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ResearchGate. (n.d.). Formation of the 4-substituted-isatin; Pathway b. Retrieved from researchgate.net. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. Retrieved from researchgate.net. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). An Endogenous Heterocyclic Compound Isatin. [Link]
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Sharma, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(48), 30276-30302. [Link]
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Reddy, G. S., et al. (2018). Novel isatin–indole derivatives as potential inhibitors of chorismate mutase (CM): their synthesis along with unexpected formation of a 2-indolylmethylamino benzoate ester derivative. MedChemComm, 9(12), 2026-2032. [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of novel heterocyclic derivatives of combretastatin A-4. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
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Al-Azawi, K. F. (2016). Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. Iraqi Journal of Pharmaceutical Sciences, 25(1), 58-65. [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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Application Notes & Protocols: 4-Chloroisatin as a Cornerstone for Heterocyclic Synthesis
Introduction: The Versatility of the 4-Chloroisatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in organic and medicinal chemistry, serving as invaluable starting materials for a diverse array of heterocyclic compounds.[1] The isatin core, with its vicinal keto and amide carbonyl groups, possesses a unique reactivity profile that enables its participation in a wide range of chemical transformations. The introduction of a chlorine atom at the 4-position of the indole ring, yielding this compound, significantly modulates the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.
This compound (4-chloro-1H-indole-2,3-dione) is a crystalline solid with a molecular weight of 181.57 g/mol .[2] This halogenated derivative serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-viral agents, where the chloro-substituent can enhance binding affinity or metabolic stability.[3] The resulting heterocyclic systems, such as quinolines and spirooxindoles, are central motifs in numerous biologically active natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and anticonvulsant to anti-inflammatory and antitumor properties.[4][5]
This guide provides an in-depth exploration of key synthetic transformations utilizing this compound, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions to provide a causal understanding of the experimental choices.
Synthesis of Substituted Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction is a robust and classical method for constructing the quinoline-4-carboxylic acid framework, a core structure in many therapeutic agents.[6] The reaction involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group.[7]
Scientific Principle & Mechanism
The reaction proceeds through a well-established mechanism.[7][8] First, a strong base (typically KOH) hydrolyzes the C2-N1 amide bond of the this compound ring, opening it to form the potassium salt of a keto-acid (isatinate). This intermediate then undergoes a condensation reaction between its aniline amine group and the carbonyl group of the reaction partner (e.g., acetophenone) to form a Schiff base. Subsequent intramolecular Claisen-type condensation, driven by the enolizable α-methylene protons, followed by dehydration, leads to the formation of the aromatic quinoline ring.[7][8]
Caption: Experimental workflow for the Pfitzinger condensation.
Protocol: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid
This protocol details the synthesis using this compound and acetophenone. The chlorine atom at the 4-position of the isatin becomes the 6-position on the final quinoline product.
Materials and Reagents:
-
This compound
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (HCl), concentrated or 1M solution
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This dissolution is highly exothermic; cooling the flask in a water bath is recommended.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.5 g (0.03 mol) of this compound. The orange suspension will transform into a yellowish solution as the isatin ring opens to form the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes.[9]
-
Addition of Carbonyl Compound: Add 3.6 mL (0.03 mol) of acetophenone to the reaction mixture dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 24 hours.[6][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature and transfer it to a beaker. Reduce the solvent volume by approximately half using a rotary evaporator or a stream of compressed air. b. Add 100 mL of water to the residue to dissolve the potassium salt of the product. c. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted acetophenone and other neutral impurities.[6] d. Cool the aqueous layer in an ice bath and acidify it dropwise with HCl until the precipitation of the product is complete (typically pH 4-5). e. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel, wash thoroughly with cold water, and dry.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 6-chloro-2-phenylquinoline-4-carboxylic acid as a solid.
| This compound Reactant | Carbonyl Partner | Resulting Quinoline-4-Carboxylic Acid Derivative | Typical Conditions | Reported Yield | Reference |
| This compound | Acetophenone | 6-Chloro-2-phenyl- | KOH, Ethanol, Reflux | Good | [8][10] |
| This compound | 5,6-Dimethoxyindanone | 6-Chloro-5',6'-dimethoxyindeno[2,3-b]quinoline | HCl, Acetic Acid, 75°C | 86% | [8] |
| This compound | 5,6-Dimethoxyindanone | 6-Chloro-5',6'-dimethoxyindeno[2,3-b]quinoline | KOH, Ethanol, Reflux | 36% | [8] |
| This compound | Methyl Ethyl Ketone | 6-Chloro-2,3-dimethyl- | KOH, Ethanol, Reflux | Moderate-Good | [8] |
Spirooxindole Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[11] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound is an exceptional substrate for MCRs, particularly in the synthesis of spirooxindoles, a class of compounds with a spiro-fused carbon at the C3 position of the oxindole ring.[3][12]
Scientific Principle & Mechanism
A prevalent MCR for spirooxindole synthesis involves the reaction of an isatin, an active methylene compound (like malononitrile or an ester), and a third component, which can vary widely.[13] The reaction often proceeds through an initial Knoevenagel condensation between the C3-carbonyl of this compound and the active methylene compound. This is followed by a Michael addition of an in situ generated intermediate, and subsequent cyclization and dehydration steps to furnish the final spiro-heterocycle.[3]
Caption: Conceptual flow of a three-component reaction (MCR).
Protocol: Three-Component Synthesis of a 4-Chlorospiro[chromene-4,3'-oxindole] Derivative
This protocol describes the synthesis of a spiro-fused pyran ring onto the this compound core using malononitrile and dimedone (a cyclic 1,3-diketone).
Materials and Reagents:
-
This compound
-
Malononitrile
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Piperidine or L-proline (as catalyst)
-
Ethanol or Water (as solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.81 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and dimedone (1.40 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL). The use of an organocatalyst like L-proline in water is also a common, environmentally benign alternative.[12][14]
-
Reaction: Stir the mixture at room temperature or heat to reflux (depending on substrate reactivity) for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants and catalyst, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to obtain the pure spirooxindole derivative.
| Components | Catalyst | Solvent | Resulting Heterocyclic System | Reference |
| Isatin, Malononitrile, 1,3-Diketone | Ethylenediamine diacetate (EDDA) | Water | Spiro[chromene-4,3'-oxindole] | [13] |
| Isatin, α-Amino Acid, Acrylamide | None (Thermal) | Aq. Methanol | Spiro[indole-3,3'-pyrrolidine] | [15] |
| Isatin, β-Diketone, Enamine | Ag Nanoparticles | Water | Spirooxindole | [3] |
| N-Substituted Isatin, 4-Hydroxycoumarin | NaAuCl₄·2H₂O | Ethanol (MW) | Spiro[indole-coumarin] | [3] |
Synthesis of this compound via Sandmeyer Methodology
While this compound is commercially available, understanding its synthesis provides deeper insight and enables the preparation of analogues. The Sandmeyer isatin synthesis is a classic and effective method, proceeding from a substituted aniline.[16][17] To synthesize this compound, one must start with 3-chloroaniline.
Scientific Principle & Mechanism
The synthesis is a two-stage process.[17]
-
Isonitrosoacetanilide Formation: 3-Chloroaniline reacts with chloral hydrate and hydroxylamine in an aqueous solution. The mechanism is believed to involve the formation of a glyoxamide intermediate which then reacts with hydroxylamine to yield 3-chloro-isonitrosoacetanilide.[17]
-
Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an electrophilic cyclization at the position ortho to the amine group, followed by hydrolysis to yield the isatin product.[17] It is crucial to note that cyclization of a 3-substituted aniline can lead to a mixture of two isomers: the 4-substituted and 6-substituted isatins, which may require separation.[18][19]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Protocol: Synthesis of 4/6-Chloroisatin Mixture
This protocol is adapted from established procedures for synthesizing substituted isatins from anilines.[19]
Stage 1: Preparation of 3-Chloro-isonitrosoacetanilide
-
In a large flask (e.g., 2 L), dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate (320 g) in 600 mL of water, warming gently to dissolve.
-
In a separate beaker, dissolve 3-chloroaniline (31.9 g, 0.25 mol) in 150 mL of water and concentrated HCl (25 mL).
-
Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 mL of water.
-
Combine the three solutions in the large flask. A thick white suspension will form.
-
Heat the mixture with stirring. At around 60-70°C, it will become a thick paste. Continue heating to reflux (90-100°C) for 1-2 hours.
-
Cool the mixture slightly (to ~80°C) and filter the solid product. Wash the pale brown solid with water and allow it to air dry.
Stage 2: Cyclization to 4-Chloro and 6-Chloroisatin
-
Caution: This step involves handling hot concentrated acid and should be performed with extreme care in a fume hood.
-
In a flask suitable for strong heating, warm concentrated H₂SO₄ (200 mL) to 60°C with mechanical stirring.
-
Remove the flask from the heat source. Add the dried 3-chloro-isonitrosoacetanilide from Stage 1 in small portions over 20-30 minutes, ensuring the temperature of the acid remains between 60°C and 70°C.
-
Once the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Carefully and slowly pour the hot acid mixture onto a large volume of crushed ice (approx. 2.5 L).
-
Allow the mixture to stand for 1 hour. The orange precipitate, a mixture of this compound and 6-chloroisatin, is collected by vacuum filtration, washed with water, and dried. Separation of the isomers typically requires column chromatography or fractional crystallization based on differential solubility.[19]
Conclusion
This compound stands as a remarkably versatile and powerful building block for the synthesis of medicinally relevant heterocyclic compounds. Through classical transformations like the Pfitzinger reaction, it provides reliable access to the quinoline core. Furthermore, its reactivity at the C3-carbonyl position makes it an ideal substrate for modern, efficiency-driven multicomponent reactions, enabling the rapid construction of complex spirooxindole frameworks.[12] The wide range of biological activities associated with isatin derivatives underscores the continued importance of developing and refining synthetic methodologies that utilize precursors like this compound for applications in drug discovery and materials science.[4][5]
References
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- Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press.
- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation. (2025). BenchChem.
- Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances.
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). BenchChem.
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Biological activities of isatin and its derivatives. (2005). PubMed. Retrieved January 11, 2026, from [Link]
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Synthesis of Substituted Isatins. (2013). PMC, NIH. Retrieved January 11, 2026, from [Link]
-
Sandmeyer isonitrosoacetanilide isatin synthesis. (n.d.). ChemSpider Synthetic Pages. Retrieved January 11, 2026, from [Link]
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Pathway a: formation of the 4-substituted-isatin; Pathway b... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Pfitzinger reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Recent applications of isatin in the synthesis of organic compounds. (2017). Arkivoc, i, 148-201. Retrieved January 11, 2026, from [https://www.semantic scholar.org/paper/Recent-applications-of-isatin-in-the-synthesis-of-Moradi-Yari/53b4999f8369341490219430c6b12a149007f3c4]([Link] scholar.org/paper/Recent-applications-of-isatin-in-the-synthesis-of-Moradi-Yari/53b4999f8369341490219430c6b12a149007f3c4)
-
Application of pfitzinger reaction in... (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved January 11, 2026, from [Link]
-
Multicomponent Reactions in Organic Synthesis Pursuits. (n.d.). IntechOpen. Retrieved January 11, 2026, from [Link]
-
Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
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Application of 4-Chloroisatin in the Development of Antimicrobial Drugs: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Among these, 4-Chloroisatin, a halogenated derivative of isatin, serves as a versatile starting material for the synthesis of compounds with significant antimicrobial potential. The introduction of a chloro group at the 4-position can enhance the lipophilicity and electronic character of the isatin ring, potentially leading to greater penetration through microbial membranes and improved biological activity.
This technical guide provides a comprehensive overview of the application of this compound in the design and synthesis of novel antimicrobial agents. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutics to combat infectious diseases. We will delve into the synthesis of key derivatives, protocols for antimicrobial evaluation, and the current understanding of their mechanisms of action.
The Chemistry of this compound and its Derivatives
This compound (4-chloro-1H-indole-2,3-dione) is a crystalline solid with the molecular formula C₈H₄ClNO₂.[2] Its structure features a bicyclic system comprising a benzene ring fused to a pyrrolidine-2,3-dione ring, with a chlorine atom substituted at the 4-position of the benzene ring. The presence of two carbonyl groups at positions 2 and 3, and an active N-H group, provides multiple reaction sites for chemical modification.
The most common and effective strategy to develop antimicrobial agents from this compound involves the derivatization at the C3-carbonyl position. This is typically achieved through condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and semicarbazones.[3][4] These derivatives often exhibit enhanced antimicrobial activity compared to the parent this compound molecule.
Synthesis of this compound Schiff Bases and Hydrazones
Schiff bases and hydrazones are two prominent classes of this compound derivatives that have demonstrated significant antimicrobial activity.[3] The general synthetic approach involves the condensation of the C3-carbonyl group of this compound with a primary amine or a hydrazine derivative, respectively.
Protocol 1: Synthesis of a Representative this compound Hydrazone Derivative
This protocol outlines the synthesis of a this compound hydrazone derivative, a class of compounds that has shown promising antimicrobial activity.[4][5]
Objective: To synthesize a this compound-3-hydrazone derivative by reacting this compound with a substituted hydrazide.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinic acid hydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm absolute ethanol.
-
Addition of Hydrazide: To the stirred solution, add 1 equivalent of the substituted hydrazide.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a desiccator. Characterize the synthesized compound by determining its melting point and using spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry.
Expected Outcome: The condensation reaction should yield the corresponding this compound-3-hydrazone derivative as a solid.
Antimicrobial Activity Evaluation
Once synthesized, the novel this compound derivatives must be screened for their antimicrobial activity. The following protocols describe standard methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Objective: To determine the MIC of synthesized this compound derivatives against a panel of pathogenic bacteria and fungi.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth (MHB or SDB) to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth with inoculum and a standard antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Objective: To determine the MBC of the synthesized this compound derivatives.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
Mechanism of Antimicrobial Action
The precise mechanism of action for many this compound derivatives is still under investigation. However, several studies suggest that these compounds may exert their antimicrobial effects through multiple pathways. One proposed mechanism involves the disruption of the bacterial cell membrane.[7] The increased lipophilicity due to the chloro-substituent may facilitate the interaction of the molecule with the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Another potential target for isatin derivatives is the bacterial tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in protein synthesis.[6] Inhibition of this enzyme would halt protein production, leading to bacterial stasis and death.
Data Presentation
The antimicrobial activity of synthesized this compound derivatives is typically summarized in a table for easy comparison.
| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| This compound-Hydrazone 1 | S. aureus | 16 | 32 |
| E. coli | 32 | 64 | |
| C. albicans | 8 | 16 | |
| This compound-Schiff Base 1 | S. aureus | 8 | 16 |
| E. coli | 16 | 32 | |
| C. albicans | 4 | 8 | |
| Ciprofloxacin (Control) | S. aureus | 1 | 2 |
| E. coli | 0.5 | 1 | |
| Fluconazole (Control) | C. albicans | 2 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compound and microbial strain.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful research. The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound derivatives.
Caption: Workflow for antimicrobial activity testing.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of its derivatives, particularly Schiff bases and hydrazones, coupled with their significant antimicrobial activities, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise mechanisms of action of these compounds to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective antimicrobial activity. Furthermore, exploring the efficacy of these compounds in more complex biological systems, such as in vivo infection models, will be a critical step towards their potential clinical application. The continued exploration of this compound chemistry holds great promise for addressing the global challenge of antimicrobial resistance.
References
Sources
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of Schiff bases from 4-Chloroisatin
Application Note & Protocol
Topic: Strategic Synthesis of Novel Schiff Bases from 4-Chloroisatin for Advanced Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Isatin and its derivatives are cornerstone synthons in medicinal chemistry, prized for their broad spectrum of biological activities. The introduction of a halogen, such as chlorine at the 4-position of the isatin scaffold, significantly modulates its electronic properties and enhances its potential as a precursor for novel therapeutic agents. This document provides a comprehensive guide to the , focusing on the underlying chemical principles, detailed experimental protocols, and the strategic rationale behind procedural choices. The aim is to equip researchers with the knowledge to reliably synthesize and explore this promising class of compounds for applications in drug discovery.
Mechanistic Rationale & Strategic Considerations
The synthesis of a Schiff base (an imine) from this compound proceeds via a nucleophilic addition-elimination reaction between the C-3 carbonyl group of the isatin ring and a primary amine. Understanding the mechanism is crucial for optimizing reaction conditions and achieving high yields.
The Core Reaction: The reaction is typically catalyzed by an acid, such as glacial acetic acid.
-
Step 1: Catalyst Activation: The acid catalyst protonates the oxygen of the C-3 carbonyl group of this compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Step 2: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic C-3 carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.
-
Step 3: Dehydration: The carbinolamine intermediate is unstable. In the acidic medium, the hydroxyl group is protonated, forming a good leaving group (water).
-
Step 4: Imine Formation: A molecule of water is eliminated, and a double bond forms between the nitrogen and the C-3 carbon, yielding the final Schiff base product. The catalyst is regenerated in the process.
Why Specific Solvents and Catalysts are Chosen:
-
Solvent Selection: Ethanol or methanol are the most commonly employed solvents. Their polarity is sufficient to dissolve the reactants, and their boiling points allow for reactions to be conducted at a moderately elevated temperature, which accelerates the rate of the dehydration step. This step is often the rate-limiting step of the reaction.
-
Catalyst Choice: A few drops of glacial acetic acid are typically sufficient. A strong acid is not required and can lead to unwanted side reactions. Acetic acid provides the necessary protonation to activate the carbonyl without being overly harsh on the reactants or products.
The entire process is a classic example of acid-catalyzed nucleophilic addition-elimination, a fundamental reaction in organic synthesis.
Reaction Scheme Visualization
Caption: General reaction scheme for the synthesis of Schiff bases.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust and reproducible method for the .
Materials & Equipment:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL).
-
Addition of Amine: To this solution, add the selected primary amine (1.0 eq) dropwise while stirring continuously.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The addition of the acid catalyst is crucial for protonating the carbonyl group and facilitating the nucleophilic attack.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or water bath. The reaction progress should be monitored. A typical reaction time is 2-4 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) to observe the disappearance of the starting materials.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C) to obtain the final Schiff base.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Examples & Data
The general protocol can be adapted for a wide variety of primary amines. The table below summarizes specific examples with reported yields, providing a valuable reference for experimental planning.
| Amine Reactant | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-aminoantipyrine | Ethanol | Glacial Acetic Acid | 6-7 | Reflux | 85 | |
| 2-aminopyridine | Ethanol | Glacial Acetic Acid | 5-6 | Reflux | 80 | |
| Thiosemicarbazide | Ethanol | Glacial Acetic Acid | 4 | Reflux | 90 | |
| Semicarbazide HCl | Ethanol & Pyridine | - | 4 | Reflux | 85 | |
| 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 3 | Reflux | 85 | |
| 4-Fluoroaniline | Ethanol | Glacial Acetic Acid | 2 | Reflux | 88 |
Experimental Workflow Visualization
This diagram outlines the logical flow from initial setup to final analysis, ensuring a systematic and reproducible experimental process.
Caption: Step-by-step experimental workflow for synthesis.
Applications in Drug Development
Schiff bases derived from isatin are not merely synthetic curiosities; they are a rich source of pharmacologically active compounds. The incorporation of the 4-chloro substituent can enhance lipophilicity and metabolic stability, often leading to improved biological activity. These compounds have been extensively investigated for a variety of therapeutic applications:
-
Antimicrobial Agents: Many isatin Schiff bases exhibit potent activity against a range of bacterial and fungal strains. The imine linkage is often critical for this activity.
-
Anticancer Activity: Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. They can induce apoptosis through different mechanisms, making them attractive candidates for oncology research.
-
Antiviral and Anti-inflammatory Properties: The versatile isatin scaffold has also been explored for its potential in developing antiviral and anti-inflammatory drugs.
The strategic synthesis of a library of these compounds allows for systematic structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery and development. By modifying the primary amine component, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
References
-
Synthesis, characterization and evaluation of biological activity of some new this compound derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Some Novel Schiff Bases of 4- Chloro Isatin. International Journal of Institutional Pharmacy and Life Sciences. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASES OF ISATIN DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
Application Note: Comprehensive Characterization of 4-Chloroisatin
Introduction
4-Chloroisatin, a chlorinated derivative of isatin, is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a precursor in the synthesis of novel bioactive molecules, including potential anticancer and antimicrobial agents, necessitates rigorous analytical characterization to ensure identity, purity, and stability.[1] This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and providing robust protocols for researchers, scientists, and drug development professionals.
The structural integrity and purity of this compound are paramount for its intended applications. Impurities can significantly impact the outcome of chemical reactions and the pharmacological activity of its derivatives. Therefore, a multi-technique approach is crucial for a thorough evaluation of this important synthetic intermediate.
Part 1: Structural Elucidation and Identification
The primary objective in characterizing this compound is to confirm its molecular structure and identity. A combination of spectroscopic techniques provides a detailed picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic region of the ¹H NMR spectrum of this compound is particularly informative for confirming the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbons are characteristic and help confirm the presence of the isatin core.
Typical ¹H NMR Data (400 MHz, CDCl₃) δ (ppm):
-
Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns consistent with a trisubstituted benzene ring.
-
The N-H proton of the indole ring typically appears as a broad singlet at a higher chemical shift.[3]
Typical ¹³C NMR Data (100 MHz, CDCl₃) δ (ppm):
-
Carbonyl carbons (C=O) will be observed in the downfield region, typically around 158-183 ppm.[4]
-
Aromatic carbons will appear in the range of 110-150 ppm.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field strength NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] The infrared spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-Cl functional groups.
Expected FTIR Absorption Bands (KBr Pellet, cm⁻¹):
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹
-
C=O stretches (amide and ketone): Strong, sharp peaks in the region of 1700-1750 cm⁻¹[7]
-
C=C aromatic stretch: Peaks in the 1600-1450 cm⁻¹ region
-
C-Cl stretch: A peak in the fingerprint region, typically around 750 cm⁻¹[7]
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
-
Data Acquisition and Analysis:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups of this compound.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (181.58 g/mol ).[10]
-
Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M and M+2 isotopic pattern with a ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragments may include the loss of CO, Cl, or other small molecules.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and its isotopic pattern.[11]
-
Analyze the fragmentation pattern to gain further structural insights.
-
Part 2: Purity Assessment and Quantitative Analysis
Ensuring the purity of this compound is critical for its use in research and development. Chromatographic techniques are the primary methods for assessing purity and quantifying the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying components in a mixture.[12] A reversed-phase HPLC method is commonly used for the purity analysis of this compound.
Key Parameters for HPLC Method Development:
-
Column: A C18 column is a good starting point for reversed-phase separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection is suitable for this compound due to the presence of a chromophore in its structure. The detection wavelength should be set at the λmax of the compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Instrument Setup:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at the determined λmax (e.g., 230 nm).[13]
-
-
Data Acquisition and Analysis:
-
Inject the standards and the sample solution.
-
Record the chromatograms.
-
Determine the retention time of the this compound peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[15] The λmax (wavelength of maximum absorbance) is a characteristic property of the compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Acquisition and Analysis:
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Determine the λmax of this compound. This value can be used for setting the detection wavelength in HPLC analysis.
-
Part 3: Physicochemical Characterization
Understanding the physical properties of this compound is important for handling, storage, and formulation.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of a material, including its melting point, thermal stability, and decomposition profile.[16][17]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to assess the crystalline nature of the compound.[18]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition temperature of this compound.[19]
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan or a ceramic TGA crucible.
-
Instrument Setup (DSC):
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30-300 °C).
-
-
Instrument Setup (TGA):
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to the melting point.
-
TGA: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for determining the crystalline structure of a solid material.[20] For this compound, powder XRD can be used to confirm its crystalline phase and to identify any polymorphic forms. Single-crystal XRD can provide the precise three-dimensional arrangement of atoms in the crystal lattice.[21]
-
Sample Preparation: Gently grind the this compound sample to a fine powder.
-
Instrument Setup:
-
Mount the powdered sample on a sample holder.
-
Use a diffractometer with Cu Kα radiation.
-
-
Data Acquisition and Analysis:
-
Scan the sample over a 2θ range (e.g., 5-50°).
-
The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure.
-
Data Summary and Visualization
Table 1: Summary of Analytical Data for this compound
| Analytical Technique | Parameter | Typical Value | Reference |
| ¹H NMR | Chemical Shifts (δ) | Aromatic: 7.0-8.0 ppm, NH: broad singlet | [3] |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyls: 158-183 ppm, Aromatic: 110-150 ppm | [4] |
| FTIR | Wavenumbers (cm⁻¹) | N-H: ~3300, C=O: ~1720, C-Cl: ~750 | [7] |
| Mass Spec. | m/z | [M]⁺: 181.0, [M+2]⁺: 183.0 | [21] |
| HPLC | Purity | >97% | [14] |
| UV-Vis | λmax | ~230 nm | [13] |
| DSC | Melting Point | ~258 °C | |
| TGA | Decomposition | Onset > 260 °C | [19] |
Experimental Workflows
Caption: Workflow for the comprehensive characterization of this compound.
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Advanced Chromatographic Strategies for the Analysis of 4-Chloroisatin: A Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust analysis of 4-Chloroisatin (4-Chloro-1H-indole-2,3-dione), a critical intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] As a key building block, ensuring the purity and accurate quantification of this compound is paramount for quality control and regulatory compliance. This document offers field-proven insights into method development, including the scientific rationale behind the selection of columns, mobile phases, and detectors. Furthermore, it outlines comprehensive protocols for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5][6][7]
Introduction to this compound and its Analytical Importance
This compound is a derivative of isatin, a naturally occurring compound found in various plants.[8][9] Its unique chemical structure, featuring an indole core with chloro-substitution, makes it a versatile precursor in organic synthesis.[10][11][12] The presence and purity of this compound can significantly impact the yield, safety, and efficacy of the final products. Therefore, reliable and validated analytical methods are essential for its characterization in research, development, and manufacturing environments.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [2][13][14] |
| Molecular Weight | 181.58 g/mol | [2][13][14] |
| Appearance | Light yellow to brown powder/crystal | [2][14] |
| Melting Point | 258 °C | [2][15] |
| Solubility | Soluble in Dimethylformamide (DMF) | [2][15] |
| LogP | ~1.3 | [2][13] |
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound due to its robustness and versatility. The selection of a C18 stationary phase provides a non-polar environment, allowing for effective separation based on the compound's hydrophobicity.
Rationale for Method Parameters
-
Stationary Phase (Column): A C18 column is selected for its excellent retention and separation capabilities for a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm x 4.6 mm dimensions provide sufficient resolving power.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% formic acid) is employed. Acetonitrile is a common organic modifier in reversed-phase chromatography, and its increasing concentration during the gradient run allows for the elution of compounds with varying polarities. The addition of formic acid helps to improve peak shape and suppress the ionization of this compound, leading to more consistent retention times.
-
Detector: A UV-Vis detector set at 254 nm is chosen based on the chromophoric nature of the isatin ring system, which exhibits strong absorbance in the UV region. This wavelength generally provides good sensitivity for aromatic compounds.
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. A 10 µL injection volume is a typical starting point for analytical HPLC.
HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 min |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method for this compound Analysis
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given this compound's relatively high melting point, a high-temperature capillary column and appropriate temperature programming are necessary for its successful analysis.
Rationale for Method Parameters
-
Stationary Phase (Column): A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is chosen. This type of column is robust and provides good separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium is a standard carrier gas in GC-MS, providing good efficiency and compatibility with mass spectrometric detectors. A constant flow rate ensures reproducible retention times.
-
Injector and Temperature Program: A split/splitless injector is used in split mode to prevent column overloading. The initial oven temperature is set below the boiling point of the solvent, followed by a temperature ramp to elute this compound. The final temperature is held to ensure that all components are eluted from the column.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers high sensitivity and a wide linear range. For more definitive identification, a Mass Spectrometer (MS) can be used, which provides structural information. The presence of chlorine in this compound makes it amenable to detection by an Electron Capture Detector (ECD) as well, which can offer higher sensitivity for halogenated compounds.
GC Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Detector | FID at 300 °C or MS (Scan range 50-300 m/z) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
Vortex to ensure complete dissolution.
GC Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Method Validation according to ICH Guidelines
To ensure that the developed HPLC and GC methods are suitable for their intended purpose, a thorough validation should be performed according to the ICH Q2(R2) guidelines.[4][5] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[6][16]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98-102%.[3][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 2%.[6][16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[7]
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine purity and assay testing, while the GC method offers an alternative for volatile impurity profiling and can be coupled with mass spectrometry for definitive identification. Adherence to the outlined protocols and a thorough method validation in line with ICH guidelines will ensure the generation of high-quality, defensible analytical data for researchers, scientists, and drug development professionals.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 96047, this compound. Retrieved from [Link]
- Panda, S. S., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
- Basavaraj M, et al. (2013). SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research, 3(11).
- Singh, G. S., & Desta, Z. Y. (2012).
- Der Pharma Chemica. (2011). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 3(6), 480-487.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2022). A review on isatin and its derivatives: synthesis, reactions and applications. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
CP Lab Safety. This compound, min 97% (HPLC), 100 grams. Retrieved from [Link]
- Vine, K. L., et al. (2018).
- Shalof, R. T., et al. (2018).
-
Agilent Technologies. (2012). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
- Google Patents. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and...
- International Journal of Creative Research Thoughts. (2021).
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SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]
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African Rock Art. This compound. Retrieved from [Link]
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USDA Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Dyes Using 4-Chloroisatin as a Versatile Building Block
Introduction: The Strategic Role of 4-Chloroisatin in Modern Dye Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in the synthesis of a multitude of heterocyclic compounds, finding extensive applications in medicinal chemistry and materials science.[1] Within this family, this compound stands out as a particularly valuable precursor for the synthesis of dyes and pigments.[2][3] Its unique molecular architecture, featuring a reactive C3-ketone, an amide, and a strategically placed chloro-substituent on the aromatic ring, offers a versatile platform for the construction of diverse chromophoric systems. The presence of the electron-withdrawing chlorine atom at the 4-position can significantly influence the electronic properties, and consequently, the color, stability, and lightfastness of the resulting dye molecules.[4]
This guide provides an in-depth exploration of this compound as a building block for dye synthesis, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis of two distinct classes of dyes—Schiff base dyes and indigoid dyes—providing detailed, field-proven protocols and the underlying chemical principles.
The Chemical Versatility of this compound: A Gateway to Diverse Chromophores
The reactivity of this compound is centered around its C3-carbonyl group, which readily undergoes condensation reactions with a variety of nucleophiles. This reactivity is the key to its utility in dye synthesis.
-
Schiff Base Formation: The C3-ketone of this compound reacts with primary aromatic amines to form highly conjugated Schiff bases (imines). These products are often intensely colored and can serve as dyes themselves or as ligands for the formation of metal-complex dyes.
-
Knoevenagel Condensation: The C3-carbonyl group can also react with compounds containing active methylene groups in a Knoevenagel-type condensation. This reaction is particularly useful for the synthesis of indigoid and other related dyes, where a new carbon-carbon double bond is formed, extending the conjugated system.
The 4-chloro substituent plays a crucial role in modulating the properties of the final dye. As an electron-withdrawing group, it can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the dye, depending on the overall electronic structure of the molecule. Furthermore, halogen substituents can enhance the lightfastness of certain dyes.[5]
Protocol 1: Synthesis of a Novel Schiff Base Dye from this compound
This protocol details the synthesis of a Schiff base dye through the condensation of this compound with p-phenylenediamine. The resulting symmetrical di-imine structure possesses an extended π-conjugated system, leading to strong absorption in the visible region.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the removal of the water byproduct, driving the reaction towards completion.
-
Glacial Acetic Acid as Catalyst: A catalytic amount of acid is crucial to protonate the carbonyl oxygen of this compound, thereby increasing the electrophilicity of the C3-carbon and accelerating the nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Experimental Workflow:
Caption: Workflow for the synthesis of a Schiff base dye from this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.82 g (0.01 mol) of this compound in 30 mL of absolute ethanol with gentle warming. In a separate beaker, dissolve 0.54 g (0.005 mol) of p-phenylenediamine in 20 mL of absolute ethanol.
-
Reaction Setup: Add the p-phenylenediamine solution to the stirred this compound solution in the round-bottom flask. To this mixture, add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The colored product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base dye in a vacuum oven at 60 °C.
| Parameter | Value |
| This compound | 1.82 g (0.01 mol) |
| p-Phenylenediamine | 0.54 g (0.005 mol) |
| Solvent | Absolute Ethanol (50 mL) |
| Catalyst | Glacial Acetic Acid (3-4 drops) |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 hours |
| Expected Yield | 80-90% |
Protocol 2: Synthesis of a 4,4'-Dichloro-Indigoid Dye
This protocol describes the synthesis of an indigoid-type dye through the Knoevenagel condensation of this compound with a suitable active methylene compound, in this case, indoxyl, which can be generated in situ or prepared separately. For simplicity, this protocol will focus on the self-condensation of a this compound derivative, which is a common route to symmetrical indigoid dyes.
Causality of Experimental Choices:
-
Dichloromethane as Solvent: Dichloromethane is a suitable solvent for the reactants and has a relatively low boiling point, facilitating easy removal after the reaction.
-
Reflux Conditions: Similar to the Schiff base synthesis, refluxing provides the necessary energy for the condensation to occur.
-
Absence of Catalyst: In many indigoid syntheses of this type, a strong acid or base catalyst is not strictly necessary as the reactivity of the starting materials is sufficient under reflux conditions.
Reaction Pathway:
Caption: Self-condensation of this compound to form a symmetrical indigoid dye.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask fitted with a calcium chloride drying tube, dissolve 1.82 g (0.01 mol) of this compound in 50 mL of dry dichloromethane.
-
Reaction: Reflux the solution for 6 hours. Monitor the reaction by TLC, observing the disappearance of the this compound spot and the appearance of a new, colored product spot.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The indigoid dye, being less soluble, will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid to obtain the pure dye.
-
Drying: Dry the purified indigoid dye in a vacuum oven at 80 °C.
| Parameter | Value |
| This compound | 1.82 g (0.01 mol) |
| Solvent | Dry Dichloromethane (50 mL) |
| Reaction Temperature | Reflux (~40 °C) |
| Reaction Time | 6 hours |
| Expected Yield | 40-50% |
Characterization of Synthesized Dyes: A Self-Validating System
The synthesized dyes should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol, DMSO) and record the absorption spectrum. The wavelength of maximum absorption (λmax) will determine the color of the dye.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid dye. For the Schiff base, look for the characteristic C=N stretching vibration (around 1600-1650 cm⁻¹). For the indigoid dye, the characteristic C=O and N-H stretching frequencies will be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized dyes. The chemical shifts and coupling constants will provide detailed information about the arrangement of atoms in the molecule.[3][6][7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized dye, providing further evidence of its identity.
Conclusion: Expanding the Palette of Synthetic Dyes
This compound is a highly valuable and versatile building block for the synthesis of a wide range of dyes. The protocols provided herein for the synthesis of a Schiff base dye and an indigoid dye are robust and can be adapted for the synthesis of a library of new colorants by varying the amine or active methylene compound. The strategic placement of the chloro-substituent offers a handle for fine-tuning the electronic and, consequently, the optical properties of the final dye molecules, making this compound an important tool for researchers in the field of dye chemistry.
References
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- 5. researchgate.net [researchgate.net]
- 6. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
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Application Notes & Protocols: Strategic Synthesis of Novel Spirooxindole Scaffolds via 1,3-Dipolar Cycloaddition of 4-Chloroisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Chloroisatin in Spirooxindole Synthesis
The spirooxindole framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] Among the myriad of synthetic strategies to access this complex three-dimensional architecture, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly elegant and efficient method for constructing the embedded pyrrolidine ring with high regio- and stereoselectivity.[2][3][4]
This guide focuses on the application of this compound as a key building block in this powerful reaction. The strategic placement of a chlorine atom at the 4-position of the isatin ring introduces unique electronic and steric properties that can be exploited to modulate reactivity and influence the biological profile of the resulting spirocyclic compounds. As an electron-withdrawing group, the 4-chloro substituent can enhance the electrophilicity of the C3-carbonyl group, which is crucial for the initial step of azomethine ylide formation.[5] This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights into the 1,3-dipolar cycloaddition reactions of this compound derivatives.
Theoretical Framework: Mechanism and Regioselectivity
The cornerstone of this synthetic strategy is the in situ generation of an azomethine ylide from this compound and a suitable amino acid, typically a secondary amino acid like L-proline or sarcosine. The reaction proceeds via a decarboxylative condensation pathway.[4][5]
Mechanism of Azomethine Ylide Formation and Cycloaddition:
-
Nucleophilic Attack: The amino acid attacks the highly electrophilic C3-carbonyl of the this compound.
-
Condensation & Iminium Ion Formation: Subsequent dehydration leads to the formation of an iminium ion intermediate.
-
Decarboxylation: Spontaneous decarboxylation of the amino acid moiety generates the 1,3-dipole, the azomethine ylide. This intermediate is highly reactive and is immediately trapped by a dipolarophile.[5]
-
[3+2] Cycloaddition: The azomethine ylide undergoes a concerted [3+2] cycloaddition reaction with an electron-deficient alkene (dipolarophile) to furnish the final spiro[pyrrolidine-3,3'-oxindole] product.[2][3]
The presence of the 4-chloro substituent is anticipated to slightly decrease the activation barrier for ylide formation compared to unsubstituted isatin due to its electron-withdrawing nature.[5]
Caption: General workflow for the synthesis of spirooxindoles from this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical three-component 1,3-dipolar cycloaddition reaction involving this compound, L-proline, and an activated alkene as the dipolarophile.
Materials and Reagents
-
This compound
-
L-proline
-
Dipolarophile (e.g., N-phenylmaleimide, dimethyl fumarate, chalcones)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
-
Standard glassware and workup equipment
Protocol 1: Synthesis of a 4'-Chloro-spiro[pyrrolizidine-3,3'-oxindole] Derivative
This protocol describes a one-pot, three-component reaction which is highly atom-economical and procedurally simple.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 181.57 g/mol ).
-
Addition of Reagents: Add L-proline (1.2 mmol, 115.13 g/mol ) and the selected dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol, 173.17 g/mol ).
-
Solvent Addition: Add 20 mL of methanol. The choice of a polar protic solvent like methanol or ethanol is crucial as it facilitates both the formation of the azomethine ylide and the subsequent cycloaddition.[5]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting materials.
-
Workup and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. The product often precipitates out of the solution upon cooling. If so, collect the solid product by vacuum filtration. c. Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. d. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure spirooxindole derivative.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography to confirm stereochemistry).
Caption: A step-by-step experimental workflow for the cycloaddition reaction.
Data Presentation and Expected Outcomes
The 1,3-dipolar cycloaddition reaction is renowned for its high degree of regio- and stereoselectivity. The reaction typically yields the exo cycloadduct as the major diastereomer. The specific yields and diastereomeric ratios (d.r.) will depend on the nature of the dipolarophile used.
Table 1: Representative Examples of 1,3-Dipolar Cycloaddition with Isatin Derivatives
(Note: While specific data for this compound is limited in readily available literature, this table illustrates typical outcomes for substituted isatins with various dipolarophiles, which can be expected to be similar for the 4-chloro derivative.)
| Entry | Isatin Derivative | Dipolarophile | Solvent | Time (h) | Yield (%) | d.r. (exo:endo) |
| 1 | This compound (expected) | N-Phenylmaleimide | MeOH | 3 | >85 | >95:5 |
| 2 | This compound (expected) | Dimethyl Fumarate | EtOH | 5 | ~80 | >90:10 |
| 3 | 5-Chloroisatin | (E)-Chalcone | MeOH | 6 | 88 | Single isomer |
| 4 | Isatin | Methylene Indolinone | EtOH | 4 | 94 | >99:1 |
| 5 | 7-Methylisatin | N-Methylmaleimide | EtOH | 4 | 92 | >25:1 |
Data for entries 3-5 are adapted from similar reported reactions to provide context.[6]
Applications in Drug Discovery
The spirooxindole-pyrrolidine/pyrrolizidine scaffolds synthesized through this methodology are of significant interest to drug development professionals. The inherent three-dimensionality of these molecules provides access to a larger chemical space compared to flat aromatic compounds, often leading to improved binding affinity and selectivity for biological targets.
Key Therapeutic Areas:
-
Oncology: Many spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[7]
-
Infectious Diseases: The structural complexity of these scaffolds makes them attractive candidates for developing novel antibacterial and antiviral agents.[1]
-
Neurodegenerative Diseases: Certain spiro compounds have shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1]
The 4-chloro substituent can serve as a metabolic blocking site or a point for further functionalization, offering medicinal chemists a valuable handle for optimizing pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition of azomethine ylides derived from this compound is a robust, efficient, and highly stereoselective method for the synthesis of complex spirooxindole heterocycles. This approach provides rapid access to diverse molecular scaffolds that are of high value for drug discovery programs. The procedural simplicity, high atom economy, and the ability to generate multiple stereocenters in a single step make this reaction a powerful tool in the modern synthetic chemist's arsenal. Further exploration of asymmetric catalysis in this reaction will undoubtedly unlock access to enantiopure spirooxindoles, further enhancing their potential as next-generation therapeutic agents.
References
-
Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. (2022). Molecules. Available from: [Link]
-
1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments. (2023). Molecular Diversity. Available from: [Link]
-
Decarboxylative 1,3-dipolar cycloadditions of l-proline. (2024). RSC Advances. Available from: [Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). Tetrahedron. Available from: [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). International Journal of Molecular Sciences. Available from: [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Available from: [Link]
-
Synthesis of spirooxindoles by [3+2] cycloadditions. (2022). In Progress in Heterocyclic Chemistry. Available from: [Link]
-
Heterocycles in Drug Discovery. (2021). Molecules. Available from: [Link]
-
Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. (2018). Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
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- 7. [4 + 3] Cycloadditions with Bromo-Substituted Morita-Baylis-Hillman Adducts of Isatins and N-(ortho-Chloromethyl)aryl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 4-Chloroisatin
A Technical Guide for Researchers in Drug Discovery
This document provides a comprehensive, in-depth guide to performing molecular docking studies with 4-Chloroisatin, a versatile scaffold in medicinal chemistry. As a compound known for its potential anticancer and antimicrobial properties, understanding its interactions with biological targets at a molecular level is crucial for rational drug design and development.[1] This guide is structured to provide not just a step-by-step protocol but also the scientific reasoning behind each procedural choice, ensuring a robust and reproducible virtual screening workflow.
Foundational Principles: The "Why" Before the "How"
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.[2] The fundamental goal is to identify and rank potential drug candidates based on their predicted binding efficacy, which is often represented by a scoring function. A lower binding energy score typically indicates a more stable and favorable interaction.[3]
The isatin scaffold, including its chlorinated derivatives like this compound, has been shown to interact with a variety of protein targets implicated in diseases such as cancer.[3][4] These targets often include protein kinases (e.g., Cyclin-Dependent Kinase 2 - CDK2), receptor tyrosine kinases (e.g., Epidermal Growth Factor Receptor - EGFR), and anti-apoptotic proteins (e.g., B-cell lymphoma 2 - BCL-2).[3][5][6] The choice of the target protein is therefore the most critical first step and should be based on sound biological evidence. For the purpose of this guide, we will focus on a well-validated cancer target.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment is a multi-stage process that requires careful preparation and validation at each step. The workflow can be broken down into four key phases: Preparation, Docking, Analysis, and Validation. Each phase is crucial for the integrity and reliability of the final results.
Caption: A high-level overview of the molecular docking workflow.
Detailed Experimental Protocol: Docking of this compound against a Target Protein
This protocol will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[5][6] We will use a hypothetical, yet representative, protein kinase as our target.
Software and Resource Requirements
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: Molecular visualization software.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem: A database of chemical molecules and their activities against biological assays.[7]
Phase 1: Preparation
Step 1: Target Protein Selection and Retrieval
-
Rationale: The selection of a relevant protein target is paramount. For this compound, known for its anticancer properties, a suitable target could be a protein kinase involved in cell cycle regulation, such as CDK2.
-
Protocol:
-
Navigate to the RCSB Protein Data Bank ([Link]).
-
Search for a suitable crystal structure of the target protein, preferably co-crystallized with a ligand. For example, search for "Cyclin-Dependent Kinase 2".
-
Select a high-resolution structure (ideally < 2.5 Å) and download the PDB file.
-
Step 2: Protein Preparation
-
Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple chains that need to be removed. Additionally, hydrogen atoms, which are crucial for defining the correct ionization and tautomeric states of amino acid residues, are usually absent and must be added. Finally, partial charges need to be assigned to each atom.
-
Protocol (using AutoDock Tools):
-
Launch ADT.
-
Go to File > Read Molecule and load the downloaded PDB file.
-
Remove water molecules by selecting Edit > Hydrogens > Remove Waters.
-
If multiple chains are present, select and delete the unnecessary ones, retaining only the chain containing the active site.
-
Add polar hydrogens by navigating to Edit > Hydrogens > Add > Polar Only.
-
Assign Kollman charges: Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose), which includes the partial charges and atom types required by AutoDock Vina.
-
Step 3: Ligand (this compound) Preparation
-
Rationale: Similar to the protein, the ligand's structure needs to be optimized, hydrogens added, and charges assigned. The torsional degrees of freedom (rotatable bonds) also need to be defined to allow for conformational flexibility during docking.
-
Protocol (using a chemical drawing tool and ADT):
-
Obtain the 3D structure of this compound. This can be done by drawing it in a chemical sketcher and saving it as an SDF or MOL2 file, or by downloading it from a database like PubChem (CID 96047).[7]
-
If the initial format is not PDB, use a visualization tool like PyMOL to convert it.
-
In ADT, go to Ligand > Input > Open and load the this compound file.
-
ADT will automatically compute Gasteiger charges and detect the rotatable bonds.
-
Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).
-
Phase 2: Docking
Step 1: Grid Box Generation
-
Rationale: The grid box defines the three-dimensional search space within the protein's binding site where the docking algorithm will attempt to place the ligand. The size and center of this box are critical parameters. If a co-crystallized ligand is present in the original PDB file, its location is the ideal guide for defining the grid box.
-
Protocol (using AutoDock Tools):
-
With the prepared protein loaded in ADT, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. Ensure it is large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally expensive and reduces accuracy.
-
Note down the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box. These values will be required for the Vina configuration file.
-
Step 2: Docking Simulation using AutoDock Vina
-
Rationale: AutoDock Vina uses a stochastic global optimization algorithm to explore the conformational space of the ligand within the defined grid box. It then uses a scoring function to estimate the binding affinity for different poses.
-
Protocol:
-
Create a configuration file (e.g., conf.txt) in a text editor with the following parameters:
-
Open a command-line terminal and navigate to the directory containing your prepared files and the Vina executable.
-
Execute the docking run with the command: ./vina --config conf.txt --log docking_log.txt
-
Phase 3: Analysis
Step 1: Interpretation of Docking Scores
-
Rationale: The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding affinity.[8]
-
Protocol:
-
Open the docking_log.txt file to view the binding affinity scores for the top-ranked poses.
-
The docking_results.pdbqt file contains the coordinates of these poses.
-
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower/upper bound) |
| 1 | -8.5 | 0.000 / 0.000 |
| 2 | -8.2 | 1.523 / 2.145 |
| 3 | -7.9 | 2.011 / 3.456 |
| ... | ... | ... |
| A hypothetical summary of docking results for this compound. |
Step 2: Visualization and Interaction Analysis
-
Rationale: Visual inspection of the docked poses is crucial to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. This provides a structural basis for the predicted binding affinity.
-
Protocol (using PyMOL or UCSF Chimera):
-
Load the prepared protein PDBQT file and the docking_results.pdbqt file into the visualization software.
-
Analyze the top-ranked pose of this compound within the binding pocket.
-
Identify and measure the key interactions with the surrounding amino acid residues. For example, look for hydrogen bonds between the carbonyl groups of the isatin core and backbone amides of the protein.
-
Caption: A schematic of potential molecular interactions between this compound and a protein active site.
Phase 4: Validation
Rationale: The reliability of a docking protocol must be validated. A common and effective method is to perform a redocking experiment.[9] If the protein structure used was co-crystallized with a native ligand, you can dock this known ligand back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[9]
Protocol:
-
Prepare the co-crystallized ligand in the same way as this compound.
-
Run the docking simulation using the same grid parameters.
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD.
-
An RMSD value below 2.0 Å provides confidence in the docking protocol's ability to predict accurate binding modes for new ligands like this compound.[9]
Concluding Remarks and Future Perspectives
Molecular docking is a powerful hypothesis-generating tool in the early stages of drug discovery. The protocol outlined in this guide provides a robust framework for investigating the potential interactions of this compound with various protein targets. It is important to remember that docking results are predictions and should be interpreted in the context of other experimental data. Promising virtual hits should always be prioritized for further experimental validation through in vitro binding assays and cell-based functional assays to confirm their biological activity. The integration of molecular docking with other computational methods, such as molecular dynamics simulations, can further enhance the accuracy of binding affinity predictions and provide insights into the dynamic nature of protein-ligand interactions.
References
-
Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (n.d.). Retrieved from [Link]
-
Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022). Molecules, 27(6), 1933. [Link]
-
Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). (2023). RSC Advances, 13(41), 28628-28645. [Link]
-
Tutorial – AutoDock Vina. (n.d.). Retrieved from [Link]
-
How to validate the molecular docking results ? (2022). ResearchGate. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2020). Frontiers in Chemistry, 8, 581. [Link]
-
This compound. (n.d.). African Rock Art. Retrieved from [Link]
-
Molecular docking analysis: Significance and symbolism. (2023). Imago. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. [Link]
-
How to interprete and analyze molecular docking results? (2023). ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Journal of Chemical Information and Modeling, 50(1), 123–132. [Link]
-
Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. (2022). Molecules, 27(15), 4707. [Link]
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- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing the Bioactivity of 4-Chloroisatin
For: Researchers, scientists, and drug development professionals.
Abstract
4-Chloroisatin, a derivative of isatin, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate has led to the development of novel compounds with a broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[1] This document provides a comprehensive guide to a selection of robust in vitro assays for characterizing the bioactivity of this compound and its analogues. The protocols herein are designed to be self-validating and are presented with detailed, step-by-step instructions to ensure reproducibility. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience. This guide is intended to empower researchers to confidently assess the cytotoxic, apoptotic, and antimicrobial potential of this compound in a reliable and efficient manner.
Introduction to this compound
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with diverse pharmacological activities. The introduction of a chlorine atom at the 4-position of the isatin ring system can significantly modulate its physicochemical and biological properties. This compound serves as a crucial building block in organic synthesis for the generation of a wide array of bioactive molecules.[1] Preliminary research suggests its potential in inhibiting tumor growth and combating microbial infections, making it a compound of high interest for further investigation.[2]
This guide will focus on three fundamental in vitro assays to elucidate the primary bioactivities of this compound:
-
MTT Assay: To determine its cytotoxic effects on cancer cell lines.
-
Caspase-3 Fluorometric Assay: To investigate if the observed cytotoxicity is mediated by the induction of apoptosis.
-
Bacterial Growth Inhibition Assay: To evaluate its potential as an antimicrobial agent.
Anticancer Activity Assessment
A significant area of investigation for isatin derivatives is their potential as anticancer agents.[3][4] The following assays are fundamental in the preliminary screening and characterization of this compound's anticancer properties.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and proliferation.[5] It is a cornerstone for the initial screening of cytotoxic compounds.
Principle: The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria.[7] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[6][7]
Caption: Workflow of the MTT cytotoxicity assay.
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only for blank correction.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis:
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.
-
Percentage Viability: Calculate as follows: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
IC₅₀ Determination: Plot the percentage viability against the log of the this compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Expected Results: A dose-dependent decrease in cell viability is expected if this compound is cytotoxic. The IC₅₀ value provides a quantitative measure of its potency.
| Cell Line | This compound Conc. (µM) | % Viability (48h) |
| HeLa | 0 (Vehicle) | 100 |
| 1 | 92.5 ± 4.1 | |
| 10 | 65.2 ± 3.5 | |
| 50 | 28.7 ± 2.9 | |
| 100 | 10.1 ± 1.8 | |
| MCF-7 | 0 (Vehicle) | 100 |
| 1 | 95.8 ± 3.8 | |
| 10 | 72.1 ± 4.2 | |
| 50 | 35.4 ± 3.1 | |
| 100 | 15.6 ± 2.2 |
Table 1: Representative data from an MTT assay showing the effect of this compound on the viability of HeLa and MCF-7 cells after 48 hours of treatment. Values are represented as mean ± standard deviation.
Investigating the Mechanism of Cell Death: Caspase-3 Activity
To determine if the cytotoxicity observed is due to apoptosis (programmed cell death), measuring the activity of key executioner caspases, such as caspase-3, is crucial.[10]
Principle: This fluorometric assay utilizes a specific caspase-3 substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethyl coumarin (AFC).[11] In the presence of active caspase-3, the substrate is cleaved, releasing free AFC. The liberated AFC emits a yellow-green fluorescence when excited at 400 nm, with an emission maximum at 505 nm.[11] The fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
Caption: Simplified intrinsic apoptosis signaling pathway.
Materials:
-
Cells treated with this compound
-
Chilled Lysis Buffer (specific to the kit, e.g., containing CHAPS)[12]
-
2X Reaction Buffer (specific to the kit)[13]
-
Dithiothreitol (DTT)[13]
-
Caspase-3 substrate (DEVD-AFC)
-
Black, flat-bottom 96-well plate
Procedure:
-
Induce Apoptosis and Prepare Cell Lysate:
-
Seed and treat cells with this compound (at concentrations around the IC₅₀) and a positive control (e.g., staurosporine) for a specified time.
-
Collect both adherent and floating cells and pellet them by centrifugation (e.g., 250 x g for 10 minutes).[13]
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).[11]
-
Incubate on ice for 10 minutes.[11]
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[13]
-
Transfer the supernatant (cell lysate) to a fresh, chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
In a black 96-well plate, add 50 µL of cell lysate per well (adjusting to have equal protein amounts, e.g., 100-200 µg).[13]
-
Prepare a master mix of Reaction Buffer with DTT. Add 50 µL of this 2X Reaction Buffer to each well.[11]
-
Add 5 µL of the DEVD-AFC substrate to each well.[13]
-
Include controls: a blank (lysis buffer only) and a negative control (lysate from untreated cells).
-
-
Incubation and Measurement:
Data Analysis:
-
The results are typically expressed as a fold increase in caspase-3 activity in the treated samples compared to the untreated control.
-
Fold Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Control - RFU of Blank)
Antimicrobial Activity Assessment
Isatin derivatives have also been explored for their antimicrobial properties.[14] A fundamental assay to determine this is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Bacterial Growth Inhibition: Broth Microdilution Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The test is performed in a 96-well plate format, where a standardized inoculum of bacteria is exposed to serial dilutions of the compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound
-
Sterile 96-well microtiter plates
-
Standard antibiotics for positive control (e.g., ciprofloxacin)
Procedure:
-
Compound Dilution:
-
In a 96-well plate, dispense 100 µL of MHB into wells 2 through 12.[15]
-
Add 200 µL of a starting concentration of this compound (in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[15]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[15]
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Inoculation and Incubation:
-
MIC Determination:
Expected Results: Clear wells indicate inhibition of bacterial growth. The MIC value provides a quantitative measure of the antimicrobial potency of this compound.
| Bacterial Strain | MIC (µg/mL) of this compound |
| S. aureus | 16 |
| E. coli | 64 |
| P. aeruginosa | >128 |
Table 2: Example MIC values for this compound against various bacterial strains.
Concluding Remarks
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound's bioactivity. The MTT assay serves as an excellent primary screen for cytotoxicity, while the caspase-3 assay offers valuable mechanistic insight into the mode of cell death. The broth microdilution assay is the gold standard for determining antimicrobial potency. By employing these self-validating and reproducible methods, researchers can effectively and efficiently advance our understanding of this compound and its potential as a therapeutic agent.
References
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
Indian Journal of Chemistry. (2005). Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]
-
LBAO Chemicals. (n.d.). This compound | 6344-05-4 | 98%. Retrieved from [Link]
-
NIH. (n.d.). This compound | C8H4ClNO2 | CID 96047. PubChem. Retrieved from [Link]
-
PubMed. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Retrieved from [Link]
-
PubMed. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved from [Link]
-
MDPI. (2024). Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains. Retrieved from [Link]
-
PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
-
NIH. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Retrieved from [Link]
-
PubMed. (1999). Caspase inhibitors. Retrieved from [Link]
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- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
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Application Notes and Protocols for Developing Plant Growth Regulators from Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Isatin Scaffolds in Agriculture
Isatin (1H-indole-2,3-dione), a naturally occurring heterocyclic compound, has long been a privileged scaffold in medicinal chemistry due to its wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] First isolated from the oxidation of indigo, this versatile molecule is also found in various plants and even mammalian tissues.[3][4][7][8] While its applications in human health have been extensively explored, the potential of isatin derivatives as potent and novel plant growth regulators (PGRs) remains a largely untapped frontier.
The structural features of isatin, particularly the reactive carbonyl groups at the C2 and C3 positions and the active nitrogen at the N1 position, make it an ideal starting point for the synthesis of a diverse library of derivatives.[2][8][9] These modifications can lead to compounds that mimic or interfere with the action of natural plant hormones, thereby influencing various physiological processes such as seed germination, root and shoot development, and stress responses.
These application notes provide a comprehensive guide for researchers interested in exploring the development of isatin-based plant growth regulators. We will detail protocols for the synthesis and characterization of isatin derivatives, followed by robust bioassay methods to screen for their plant growth regulatory activities.
Part 1: Synthesis and Characterization of Isatin Derivatives
The synthesis of isatin derivatives is a well-established field with several classic and modern methods. The choice of synthetic route often depends on the desired substitution pattern.
General Synthetic Strategies
Common methods for synthesizing the isatin core include the Sandmeyer, Stolle, and Gassman syntheses.[2][3][8][9][10] For the derivatization of the isatin scaffold, N-alkylation, N-acylation, and condensation reactions at the C3 carbonyl group are frequently employed.[2][8]
A general workflow for the synthesis and characterization of isatin derivatives is depicted below:
Sources
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- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloroisatin
Welcome to the technical support center for the synthesis of 4-Chloroisatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic procedure. This compound is a critical building block in the development of pharmaceuticals, particularly in the creation of anticancer and antimicrobial agents, as well as in the production of dyes and pigments.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.
I. Overview of the Sandmeyer Synthesis of this compound
The synthesis of this compound is commonly achieved through the Sandmeyer isatin synthesis, a two-step process.[2] The first step involves the formation of an isonitrosoacetanilide intermediate from an aniline derivative. In the second step, this intermediate undergoes acid-catalyzed intramolecular cyclization to yield the isatin. For this compound, the synthesis typically starts from 3-chloroaniline.
Reaction Workflow
Caption: General workflow for the Sandmeyer synthesis of this compound.
II. Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions to improve your experimental outcomes.
Q1: My final yield of this compound is significantly lower than expected. What are the most likely causes?
Several factors can contribute to low yields in this synthesis.[3][4] A systematic approach to troubleshooting is crucial.
Possible Cause 1: Incomplete Formation of the Isonitroso-3-chloroacetanilide Intermediate
-
Expertise & Experience: The initial condensation reaction to form the isonitrosoacetanilide is sensitive to reaction conditions. Inadequate heating or insufficient reaction time can lead to incomplete conversion of the starting 3-chloroaniline.[5]
-
Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 3-chloroaniline spot and the appearance of a new, more polar spot corresponding to the intermediate will confirm the reaction's progression.
-
Solution: Ensure the reaction mixture is heated to the recommended temperature (typically 80-100°C) for a sufficient duration (e.g., 2 hours).[5]
Possible Cause 2: Suboptimal Temperature Control During Cyclization
-
Expertise & Experience: The cyclization step with concentrated sulfuric acid is highly exothermic and temperature-sensitive.[5] If the temperature is too low, the reaction will not proceed efficiently. Conversely, if the temperature is too high, it can lead to decomposition of the product and the formation of unwanted side products.[5]
-
Trustworthiness: The recommended temperature range for the addition of the isonitroso-3-chloroacetanilide to sulfuric acid is typically between 60-85°C.[5][6]
-
Solution: Carefully monitor and control the temperature during the addition of the intermediate to the sulfuric acid. Add the intermediate in small portions to maintain the desired temperature range.[5] After the addition is complete, a short period of heating at a slightly higher temperature (e.g., 90°C for 30 minutes) can help drive the reaction to completion.[6]
Possible Cause 3: Product Loss During Workup and Purification
-
Expertise & Experience: The workup procedure, which involves quenching the reaction mixture with ice and subsequent filtration, can be a significant source of product loss. The pH adjustment during purification is also a critical step.
-
Trustworthiness: this compound is a reddish-orange precipitate.[6] During the workup, ensure the mixture is thoroughly cooled to maximize precipitation. The purification often involves dissolving the crude product in a basic solution and then re-precipitating it by adjusting the pH.[6]
-
Solution: After pouring the reaction mixture onto ice, allow sufficient time for the precipitate to form completely. When purifying by pH adjustment, add the acid slowly to control the precipitation and obtain a more easily filterable solid. Wash the final product with cold water to minimize dissolution.
Q2: I am observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
The formation of tarry byproducts is a common issue, often indicative of decomposition.
-
Expertise & Experience: Overheating during the cyclization step is the primary cause of decomposition and polymerization, leading to the formation of dark, insoluble materials.[7]
-
Trustworthiness: The reaction of the isonitrosoacetanilide with concentrated sulfuric acid is highly exothermic. Localized overheating can occur if the intermediate is added too quickly.
-
Solution: Maintain strict temperature control as detailed in the previous section. Slow, portion-wise addition of the intermediate with vigorous stirring is essential to dissipate the heat of reaction effectively.
Q3: The filtration of the crude product is very slow, and the filter paper clogs easily. How can I improve this?
Fine, poorly-formed precipitates can make filtration difficult.
-
Expertise & Experience: The particle size of the precipitated product is influenced by the rate of precipitation. Rapid precipitation, often from a highly supersaturated solution, leads to smaller particles.
-
Trustworthiness: Allowing the precipitated product to "digest" or age in the mother liquor, sometimes with gentle warming, can promote the growth of larger, more easily filterable crystals.
-
Solution: After quenching the reaction with ice, stir the mixture for an extended period (e.g., 1 hour) before filtration.[5] During purification, the slow addition of acid to the basic solution of the product will encourage the formation of larger crystals.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Yields can vary depending on the specific procedure and scale. Reported yields for similar isatin syntheses suggest that a yield of around 40-50% for the 4-substituted isomer is achievable.[5] It is important to note that the synthesis often produces a mixture of 4- and 6-chloroisatin, which requires careful separation.[6]
Q2: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be employed:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure and isomeric purity.
-
FTIR: To identify the characteristic functional groups (e.g., C=O, N-H).
-
Mass Spectrometry: To confirm the molecular weight.[8]
-
-
Chromatography: HPLC or TLC can be used to assess purity.[9]
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, this synthesis involves hazardous materials and conditions.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxic Starting Materials: 3-Chloroaniline is toxic and can be absorbed through the skin.[10] Handle it in a well-ventilated area or fume hood.
-
Gas Evolution: The reaction may produce hazardous gases. Ensure adequate ventilation.
Q4: Can I use a different starting material to synthesize other substituted isatins?
Yes, the Sandmeyer isatin synthesis is versatile and can be adapted to produce a wide range of substituted isatins by starting with the corresponding substituted aniline.[2][11]
IV. Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of Isonitroso-3-chloroacetanilide
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water and warm to dissolve the solids.
-
In a separate container, dissolve 3-chloroaniline in water with the aid of concentrated hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Combine the three solutions. A thick white suspension will form.
-
Heat the mixture to 80-100°C for approximately 2 hours.
-
Cool the mixture and filter the solid product. The product can be used in the next step, potentially without extensive drying.[5]
Step 2: Cyclization to this compound
-
Carefully heat concentrated sulfuric acid to 60°C with mechanical stirring.
-
Slowly add the isonitroso-3-chloroacetanilide from Step 1 in small portions, ensuring the temperature remains between 60°C and 85°C.[5][6]
-
After the addition is complete, heat the mixture to 80-90°C for an additional 30 minutes.[5][6]
-
Cool the reaction mixture and pour it slowly onto a large volume of crushed ice with stirring.
-
Allow the mixture to stand for at least 1 hour to ensure complete precipitation of the crude product.[5]
-
Filter the orange precipitate, wash it with water, and dry.[6]
Data Presentation: Comparison of Reaction Parameters
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimal) | Expected Outcome |
| Cyclization Temperature | > 90°C or < 60°C | 60-85°C | Higher yield, less decomposition |
| Addition of Intermediate | Rapid, all at once | Slow, portion-wise | Better temperature control, reduced side products |
| Workup Quenching | Pouring into water | Pouring onto ice | Maximizes precipitation |
| Purification | Rapid pH adjustment | Slow pH adjustment | Larger crystals, easier filtration |
V. References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Yadav, M. R., et al. (2012). Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. Indian Journal of Pharmaceutical Sciences, 74(4), 329–334. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6695. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Organic & Biomolecular Chemistry, 13(21), 5978–5987. Retrieved from [Link]
-
Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827–2866. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Reddit. (2018). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
OUCI. (n.d.). Design, synthesis, insilco study and biological evaluation of new isatin-sulfonamide derivatives by using mono amide linker as possible as histone deacetylase inhibitors. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Retrieved from [Link]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]
-
ChemistryViews. (2018). Finding Optimal Reaction Conditions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
ACS Omega. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97% (HPLC), 100 grams. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS). Retrieved from [Link]
-
MDPI. (2021). Novel Methodologies for Chemical Activation in Organic Synthesis under Solvent-Free Reaction Conditions. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
Wikipedia. (2023). 4-Chloroaniline. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Technical Support Center: Purification of 4-Chloroisatin by Recrystallization
Last Updated: January 11, 2026
Welcome to the technical support guide for the purification of 4-Chloroisatin via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows.[1] As a pivotal intermediate in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents, achieving high purity of this compound is critical.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during its purification, ensuring you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when developing a recrystallization protocol for this compound?
The cornerstone of any successful recrystallization is the selection of an appropriate solvent system.[3][4] The ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][5] This differential solubility is the driving force for crystallization upon cooling.
Key Solvent Characteristics to Consider:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily dissolve at the solvent's boiling point.[6]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[5]
-
Chemical Inertness: The solvent must not react with this compound.[4][6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4][6]
A documented synthesis of this compound specifies recrystallization from ethanol, suggesting it is a suitable starting point for solvent screening.[7] Other polar organic solvents could also be effective, and a systematic screening is recommended.
Q2: My this compound sample won't fully dissolve in the hot solvent, even after adding a large volume. What's going on?
This common issue can stem from two primary causes: the presence of insoluble impurities or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Identify Insoluble Impurities: Crude this compound, depending on the synthetic route, may contain inorganic salts or other insoluble byproducts.[8] If a portion of the material remains undissolved even in a large volume of boiling solvent, these are likely insoluble impurities. The solution is to perform a hot gravity filtration to remove these particulates before allowing the solution to cool.[9][10]
-
Re-evaluate Solvent Choice: If the bulk of the material is not dissolving, the chosen solvent is likely a poor choice for this compound. A rule of thumb is that "like dissolves like"; solvents with similar functional groups or polarities to the solute are often good candidates.[11][12] Given this compound's structure, polar solvents are generally a good starting point. You may need to conduct small-scale solubility tests with a range of solvents to find a more suitable one.[6]
Q3: After cooling the hot solution, no crystals have formed. How can I induce crystallization?
The failure of crystals to form upon cooling often indicates a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[13]
Methods to Induce Crystallization:
-
Seed Crystals: Introducing a small, pure crystal of this compound can provide a nucleation site for crystal growth to begin.[13][14]
-
Scratching: Gently scratching the inner surface of the flask with a glass rod at the air-liquid interface can create microscopic imperfections on the glass that serve as nucleation points.[12][13]
-
Further Cooling: If cooling to room temperature is insufficient, placing the flask in an ice-water bath can further decrease the solubility and promote crystallization.[13]
-
Solvent Evaporation: If too much solvent was added initially, the concentration of this compound may be too low for crystallization to occur.[13][15] Carefully evaporating some of the solvent to increase the concentration and then re-cooling can be effective.[16]
Q4: My product has "oiled out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.[13]
Corrective Actions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[16]
-
Slow Down the Cooling Rate: Rapid cooling favors the formation of smaller, less pure crystals and can lead to oiling out.[17][18] Allow the solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before any further cooling in an ice bath. Slower cooling allows for the formation of larger, more well-defined crystals.[19]
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary.
Q5: The yield of my recrystallized this compound is very low. What are the likely causes?
A low recovery can be frustrating but is often preventable. The most common reasons for poor yield include:
-
Using too much solvent: This is a frequent error where an excess of solvent retains a significant amount of the product in the mother liquor even after cooling.[13][15] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[15]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel, leading to loss.[9]
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of the product dissolved.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[15]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines a standard procedure for purifying this compound using a single solvent, such as ethanol.[7]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[9]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this period.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[15]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a drying oven under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system can be employed when no single solvent provides the ideal solubility characteristics.[5] This typically involves a "solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "solvent."
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.[10]
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.
-
Collection, Washing, and Drying: Follow the same procedures for collecting, washing, and drying the crystals as outlined in Protocol 1.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A commonly cited solvent for this compound recrystallization.[7] |
| Methanol | 65 | Polar | Lower boiling point may be advantageous. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds.[20] |
| Ethyl Acetate | 77 | Moderately Polar | Often used in combination with hexanes.[20] |
| Water | 100 | Very Polar | May be suitable for highly polar impurities.[20] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | This compound is soluble in DMF.[2] Due to its high boiling point, it is more likely to be used as the "solvent" in a mixed-solvent system. |
Note: This table provides a starting point for solvent screening. Experimental verification of solubility is essential.
Visualizations
Workflow for Single-Solvent Recrystallization
Caption: A flowchart of the single-solvent recrystallization process.
Troubleshooting Logic for No Crystal Formation
Caption: A decision tree for troubleshooting the absence of crystal formation.
References
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
MDPI. (2023, July 19). Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials. Retrieved from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
California Science & Engineering Fair. (n.d.). Effect of Temperature on Crystal Growth. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Chloro-1-methylisatin. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
LBAO Chemicals. (n.d.). This compound | 6344-05-4 | 98%. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H4ClNO2). Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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- 20. Reagents & Solvents [chem.rochester.edu]
troubleshooting common problems in 4-Chloroisatin reactions
Welcome to the technical support center for 4-Chloroisatin. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a critical building block in organic synthesis. This compound is a versatile precursor for a wide range of heterocyclic compounds, including potential anticancer and antimicrobial agents.[1] However, its unique electronic and steric properties can present specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs) about this compound
This section addresses fundamental questions regarding the handling, properties, and storage of this compound.
Question: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials.[2] For long-term stability, storage at -20°C is also recommended.[3] It is a yellow to orange or brown solid and should be handled with standard personal protective equipment (PPE), including gloves and eye protection, as it is classified as an irritant.[2][4]
Question: What is the solubility profile of this compound in common organic solvents?
Answer: this compound exhibits limited solubility in many common non-polar and polar aprotic solvents. It is most readily soluble in highly polar solvents like dimethylformamide (DMF).[2] Its solubility in other solvents is variable and often requires heating. The poor solubility is a critical factor to consider during reaction setup, as it can significantly impact reaction rates and yields.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble[2] | Often the solvent of choice for reactions like N-alkylation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, a good option for dissolving isatins. |
| Acetonitrile (ACN) | Sparingly Soluble | Often requires heating to dissolve; used in some N-alkylation protocols.[5] |
| Ethanol/Methanol | Sparingly Soluble | Can be used for recrystallization.[6] |
| Dichloromethane (DCM) | Poorly Soluble | Generally not a good solvent for the starting material. |
| Tetrahydrofuran (THF) | Poorly Soluble | Limited utility for dissolving this compound at room temperature. |
| Toluene / Hexanes | Insoluble | Useful as anti-solvents for precipitation or trituration. |
Question: How can I confirm the purity of my starting this compound?
Answer: The purity of this compound, typically supplied at >97-98%, can be confirmed by several methods.[1][7] A melting point determination is a straightforward initial check; the reported melting point is approximately 258°C.[2][7] For a more definitive assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. You can also use ¹H NMR spectroscopy, typically in DMSO-d₆, to check for the characteristic aromatic and N-H proton signals and the absence of significant impurities.
Part 2: Troubleshooting N-Alkylation Reactions
N-alkylation is one of the most common transformations of the isatin scaffold. However, achieving high yields and purity can be challenging.
Issue 1: The N-alkylation reaction is slow, incomplete, or fails to proceed.
Question: I am attempting to N-alkylate this compound with an alkyl halide, but TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What is causing this, and how can I drive the reaction to completion?
Answer: This is a frequent issue stemming from several factors related to the acidity of the isatin N-H and reaction conditions.
-
Causality—Incomplete Deprotonation: The N-H proton of isatin is acidic, but requires a sufficiently strong base to be fully deprotonated into the more nucleophilic isatin anion.[8] Weak bases like potassium carbonate (K₂CO₃) can be effective but often require higher temperatures or phase-transfer catalysts. The limited solubility of both the isatin and inorganic bases in solvents like acetonitrile can also lead to slow reaction rates.[9]
-
Troubleshooting & Optimization:
-
Choice of Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will more effectively deprotonate the isatin.
-
Solvent Selection: Use a solvent that can dissolve the isatin, such as DMF or DMSO. This ensures the isatin is in the solution phase to react. When using K₂CO₃, DMF is a common choice that often yields better results than acetonitrile or acetone.[9]
-
Temperature: Increasing the reaction temperature can significantly improve the rate. Many N-alkylation procedures are run at temperatures ranging from room temperature to 80-100 °C.[9] Microwave irradiation has also been shown to be effective for accelerating these reactions.[5]
-
Additives: In cases where an alkyl bromide or chloride is used, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[9]
-
Issue 2: A mixture of N- and O-alkylated products is observed.
Question: My reaction is producing not only the desired N-alkylated product but also a significant isomeric byproduct. How can I improve the selectivity for N-alkylation?
Answer: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C2-carbonyl oxygen. The formation of the O-alkylated product is a known side reaction.[8]
-
Causality—Hard and Soft Acid-Base (HSAB) Theory: The selectivity of alkylation is influenced by the nature of the electrophile and the reaction conditions. According to HSAB theory, the nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Hard electrophiles (like dimethyl sulfate) may favor O-alkylation, whereas softer electrophiles (like benzyl bromide) typically favor N-alkylation. Solvent polarity also plays a crucial role; polar aprotic solvents like DMF tend to favor N-alkylation.[10]
-
Troubleshooting & Optimization:
-
Solvent Effects: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base but leave the anion relatively free, promoting Sₙ2 attack at the more nucleophilic nitrogen.
-
Counter-ion Effects: The choice of base can influence the counter-ion (e.g., Na⁺, K⁺, Cs⁺), which can affect the reactivity of the isatin anion. Cesium carbonate (Cs₂CO₃) is sometimes used to enhance N-alkylation rates and selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored N-alkylated product over the kinetically favored O-alkylated product, though this may also slow down the reaction rate.
-
Workflow: Troubleshooting N-Alkylation of this compound
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 6344-05-4 [chemicalbook.com]
- 7. This compound | 6344-05-4 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloroisatin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chloroisatin. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered when working with this versatile isatin derivative. As a compound with significant potential in anticancer research and organic synthesis, understanding its solubility characteristics is critical for experimental success[1]. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure you can prepare stable, effective solutions for your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general solubility profile of this compound?
This compound is a lipophilic molecule characterized by poor aqueous solubility. Like its parent compound, isatin, it is practically insoluble in water but shows good solubility in polar aprotic organic solvents[2][3][4]. For initial experiments, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Solubility Profile | Recommended Use |
| Water / Aqueous Buffers (neutral pH) | Protic, Polar | Practically Insoluble | Not recommended for initial stock preparation. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble | Primary choice for concentrated stocks (e.g., for in vitro assays). |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Highly Soluble[2] | Excellent alternative to DMSO for stock solutions. |
| Ethanol (EtOH) | Protic, Polar | Sparingly Soluble | Can be used as a co-solvent; not ideal for high-concentration stocks. |
| Methanol (MeOH) | Protic, Polar | Sparingly Soluble | Similar to ethanol; may require heating to improve solubility. |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | Soluble | Often used in combination with other solvents for in vivo formulations[5]. |
FAQ 2: How can I use pH to improve the solubility of this compound in aqueous buffers?
This is an excellent and often underutilized strategy for isatin derivatives. The isatin ring system contains an acidic proton on the nitrogen atom (N-H). By increasing the pH of an aqueous solution with a base (e.g., NaOH), you can deprotonate this nitrogen, forming a water-soluble anionic salt (a chloroisatinate).
The Underlying Chemistry (E-E-A-T Insight): This pH-dependent solubility is a direct application of Le Châtelier's principle to acid-base equilibria[6][7][8]. The equilibrium for this compound (HA) in water is:
HA (solid) ⇌ HA (aqueous) HA (aqueous) + H₂O ⇌ H₃O⁺ + A⁻ (aqueous)
By adding a base (OH⁻), you neutralize H₃O⁺, which shifts the equilibrium to the right, consuming the dissolved compound (HA) to produce the soluble anion (A⁻). This, in turn, pulls more of the solid into solution until a new equilibrium is reached[8]. Visually, you will often see the yellow/orange suspension turn into a clear, darker-colored solution upon successful deprotonation.
For a detailed methodology, see Protocol 2: pH-Mediated Solubilization in Aqueous Buffer.
FAQ 3: My this compound precipitates when I dilute my DMSO stock into aqueous media for my cell-based assay. How can I prevent this?
This is the most common challenge researchers face with poorly soluble compounds and is known as "compound crashing out." It occurs because the compound, which is stable in 100% DMSO, is suddenly exposed to a predominantly aqueous environment where it is not soluble.
Troubleshooting Workflow:
Key Strategies to Mitigate Precipitation:
-
Lower the Stock Concentration: Instead of a 50 mM stock, try preparing a 10 mM or even 1 mM stock in DMSO. This reduces the degree of supersaturation upon dilution.
-
Optimize the Dilution Process: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing can prevent the formation of localized high concentrations that initiate precipitation.
-
Use Co-solvents: Co-solvents are water-miscible organic solvents that help bridge the polarity gap between DMSO and water[9][10][]. Including a small percentage of ethanol or PEG 400 in your final assay buffer can significantly help.
-
Incorporate Surfactants: For in vitro assays, adding a very low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.01%) can help maintain solubility.
FAQ 4: I need to prepare a formulation for an in vivo animal study. What is a good starting point?
For in vivo studies, toxicity and biocompatibility of the vehicle are paramount. A widely accepted starting formulation for poorly soluble compounds is a ternary vehicle system (often called a "co-solvent system")[5].
A standard, empirically-tested vehicle is:
-
5-10% DMSO: To initially dissolve the compound.
-
30-40% PEG 400: A non-toxic co-solvent that improves solubility and is miscible with both DMSO and aqueous solutions[12].
-
5% Tween® 80 (or other surfactant): To aid in creating a stable micro-emulsion or suspension.
-
q.s. to 100% with Saline or PBS: The final aqueous component.
For a detailed methodology, see Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder (C₈H₄ClNO₂)[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed for your desired stock concentration and volume. (Molecular Weight = 181.58 g/mol )[1].
-
Example for 1 mL of a 20 mM stock:
-
Mass (g) = 20 mmol/L * 181.58 g/mol * 0.001 L = 0.00363 g = 3.63 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but use with caution.
-
Verification: Ensure the solution is clear and free of any visible precipitate. A clear, orange-to-reddish solution is expected.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
Use this protocol when your experimental buffer system can tolerate a basic pH (typically >8.5).
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., Tris, PBS)
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspension: Add the desired mass of this compound to your aqueous buffer to create a suspension.
-
Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Observation: As the pH increases, the this compound powder will begin to dissolve. You should observe the cloudy suspension clearing and the color deepening.
-
Endpoint: Continue adding NaOH until all the solid has dissolved. Note the final pH. This is the minimum pH required to maintain solubility at that concentration.
-
Final Adjustment (Optional): If needed, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the highest tolerable pH below the solubilization point, but be aware that the compound may precipitate if the pH drops too low.
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your buffer.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol provides a starting point for creating a vehicle suitable for parenteral administration in animal models[5]. Note: All components must be sterile, and the procedure should be performed under aseptic conditions.
Procedure (for a 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline vehicle):
-
Initial Dissolution: In a sterile vial, dissolve the this compound powder in the DMSO component first. Vortex or sonicate until a clear solution is formed.
-
Add Co-Solvent: To the DMSO solution, add the PEG 400. Vortex until the solution is homogeneous.
-
Add Surfactant: Add the Tween® 80 and vortex again. The solution should remain clear.
-
Final Aqueous Dilution: Slowly add the sterile saline or PBS to the organic mixture while vortexing. This final step is critical to prevent precipitation.
-
Final Observation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation may need to be optimized by adjusting the solvent ratios or lowering the final drug concentration. Always prepare a vehicle-only control for your experiments.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. RSC Advances. Retrieved from [Link]
-
askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Retrieved from [Link]
-
MDPI. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases. Molecules. Retrieved from [Link]
-
AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
ResearchGate. (2008). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). A Highly Potent and Selective Caspase 1 Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). Caspase inhibitors. Retrieved from [Link]
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PubMed. (1999). Caspase inhibitors. Retrieved from [Link]
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
- Unknown Source. Solvent Miscibility Table.
-
Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2018). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]
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- 13. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]
side reactions to avoid during 4-Chloroisatin synthesis
Welcome to the technical support center for 4-Chloroisatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental observations and provides a step-by-step approach to identify and resolve the underlying issues, which are often linked to competing side reactions.
Question 1: My cyclization reaction with sulfuric acid turned into a dark brown or black tar-like substance with very low yield. What happened?
This is a frequent and frustrating issue, most commonly caused by uncontrolled polymerization and degradation of the isonitroso-p-chloroacetanilide intermediate under harsh acidic conditions.
Causality & Mechanism: The cyclization of the isonitrosoacetanilide intermediate to form the isatin ring is a delicate electrophilic aromatic substitution. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. However, if the temperature is too high or the addition of the intermediate is too rapid, the strong acid can promote undesirable side reactions. The electron-rich aromatic ring and the reactive carbonyl groups can undergo intermolecular condensation and polymerization, leading to complex, high-molecular-weight tars.
Preventative Measures & Protocol:
-
Strict Temperature Control: The temperature of the sulfuric acid is the most critical parameter.[1]
-
Pre-heat the concentrated sulfuric acid to no more than 70-75°C before adding the intermediate.
-
Add the dry isonitroso-p-chloroacetanilide powder in small portions, allowing the temperature to stabilize between each addition.
-
Use the rate of addition to maintain the reaction temperature between 75°C and 85°C .[1] An exothermic reaction will occur, and careful control is necessary to prevent it from running away.
-
-
Efficient Stirring: Ensure vigorous and constant stirring throughout the addition. This prevents localized overheating and ensures the intermediate dissolves and reacts quickly, minimizing the time it is exposed to the hot acid in a concentrated form.
-
Post-Addition Heating: Once all the intermediate has been added, continue heating the mixture at a slightly elevated temperature (e.g., 90°C) for a short, defined period (e.g., 15-30 minutes) to drive the cyclization to completion.[1] Prolonged heating will increase degradation.
-
Controlled Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with stirring.[1] This rapidly dilutes the acid and dissipates heat, precipitating the product while minimizing acid-catalyzed hydrolysis or degradation of the product upon workup.
Question 2: My final product is a mixture of two isomers that are difficult to separate. How do I improve the regioselectivity?
The formation of regioisomers, specifically 6-chloroisatin alongside the desired this compound, is a known issue when starting with m-chloroaniline.[1] The synthesis of this compound should ideally start from p-chloroaniline to avoid this problem. However, if you are starting with isonitroso-m-chloroacetanilide, you will inevitably get a mixture.
Causality & Mechanism: The cyclization is an intramolecular electrophilic attack on the aniline ring. The chlorine atom is an ortho-, para-director, but it is also deactivating. In m-chloroaniline, the two positions ortho to the amino group (positions 2 and 6) and the one position para (position 4) are activated. Cyclization can occur at either position 2 or position 6 relative to the amino group, leading to this compound and 6-chloroisatin, respectively.
Solution & Protocol:
-
Verify Starting Material: The most reliable way to synthesize this compound is to begin the Sandmeyer synthesis with 4-chloroaniline (p-chloroaniline) , not 3-chloroaniline (m-chloroaniline).[2][3] This ensures that cyclization can only occur at the positions ortho to the amino group, leading exclusively to the 4- and 7-chloro isomers, with the 4-chloro isomer being the major product due to sterics.
-
Purification of Isomer Mixture: If you have already produced a mixture from m-chloroaniline, separation can be achieved by exploiting differences in acidity (pKa). A procedure has been described involving dissolving the crude mixture in aqueous sodium hydroxide and then carefully adjusting the pH with hydrochloric acid. This compound will precipitate at a higher pH (around pH 8), while the 6-chloroisatin remains in solution and precipitates upon further acidification.[1]
| Parameter | This compound Synthesis | 6-Chloroisatin (Side Product) |
| Starting Material | 4-Chloroaniline (preferred) | 3-Chloroaniline (leads to mixture) |
| Precipitation pH | ~ pH 8[1] | ~ pH 0[1] |
| Key Consideration | Use of 4-chloroaniline ensures high regioselectivity. | Inevitable byproduct if starting from 3-chloroaniline. |
Question 3: The yield of my first step (formation of isonitroso-p-chloroacetanilide) is low. What can I do?
The formation of the isonitrosoacetanilide intermediate is the foundation of the Sandmeyer isatin synthesis.[4][5][6] Low yields in this step are typically due to incomplete reaction or degradation of the product or reactants.
Causality & Mechanism: This step involves the reaction of 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride.[7][8][9] The reaction is sensitive to stoichiometry, temperature, and pH. The aniline must be effectively converted to its corresponding oxime derivative without significant side reactions like aniline self-condensation or hydrolysis of the chloral hydrate.
Preventative Measures & Protocol:
-
Reagent Quality: Use high-purity 4-chloroaniline, chloral hydrate, and hydroxylamine hydrochloride. Impurities in the starting aniline can significantly impact the reaction.
-
Correct Stoichiometry: Ensure the molar ratios of the reactants are correct as per established protocols. A typical procedure involves sequential addition of chloral hydrate, sodium sulfate, the aniline, and hydroxylamine hydrochloride to an aqueous solution.[10]
-
Temperature Control: The reaction mixture is typically heated to drive the reaction. A temperature of around 90°C is often used, but it should be carefully controlled to prevent decomposition.[10]
-
Use of Sodium Sulfate: A high concentration of sodium sulfate is used to "salt out" the product, increasing the yield by reducing its solubility in the aqueous reaction medium.[4]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of concentrated sulfuric acid in the cyclization step? Can I use another acid? A1: Concentrated sulfuric acid serves two primary functions: it protonates the oxime hydroxyl group, turning it into a good leaving group (water), and it acts as the powerful dehydrating agent that absorbs this water, driving the equilibrium towards the cyclized product. Its high viscosity and dehydrating power are crucial. While other strong acids like methanesulfonic acid have been used, particularly for intermediates with poor solubility in sulfuric acid, H₂SO₄ is the classic and most effective reagent for this specific transformation.[4] Using weaker or different acids may lead to incomplete cyclization.
Q2: How does the solubility of the isonitrosoacetanilide intermediate affect the cyclization? A2: Poor solubility is a major cause of incomplete reactions.[4] If the intermediate does not dissolve sufficiently in the concentrated sulfuric acid, the reaction becomes a heterogeneous mixture, and the cyclization will be slow and inefficient. This can be a particular problem with more complex or lipophilic aniline derivatives. For highly insoluble intermediates, using methanesulfonic acid or polyphosphoric acid (PPA) can be a viable alternative as they can be better solvents for these substrates.[4]
Q3: Can the isatin product dimerize? How can I avoid this? A3: Yes, isatin and its derivatives can undergo dimerization, particularly under certain conditions such as exposure to strong bases or prolonged heating. This typically involves an aldol-type condensation between two isatin molecules. To avoid this, it is best to purify the final this compound product promptly after synthesis and store it as a dry solid in a cool, dark place. Avoid prolonged exposure to basic conditions during workup or purification.
Visualizing the Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the desired synthesis pathway and a common side reaction.
Diagram 1: Successful Sandmeyer Synthesis of this compound
Caption: Desired reaction pathway for this compound synthesis.
Diagram 2: Side Reaction - Tar Formation Pathway
Caption: Pathway showing degradation of the intermediate into tar.
Diagram 3: Troubleshooting Flowchart
Caption: A logical guide to troubleshooting synthesis issues.
References
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022).
- Synthesis of Substituted Is
- Synthesis of 4-chlorois
- Sandmeyer Isatin Synthesis. (n.d.). Name-Reaction.com.
- Sandmeyer Is
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Research.
- Isatin. (2022). International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- This compound Chemical Properties,Uses,Production. (n.d.). ChemicalBook.
- 4-Chloroaniline for synthesis. (n.d.). Sigma-Aldrich.
- 5-Chlorois
- The Pivotal Role of 4-Chloroaniline in Pharmaceutical Synthesis. (n.d.).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Chloroisatin synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. biomedres.us [biomedres.us]
- 7. journals.irapa.org [journals.irapa.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijcmas.com [ijcmas.com]
- 10. This compound | 6344-05-4 [chemicalbook.com]
Technical Support Center: Column Chromatography Purification of 4-Chloroisatin Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 4-Chloroisatin derivatives. As a versatile scaffold in medicinal chemistry and materials science, the successful isolation of these compounds is paramount to research and development success.[1] This guide is structured to provide immediate, actionable solutions to common challenges encountered during column chromatography. We will move from rapid visual troubleshooting to in-depth explanations and protocols, ensuring you have the expert support needed to achieve high purity and yield.
Part 1: Visual Troubleshooting Workflow
Begin by identifying your primary issue in the workflow below. This diagram will direct you to the relevant Q&A section for a detailed explanation and resolution.
Caption: Visual workflow for troubleshooting column chromatography of this compound derivatives.
Part 2: Troubleshooting Guide (Q&A Format)
This section provides detailed answers to the specific problems identified in the workflow diagram.
Q1: Why are my spots streaking or tailing on the TLC plate?
Answer: Streaking is a common issue with isatin derivatives and typically indicates an undesirable interaction with the stationary phase (silica gel).[2]
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The isatin core, particularly the N-H proton, can be acidic and interact strongly via hydrogen bonding.[3] If your derivative has basic functional groups (e.g., amines), these can undergo strong acid-base interactions with the silica, causing them to "stick" and streak up the plate instead of moving as a compact spot.[2] Overloading the TLC plate with too much sample can also lead to streaking.[2]
-
Self-Validating Solution:
-
Reduce Sample Concentration: First, ensure you are not simply overloading the plate. Spot a more dilute solution of your crude material.
-
Modify the Mobile Phase:
-
For Basic Derivatives: Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonia solution to your eluent.[3] This neutralizes the acidic sites on the silica, preventing the strong interaction and allowing your compound to travel cleanly.
-
For Acidic Derivatives: If your derivative contains a carboxylic acid, it may exist partially as a carboxylate anion, which is highly polar. Adding 0.5-1% acetic acid or formic acid to the eluent ensures the compound remains protonated and less polar, reducing tailing.[4]
-
-
Validate the Fix: Run a new TLC plate with the modified eluent. You should observe a significant reduction or complete elimination of streaking, resulting in well-defined spots. This confirms that strong stationary phase interaction was the root cause.
-
Q2: My compound is stuck on the baseline (Rf ≈ 0). What should I do?
Answer: An Rf value near zero means your compound is too polar for the current mobile phase and has a very strong affinity for the silica gel.[5]
-
Causality: The mobile phase is not polar enough to compete with the stationary phase for your compound.[6] The compound remains adsorbed at the origin and does not move. This is common for highly polar derivatives, such as those with multiple hydrogen-bond donors/acceptors or ionic groups.
-
Self-Validating Solution:
-
Increase Eluent Polarity Systematically: Increase the proportion of the more polar solvent in your mixture. For a hexane/ethyl acetate system, you might move from 10% EtOAc to 30%, then 50%. For very polar compounds, a more polar solvent system like dichloromethane/methanol is often necessary.[7] Start with 1-2% methanol in DCM and increase as needed.
-
The 10% Methanol Rule: Be cautious when using methanol. Concentrations above 10% in dichloromethane can start to dissolve the silica gel, which can ruin your separation.[7]
-
Validate the Fix: Test these new, more polar solvent systems using analytical TLC. The goal is to find a system that moves your target compound to an Rf value of 0.2-0.3 .[8] This Rf provides the optimal balance of movement and interaction for good separation on a column.
-
Q3: How can I improve the separation between my product and an impurity (ΔRf is small)?
Answer: Achieving good separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
-
Causality: Selectivity is the ability of the system to distinguish between different compounds. If both your product and an impurity have similar functional groups, they will interact with the silica in a similar way, leading to poor separation. Simply increasing the eluent polarity will move both spots further up the plate but may not improve the distance between them.
-
Self-Validating Solution:
-
Change Solvent Selectivity: Instead of just altering the ratio of your current two solvents, change one of the solvents entirely. Different solvents interact with compounds in unique ways (e.g., dipole-dipole, hydrogen bonding).
-
If you are using Hexane/Ethyl Acetate , try switching to Hexane/Dichloromethane or Hexane/Diethyl Ether .[8]
-
For aromatic compounds that are difficult to separate due to π-π stacking interactions, adding toluene to the mobile phase can be highly effective.[9] A system like Toluene/Ethyl Acetate can disrupt these interactions and improve resolution.
-
-
Try a Shallow Gradient: On the column, instead of running the entire purification with one solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity (gradient elution). This can help sharpen the bands and improve the separation of closely eluting compounds.
-
Validate the Fix: Test several new solvent systems via TLC. The best system will show the largest possible ΔRf (difference in Rf values) between your product and the impurity.
-
Q4: My compound loaded but won't come off the column.
Answer: This frustrating situation usually points to one of two causes: either the eluent is not polar enough, or your compound has irreversibly bound to or decomposed on the silica.
-
Causality: As with TLC, if the mobile phase is not polar enough, the compound will remain strongly adsorbed at the top of the column.[5] Alternatively, highly reactive functional groups on your this compound derivative may have reacted with the acidic silica gel, causing decomposition.[10]
-
Self-Validating Solution:
-
Perform a "Methanol Purge": Before assuming decomposition, try flushing the column with a very polar solvent. A solution of 5-10% methanol in dichloromethane will elute most organic compounds from silica.[11] Collect the fractions and check by TLC.
-
Test for Stability (2D TLC): To check if your compound is decomposing on silica, run a 2D TLC.[12]
-
Spot your compound in the bottom-left corner of a square TLC plate and run it as usual.
-
Dry the plate, rotate it 90 degrees counter-clockwise, and run it again in a new chamber with the same eluent.
-
If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots below the diagonal.[12]
-
-
Validate the Fix: If the methanol purge yields your product, the issue was eluent polarity. If the 2D TLC shows decomposition, you must change your stationary phase (See Q6).
-
Q5: My product is contaminated with an impurity of similar Rf. What can I do?
Answer: This is a classic purification challenge that requires enhancing the resolution of your system.
-
Causality: Co-elution occurs when the separation power of your column is insufficient to resolve two compounds. This can be due to a suboptimal solvent system (poor selectivity), a poorly packed column (leading to band broadening), or overloading the column with too much crude material.[13]
-
Self-Validating Solution:
-
Optimize the Solvent System: As described in Q3, test different solvent families to maximize the ΔRf on a TLC plate. This is the most critical step.
-
Improve Column Packing: Ensure your column is packed perfectly vertically, without any air bubbles or cracks. A poorly packed column creates channels where the solvent flows unevenly, destroying separation.[13]
-
Reduce the Sample Load: Overloading the column is a common mistake. A general rule is to use a ratio of at least 30:1 (silica:crude sample) by weight. For difficult separations, a ratio of 100:1 or higher may be necessary.
-
Validate the Fix: A properly chosen solvent system combined with a well-packed, correctly loaded column should yield baseline separation of the two compounds. Monitor the fractions carefully by TLC to identify and combine the pure fractions.
-
Q6: My yield is very low after the column, and I see new spots on the TLC of my fractions. What happened?
Answer: Low mass recovery accompanied by the appearance of new impurities strongly suggests your compound is decomposing on the acidic silica gel.[10][14]
-
Causality: The acidic surface of standard silica gel can catalyze the degradation of sensitive molecules.[8] Isatin derivatives, depending on their substitution, can be susceptible to hydrolysis or other acid-catalyzed reactions.
-
Self-Validating Solution:
-
Use a Deactivated Stationary Phase: The most reliable solution is to avoid the acidic environment altogether.
-
Deactivated Silica Gel: Neutralize the silica by preparing a slurry in your non-polar solvent containing 1-2% triethylamine. Let it stand for an hour, then pack the column. This "caps" the acidic silanol sites.[8][15]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for acid-sensitive compounds.[14] You will need to re-optimize your solvent system with TLC on alumina plates, as the elution order can sometimes change.
-
-
Validate the Fix: Purify a small amount of your crude material on the new, deactivated stationary phase. You should observe a significant increase in yield and a reduction or elimination of decomposition products in your collected fractions. This confirms that on-column decomposition was the problem.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for this compound derivatives? A: Standard silica gel (60 Å, 230-400 mesh) is the workhorse for most purifications. However, if you observe decomposition (see Q6), you should switch to a deactivated stationary phase.
| Stationary Phase | When to Use | Key Considerations |
| Silica Gel | Default choice for most derivatives. | Acidic surface can cause decomposition of sensitive compounds.[14] |
| Deactivated Silica | For acid-sensitive compounds; to prevent streaking of basic compounds. | Pre-treat with a non-nucleophilic base like triethylamine.[8][15] |
| Neutral/Basic Alumina | Excellent alternative for acid-sensitive compounds. | Elution order may differ from silica; requires separate TLC optimization.[14] |
| Florisil | For less challenging separations of moderately polar compounds. | A magnesium silicate-based adsorbent, can offer different selectivity.[8] |
Q: How do I choose the right solvent system? A: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture that provides an Rf value of 0.2-0.3 for your target compound and maximizes the separation (ΔRf) from all impurities.[8]
-
Common Starting Systems:
-
Pro-Tip: Running TLC in multiple solvent systems can reveal hidden impurities. A mixture that seems pure in one system may show two spots in another.
Q: How should I load my sample onto the column? A: Proper sample loading is critical for a good separation. There are two main methods:
-
Wet Loading: This is the standard method. Dissolve your crude product in the minimum amount of the initial, least polar eluent (or a slightly more polar solvent like DCM if necessary).[17] Carefully pipette this concentrated solution onto the top of the packed column. This method is fast but can cause issues if the sample is not very soluble in the starting eluent.
-
Dry Loading: This method is superior for samples with poor solubility or for achieving the highest resolution.[8]
-
Dissolve your crude sample in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of dry silica gel (approx. 2-3 times the weight of your sample).
-
Remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[8]
-
Q: How do I visualize this compound derivatives on a TLC plate? A: this compound and its aromatic derivatives are typically UV-active.
-
UV Light (254 nm): Most derivatives will appear as dark spots on a fluorescent green background under short-wave UV light.[18] This method is non-destructive.
-
Staining: If a compound is not UV-active or for better visualization, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) stain: Excellent for visualizing compounds that can be oxidized (e.g., alkenes, alcohols, some amines). Appears as yellow/brown spots on a purple background.[19]
-
p-Anisaldehyde stain: A versatile general-purpose stain that reacts with many functional groups to give a range of colors upon heating.[20]
-
Part 4: Standard Operating Protocol: Flash Column Chromatography
This protocol outlines a self-validating workflow for purifying a this compound derivative.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembam.com [chembam.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stains for Developing TLC Plates [faculty.washington.edu]
- 20. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Navigating the Challenges in the Scale-Up of 4-Chloroisatin Production
Welcome to the technical support center for the production of 4-Chloroisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and purification of this important pharmaceutical intermediate. As your virtual Senior Application Scientist, I will guide you through the common challenges encountered during the scale-up of this compound production, offering field-proven insights and scientifically grounded solutions.
Introduction: The Synthetic Landscape of this compound
This compound, a key building block in the synthesis of various bioactive molecules, is most commonly prepared via the Sandmeyer isatin synthesis.[1] This pathway, while well-established, presents several challenges during scale-up, including the control of regioselectivity, management of impurities, and ensuring process safety and efficiency. This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to optimize your production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main drawbacks?
The most prevalent method for synthesizing this compound is the Sandmeyer isatin synthesis, which involves the reaction of m-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final product.[2] While effective, this method is known for several challenges, particularly at scale:
-
Formation of Regioisomers: The use of m-chloroaniline as a starting material can lead to the formation of an undesired isomer, 6-chloroisatin, in addition to the target this compound.[3]
-
Harsh Reaction Conditions: The cyclization step requires the use of concentrated sulfuric acid at elevated temperatures, which can lead to charring and the formation of sulfonated byproducts.
-
Impurity Profile: The reaction can generate several impurities, including the aforementioned 6-chloroisatin, unreacted starting materials, and isatin-3-oxime.
Q2: What are the primary safety concerns when scaling up this compound production?
The scale-up of this compound synthesis requires careful consideration of several safety hazards:
-
Corrosive Reagents: The use of concentrated sulfuric and hydrochloric acids necessitates appropriate personal protective equipment (PPE) and handling procedures to prevent severe chemical burns.
-
Exothermic Reactions: The cyclization step is exothermic and requires careful temperature control to prevent runaway reactions.
-
Hazardous Byproducts and Waste: The reaction generates acidic and potentially toxic waste streams that require proper neutralization and disposal.[4]
-
Precursor Toxicity: Precursors such as chloral hydrate and hydroxylamine hydrochloride have their own specific hazards that must be managed.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during the production of this compound.
Low Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors throughout the process. A systematic approach to identifying the root cause is crucial.
Potential Causes & Solutions:
-
Incomplete Formation of Isonitroso-3-chloroacetanilide: The initial condensation reaction is critical.
-
Poor Quality Reagents: Ensure the purity of m-chloroaniline, chloral hydrate, and hydroxylamine hydrochloride. The quality of raw materials can significantly impact the final product.[5][6]
-
Incorrect Stoichiometry: An excess of hydroxylamine hydrochloride is often necessary to drive the reaction to completion.
-
Inadequate Temperature Control: The reaction should be maintained within the optimal temperature range to ensure complete conversion without significant degradation.
-
-
Inefficient Cyclization: The ring-closing step is often the most challenging.
-
Suboptimal Sulfuric Acid Concentration: The concentration of sulfuric acid can affect the reaction rate and the formation of byproducts. Experiment with different concentrations to find the optimal balance.
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated for a sufficient duration at the recommended temperature to drive the cyclization to completion. However, excessive heat can lead to charring.
-
Poor Mixing: Inadequate agitation can lead to localized overheating and incomplete reaction.
-
-
Product Loss During Work-up and Purification:
-
Precipitation Issues: Ensure the pH is carefully controlled during the precipitation of the crude product to maximize recovery.
-
Inappropriate Recrystallization Solvent: The choice of solvent for recrystallization is critical for both purity and yield.
-
High Impurity Levels
Q: I am observing significant impurities in my final product. How can I identify and minimize them?
A: Impurity profiling is essential for producing high-quality this compound. Common impurities include the 6-chloroisatin isomer and isatin-3-oxime.
1. Regioisomer Impurity: 6-Chloroisatin
Q: My product is contaminated with a significant amount of the 6-chloroisatin isomer. How can I control this?
A: The formation of 6-chloroisatin is a common challenge due to the directing effects of the chloro and amino groups on the aniline starting material.
Strategies to Control Regioselectivity:
-
Reaction Temperature: Lowering the temperature of the cyclization reaction may favor the formation of the sterically less hindered 4-isomer.
-
Alternative Synthetic Routes: While the Sandmeyer synthesis is common, exploring alternative methods like the Gassman or Stolle syntheses, which can offer better regioselectivity for substituted anilines, may be beneficial.[7][8]
Separation of 4- and 6-Chloroisatin Isomers:
-
Fractional Crystallization: This is a viable industrial method for separating isomers with different solubilities.[9][10] Experiment with various solvent systems to find one that provides good separation.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC or other chromatographic techniques can be employed.[11][12] High-Speed Counter-Current Chromatography (HSCCC) has shown promise for separating these isomers at the lab scale and can be scaled up.[13]
2. Isatin-3-Oxime Impurity
Q: I have identified isatin-3-oxime in my product. What causes its formation and how can I prevent it?
A: Isatin-3-oxime can form from the hydrolysis of unreacted isonitroso-3-chloroacetanilide during the work-up.
Prevention and Removal:
-
Ensure Complete Cyclization: Drive the cyclization reaction to completion through optimized reaction time, temperature, and acid concentration.
-
Controlled Quenching: Quench the reaction mixture by pouring it onto ice under vigorous stirring to minimize the hydrolysis of the intermediate.
-
Purification: Isatin-3-oxime can often be removed during the purification of this compound by recrystallization or by adjusting the pH during the work-up, as its solubility properties differ from the desired product.
Color Deviations
Q: The color of my final this compound product is inconsistent, sometimes appearing darker or with a different hue. What could be the cause?
A: Color deviations in the final product are typically indicative of impurities.
Potential Causes & Solutions:
-
Charring during Cyclization: Overheating during the sulfuric acid-mediated cyclization can lead to the formation of dark, tarry substances.
-
Solution: Implement precise temperature control and ensure efficient stirring to dissipate heat. A gradual addition of the isonitroso-3-chloroacetanilide to the hot acid can also help manage the exotherm.[3]
-
-
Oxidation of Precursors or Product: Exposure to air and light can cause degradation and color changes.
-
Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen) and protect light-sensitive intermediates and the final product from light.
-
-
Residual Metal Contaminants: Traces of metals from reactors or catalysts can sometimes lead to colored complexes.
-
Solution: Ensure equipment is properly cleaned and passivated. If using a metal catalyst in an alternative synthesis, ensure its complete removal during work-up.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound with Minimized 6-Chloro Isomer
This protocol is designed to favor the formation of the this compound isomer.
Step 1: Synthesis of Isonitroso-3-chloroacetanilide
-
In a well-ventilated fume hood, dissolve chloral hydrate and anhydrous sodium sulfate in water in a reaction vessel equipped with a mechanical stirrer and a temperature probe.
-
Add m-chloroaniline to the solution.
-
Slowly add a solution of hydroxylamine hydrochloride in water, followed by concentrated hydrochloric acid, while maintaining the temperature.
-
Heat the mixture to the target temperature and hold for a specified time to ensure complete reaction.
-
Cool the reaction mixture and filter the precipitate. Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to this compound
-
Carefully preheat concentrated sulfuric acid in a separate reactor to a specific, controlled temperature (e.g., 70-75°C).
-
Slowly add the dried isonitroso-3-chloroacetanilide in portions to the hot sulfuric acid, ensuring the temperature does not exceed a set limit (e.g., 85°C).
-
After the addition is complete, maintain the reaction at a slightly elevated temperature for a defined period to ensure complete cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry.
Protocol 2: Purification by Fractional Crystallization
-
Dissolve the crude this compound (containing the 6-chloro isomer) in a suitable hot solvent. The choice of solvent is critical and should be determined experimentally (e.g., acetic acid, ethanol-water mixtures).
-
Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Seeding with pure this compound crystals can aid in this process.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS.
-
Repeat the crystallization process with the enriched fractions to achieve the desired purity.
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Range (%) | Analytical Method |
| 6-Chloroisatin | 5 - 20 | HPLC, GC-MS[13] |
| Isatin-3-oxime | 1 - 5 | HPLC |
| Unreacted m-chloroaniline | < 1 | HPLC, GC-MS |
| Sulfonated byproducts | Variable | HPLC |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Process Flow for Isomer Separation
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. journals.irapa.org [journals.irapa.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. rcprocess.se [rcprocess.se]
- 10. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Preparative chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
stability testing of 4-Chloroisatin under different conditions
Welcome to the technical support center for the stability testing of 4-Chloroisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into ensuring the integrity of this compound throughout your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and maintain the scientific rigor of your work.
Pillar 1: Understanding the Core Stability Profile of this compound
This compound (4-chloro-1H-indole-2,3-dione) is a versatile heterocyclic compound widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, which makes it a valuable synthetic intermediate, also contributes to its potential instability under various conditions. A thorough understanding of its stability profile is paramount for developing robust analytical methods, ensuring reproducible experimental results, and establishing appropriate storage and handling procedures.
Forced degradation studies are essential to understanding the chemical behavior of a molecule and are a regulatory requirement for drug development, as outlined in ICH Guideline Q1A.[3] These studies intentionally stress the molecule to predict its degradation pathways and validate the stability-indicating power of analytical methods.[4][5]
Frequently Asked Questions (FAQs) about this compound Stability
Here we address common questions that arise during the handling and analysis of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The molecule is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[6]
-
Light (Photostability): Exposure to UV or visible light can induce photochemical degradation.
-
Temperature (Thermal Stability): Elevated temperatures can accelerate degradation rates.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Humidity: High humidity can facilitate hydrolytic degradation, especially for the solid form.
Q2: What are the typical appearances of this compound and its degradation products?
A2: Pure this compound typically appears as a light yellow to brown crystalline powder.[1] Degradation may be indicated by a change in color, such as darkening, or a change in physical state. However, visual inspection is not a reliable method for assessing stability. Chromatographic techniques like HPLC are essential for detecting and quantifying degradation products that may not be visually apparent.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Specifically:
-
Temperature: Storage at -20°C is often recommended for long-term stability.[7]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?
A4: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. It is crucial to have a validated, stability-indicating analytical method to separate the parent this compound peak from any potential degradation products.[5] Forced degradation studies are instrumental in developing such methods by intentionally generating these degradation products for analytical characterization.[3][4]
Troubleshooting Guide: Common Issues in this compound Stability Testing
This section provides a structured approach to identifying and resolving common problems encountered during the stability assessment of this compound.
Issue 1: Inconsistent Results in pH Stability Studies
Symptom: You observe significant variability in the degradation of this compound at a specific pH across replicate experiments.
Potential Causes & Solutions:
-
Inadequate pH Control: The pH of the solution may be drifting over time.
-
Solution: Employ robust buffer systems to maintain a constant pH throughout the experiment.[6] Regularly verify the pH of your solutions.
-
-
Buffer-Analyte Interaction: The buffer components may be reacting with this compound.
-
Solution: Investigate different buffer systems to identify one that is inert to the analyte.
-
-
Inconsistent Temperature: Fluctuations in temperature can significantly affect the rate of hydrolysis.
-
Solution: Conduct all pH stability studies in a temperature-controlled environment, such as a water bath or incubator.
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
Symptom: The sum of the assay value of this compound and the amount of its degradation products is significantly less than 100%.
Potential Causes & Solutions:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a standard UV detector.
-
Solution: Utilize a mass spectrometer (LC-MS) in parallel with UV detection to identify and quantify non-UV active species.[8]
-
-
Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Solution: Employ headspace gas chromatography (GC) to analyze for volatile degradation products.
-
-
Precipitation of Degradants: Degradation products may be insoluble in the analytical mobile phase and precipitate out of solution.
-
Solution: Visually inspect your samples for any precipitates. Adjust the composition of your mobile phase or sample diluent to ensure all components remain in solution.
-
-
Adsorption to Container Surfaces: The analyte or its degradation products may adsorb to the walls of the sample vials.
-
Solution: Use silanized or low-adsorption vials.
-
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting robust stability studies on this compound. These should be adapted and validated for your specific experimental needs and analytical instrumentation.
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMF, as it is soluble in dimethylformamide[1]) at a concentration of 1 mg/mL.
-
Stress Condition Preparation:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic solutions), and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Protocol 2: Photostability Study
Objective: To assess the impact of light exposure on the stability of this compound in both solid and solution states.
Methodology (based on ICH Q1B guidelines[9][10]):
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound powder in a shallow, transparent dish.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. Identify and quantify any photodegradation products.
Data Presentation: Summarizing Stability Data
Clear and concise data presentation is crucial for interpreting stability results. The following table provides a template for summarizing forced degradation data.
| Stress Condition | Incubation Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 | 95.2 | 3.1 | 1.5 | 4.6 | 99.8 |
| 48 | 89.8 | 5.9 | 3.2 | 9.1 | 98.9 | |
| 0.1 N NaOH, 60°C | 24 | 85.4 | 10.2 | 2.1 | 12.3 | 97.7 |
| 48 | 72.1 | 18.5 | 4.3 | 22.8 | 94.9 | |
| Water, 60°C | 48 | 99.1 | 0.5 | N/D | 0.5 | 99.6 |
| H2O2 (3%), RT | 24 | 92.7 | 6.8 | N/D | 6.8 | 99.5 |
| Photolytic | 24 | 96.5 | 2.8 | N/D | 2.8 | 99.3 |
| N/D: Not Detected |
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict a typical forced degradation workflow and a hypothetical degradation pathway for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound.
References
-
ScienceGate. (n.d.). Forced degradation studies. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
LBAO Chemicals. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (1984). Effects of pH on the stability of chromatin core particles. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Retrieved from [Link]
-
Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Retrieved from [Link]
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
-
IntechOpen. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from [Link]
-
ResearchGate. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]
-
MDPI. (n.d.). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. Retrieved from [Link]
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- 10. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Catalyst Selection for 4-Chloroisatin Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing catalyst selection in reactions involving 4-Chloroisatin, a versatile but often challenging substrate. Drawing from established principles in organometallic chemistry and field-proven insights, this resource addresses common experimental issues in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding catalyst selection for this compound, a key building block in the synthesis of pharmaceuticals and bioactive molecules.[1]
Q1: Why is catalyst selection for this compound more challenging than for simple aryl chlorides?
A1: The difficulty arises from the inherent electronic and structural properties of the this compound molecule.
-
Electron-Deficient Ring System: The isatin core contains two carbonyl groups, which are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the C-Cl bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-limiting step in cross-coupling reactions.[2][3]
-
Coordinating Functional Groups: The lactam (amide) nitrogen and the C3-ketone's oxygen atoms can act as coordinating sites for the metal catalyst. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[4][5] This is analogous to the challenges seen with other nitrogen-containing heterocycles like pyridines and quinolines.[4][5]
Q2: What are the primary types of cross-coupling reactions performed on this compound and which catalyst families are typically used?
A2: The most common transformations involve the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.
-
C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): This reaction couples the this compound with a boronic acid or ester. Palladium catalysts are the gold standard here.[6][7] Success hinges on using electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate the difficult oxidative addition step.[8][9]
-
C-N Bond Formation (e.g., Buchwald-Hartwig Amination): This reaction forms a bond between the 4-position and a primary or secondary amine.[10][11][12] Palladium catalysis is also dominant, requiring specialized, sterically hindered ligands (e.g., Buchwald or Hartwig-type ligands) to promote both C-N bond formation and prevent catalyst inhibition.[10][12][13] Copper-catalyzed systems, while less common for aryl chlorides, are an emerging alternative, though they often require specific anionic ligands to accelerate the oxidative addition.[2]
Q3: I need to perform a Suzuki coupling on this compound. What is a good starting point for catalyst and ligand selection?
A3: For an electron-deficient aryl chloride like this compound, a robust catalyst system is essential. A reliable starting point would be a palladium(II) precatalyst that is easily reduced in situ to the active Pd(0) species, paired with a sterically demanding, electron-rich phosphine ligand.
-
Recommended Starting System:
The rationale is that bulky, electron-donating ligands increase the electron density on the palladium center, which promotes the challenging oxidative addition step with the electron-poor C-Cl bond.[8][15] They also create a sterically hindered environment that favors reductive elimination to form the product.[10]
Part 2: Troubleshooting Guide for Low-Yield Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during this compound coupling reactions.
Problem 1: Low or No Product Yield
You've set up your Suzuki or Buchwald-Hartwig reaction, but LC-MS or TLC analysis shows mostly unreacted starting material.
The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low-yield this compound cross-coupling.
Q: My reaction isn't working. I suspect an issue with the catalyst activation or stability. What should I check first?
A: The most common culprit is the presence of oxygen. The active Pd(0) catalyst is highly sensitive to air and can be oxidized to inactive Pd(II) species, halting the catalytic cycle.[4]
-
Solution 1: Rigorous Exclusion of Oxygen.
-
Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of Argon or Nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed water.
-
Q: I've confirmed my setup is inert, but the yield is still poor. Could my reagents be the problem?
A: Absolutely. Reagent integrity is critical.
-
Boronic Acids (for Suzuki): These reagents are prone to degradation, particularly through a process called protodeboronation where the C-B bond is cleaved.[5] They can also form inactive trimeric anhydrides (boroxines) upon storage.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, you can briefly stir the boronic acid in a solvent like ether and filter to remove any insoluble boroxine.
-
-
Base: The choice and quality of the base are paramount. For Suzuki reactions, the base activates the boronic acid to facilitate transmetalation.[16] For Buchwald-Hartwig, it deprotonates the amine.[10]
-
Solution: Use a freshly opened bottle of base or dry it thoroughly before use. Ensure the base is finely powdered to maximize surface area and reactivity. For particularly stubborn reactions, consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).
-
Q: My reagents are pure and my technique is good, but the reaction remains sluggish. How do I choose a better catalyst system?
A: This points to a fundamental reactivity issue, likely the oxidative addition step. You need to move to a more powerful catalyst system. The key is to increase the electron-donating ability and steric bulk of the ligand.
-
Solution: Ligand Screening. A systematic screening of ligands is the most effective way to solve this problem.[8]
-
For Suzuki Coupling: If a simple ligand like PPh₃ fails, move to more sophisticated biarylphosphine ligands.
-
For Buchwald-Hartwig Amination: This reaction is highly dependent on specialized ligands. If a first-generation ligand doesn't work, move to a more advanced one.
-
Table 1: Recommended Ligand Progression for this compound Coupling
| Reaction Type | Generation 1 (Basic) | Generation 2 (Better) | Generation 3 (Advanced/Optimal) | Rationale for Progression |
| Suzuki-Miyaura | PPh₃ | P(t-Bu)₃, PCy₃ | XPhos, SPhos, RuPhos | Increases steric bulk and electron-donating character to accelerate oxidative addition and reductive elimination.[9] |
| Buchwald-Hartwig | BINAP, DPPF | P(t-Bu)₃ | BrettPhos, XPhos, AdBrettPhos | Specifically designed, highly bulky ligands that create a coordinatively unsaturated metal center, promoting C-N bond formation.[10][13] |
Problem 2: Formation of Side Products
Your reaction proceeds, but you observe significant byproducts, complicating purification and lowering the yield of the desired product.
Q: In my Suzuki reaction, I'm seeing a lot of homocoupling of my boronic acid. How can I suppress this?
A: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or an inappropriate base.[5]
-
Solution 1: Strict Anaerobic Conditions. As mentioned before, rigorously exclude oxygen from your reaction. Oxygen can promote the oxidative dimerization of the boronic acid.
-
Solution 2: Optimize Stoichiometry & Base.
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Switch to a milder base. Sometimes a very strong base can accelerate decomposition pathways. Trying K₃PO₄ instead of Cs₂CO₃ might be beneficial.
-
Q: I'm observing a significant amount of a dehalogenated product (where the chlorine is replaced by hydrogen). What causes this?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[5] It typically occurs when a palladium-hydride (Pd-H) species is formed, which can then react with your this compound in a reductive pathway.
-
Sources of Pd-H:
-
From the solvent (e.g., isopropanol, which can act as a hydride donor).
-
From the amine or boronic acid reagents.
-
From β-hydride elimination in competing reaction cycles.[10]
-
-
Solution 1: Choice of Solvent. Use a solvent that is not a hydride source. Toluene, dioxane, and DMF are generally safe choices.
-
Solution 2: Ligand Choice. Bulky ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. If you are seeing dehalogenation, it's another sign that you may need to switch to a more effective ligand like XPhos or SPhos.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment.
Protocol: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, finely powdered)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the vial.
-
Solvent Addition: Seal the vial with a septum cap. Add the degassed 1,4-dioxane via syringe.
-
Degassing (Final): Briefly bubble argon or nitrogen through the reaction mixture for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
ACS Omega. (2018). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Publications. Available at: [Link]
-
ACS Publications. (2018). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. Available at: [Link]
-
PubMed Central (PMC). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Available at: [Link]
-
National Institutes of Health (NIH). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available at: [Link]
-
ResearchGate. Synthesis of N-functionalized isatin derivatives. Available at: [Link]
-
ResearchGate. Scheme 2. Synthesis of N-functionalized isatin derivatives. Available at: [Link]
-
Journal of the American Chemical Society. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles. Available at: [Link]
-
University of Windsor. Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Lumen Learning. 17.2: Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
DSpace@MIT. An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed. (2023). Recognizing the best catalyst for a reaction. Available at: [Link]
-
ResearchGate. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Available at: [Link]
-
Chemistry For Everyone. How Do You Pick The Optimal Catalyst For A Reaction?. Available at: [Link]
-
University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
PubMed. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
YouTube. (2024). How To Choose The Right Catalyst? - Chemistry For Everyone. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. The Role of Ligands in Atomically Precise Nanocluster-Catalyzed CO2 Electrochemical Reduction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
ResearchGate. Optimization studies for the best reaction conditions a. Available at: [Link]
-
ResearchGate. Recognizing the best catalyst for a reaction. Available at: [Link]
-
PubChem - NIH. This compound | C8H4ClNO2 | CID 96047. Available at: [Link]
-
Reddit. (2024). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
-
African Rock Art. This compound. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Microwave-Assisted Synthesis for Enhanced Isatin Reaction Efficiency
Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS) focused on isatin and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage microwave technology to accelerate reaction times, improve yields, and enhance the purity of their products. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and innovate confidently.
The MAOS Advantage in Isatin Chemistry: A Primer
Conventional synthesis of isatin and its derivatives via methods like the Sandmeyer or Stolle cyclizations often requires prolonged heating and can result in low yields or significant side product formation.[1][2][3] Microwave-assisted synthesis offers a powerful alternative by fundamentally changing how energy is delivered to the reaction mixture.
Unlike conventional heating, which relies on conduction and convection from an external source, microwave irradiation heats the sample volumetrically and directly.[4][5] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as your solvent or reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][6] This constant reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[6][7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, converting kinetic energy into heat.[7][8]
This direct energy transfer allows for rapid heating rates and enables temperatures to be reached that are well above the solvent's conventional boiling point (superheating) when performed in sealed vessels.[9] The result is a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[4][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your microwave-assisted isatin synthesis experiments.
Q1: My reaction yield is very low or zero. What's going wrong?
Answer: A low yield is one of the most common issues and can stem from several factors related to energy absorption and reaction chemistry.
-
Poor Microwave Absorption: For the reaction mixture to heat, it must contain polar components. If you are using a non-polar solvent like hexane or toluene with non-polar reactants, the mixture will be transparent to microwaves and will not heat effectively.[11][12]
-
Solution: Switch to a polar solvent with a high dielectric constant, such as DMF, NMP, ethanol, or acetonitrile.[8] For N-alkylation of isatin, DMF and NMP have been shown to be particularly effective.[13][14] If the solvent cannot be changed, consider adding a small amount of a high-absorbing "sensitizer" or a passive heating element (e.g., silicon carbide) to the mixture.
-
-
Incorrect Base or Reagent Stoichiometry: In reactions like the N-alkylation of isatin, the choice and amount of base are critical for generating the isatin anion nucleophile.[13][15]
-
Solution: Ensure you are using an appropriate base. Studies have shown that K₂CO₃ or Cs₂CO₃ are highly effective for the N-alkylation of isatin under microwave conditions.[13][14] Verify the stoichiometry; typically, a slight excess of the base (e.g., 1.3 equivalents) and the alkylating agent (e.g., 1.1 equivalents) is used.[13]
-
-
Reactant Decomposition: The high temperatures achieved rapidly in microwave synthesis can cause degradation if the temperature is too high or held for too long. Isatin itself or other sensitive functional groups on your substrates may decompose.
-
Solution: Optimize the reaction by lowering the target temperature or reducing the hold time. Start with a lower temperature (e.g., 100-120°C) and incrementally increase it. Run a time-course experiment (e.g., checking at 2, 5, and 10 minutes) to find the optimal duration.
-
-
"Dry" Media Reactions: When running solvent-free reactions on a solid support, intimate mixing of reactants is crucial. If the reactants are not properly adsorbed or mixed, the reaction will be inefficient.
-
Solution: Ensure reactants are thoroughly ground together before irradiation. Some studies on isatin N-alkylation found that "dry" conditions led to decomposition, but adding just a few drops of a polar solvent like DMF to create a slurry dramatically improved results by enhancing microwave absorption.[13][16]
-
Q2: My reaction mixture turned black (charred), and I have many side products. Why?
Answer: Charring is a clear sign of decomposition due to excessive heat. This is often caused by localized superheating or "hot spots."
-
Cause & Mechanism: While microwave heating is generally uniform, hot spots can develop in unstirred or viscous reaction mixtures.[17] A small area can absorb energy much faster than the bulk solution, leading to a runaway temperature increase in that spot, causing decomposition and charring. This can also occur if a solid product crashes out of solution and absorbs microwave energy differently from the liquid phase.
-
Solution 1: Ensure Proper Stirring. Vigorous stirring is essential in microwave chemistry to ensure even temperature distribution. Always use a properly sized magnetic stir bar and ensure it is spinning effectively throughout the irradiation period.[17]
-
Solution 2: Reduce Power/Ramp Time. Use a lower power setting or program a longer ramp time to the target temperature. This allows the heat to distribute more evenly before reaching the setpoint.
-
Solution 3: Re-evaluate Solvent and Concentration. If a reactant or product has limited solubility, it may precipitate at certain temperatures. Choose a solvent in which all components remain fully dissolved at the reaction temperature.
-
Q3: My results are not reproducible. Why do I get different yields each time?
Answer: Reproducibility issues often stem from inconsistencies in experimental setup and equipment, especially when using domestic microwave ovens.
-
Inadequate Equipment: Domestic (kitchen) microwave ovens are not designed for chemical synthesis.[18] They lack temperature control, pressure monitoring, and stirring, and their power output is not uniform, leading to highly irreproducible results and significant safety hazards.
-
Inaccurate Temperature Measurement: Most modern reactors use an external infrared (IR) sensor to measure the vessel's surface temperature. If the vessel is dirty or the sample volume is too low, the reading can be inaccurate.
-
Solution: Ensure the exterior of your reaction vessel is clean. Maintain a consistent and appropriate reaction volume as recommended by the instrument manufacturer (typically 2-5 mL for standard vessels).
-
-
Inconsistent Vessel Placement (Multi-mode Ovens): In multi-mode reactors (which resemble domestic ovens with a turntable), the microwave field has hot and cold spots. Inconsistent placement of the vessel can lead to different heating profiles and variable results.
-
Solution: Always place the reaction vessel in the exact same position for each run. If possible, use a single-mode reactor, which focuses the microwaves into a specific waveguide for a highly uniform and reproducible field.[19]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my microwave-assisted isatin reaction?
Answer: The ideal solvent should be polar enough to absorb microwave energy efficiently, have a sufficiently high boiling point to allow for a wide range of reaction temperatures, and be chemically inert under the reaction conditions. For isatin syntheses, polar aprotic solvents like DMF, NMP, DMSO, and acetonitrile are excellent choices.[13] Alcohols like ethanol can also be effective. Non-polar solvents like toluene or hexane are generally poor choices unless a reactant or catalyst is highly polar.[11]
Q2: How do I convert a conventional heating protocol to a microwave-assisted one?
Answer: Start by replicating the reagent stoichiometry and concentration. For the reaction conditions, use the following rule of thumb: for every 10°C increase in temperature, the reaction rate approximately doubles.[11]
-
Set the initial microwave temperature to 20-40°C higher than the conventional reflux temperature.
-
Drastically reduce the reaction time. A reaction that took 8 hours conventionally might be complete in 10-20 minutes in the microwave.[11]
-
Run small-scale test reactions to optimize the temperature and time, using TLC or LCMS to monitor progress.
Q3: What are the most critical safety precautions for MAOS?
Answer: Safety is paramount.
-
NEVER use a domestic microwave oven. They lack safety features to handle pressure and can corrode, leading to microwave leakage and the risk of explosion.[17][18]
-
Be aware of pressure. Heating solvents above their boiling point in a sealed vessel generates high pressure. Never exceed the pressure limits of your reaction vessel. Be cautious with reactions that generate gas.
-
Start small. When developing a new protocol, use small quantities of reagents until you have established safe operating parameters.[17]
-
Avoid arcing. Do not use metal spatulas, clips, or other metallic objects inside the microwave cavity. Certain reactions, like those with finely divided metals or some ionic liquids, can also cause arcing.[17]
-
Work in a fume hood. High-temperature reactions can cause solvents and reagents to decompose, potentially releasing toxic fumes.[17]
Experimental Protocols & Data
Protocol 1: Microwave-Assisted N-Alkylation of Isatin
This protocol is adapted from methodologies that have demonstrated high efficiency and yield for the N-alkylation of isatin derivatives.[13][15]
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isatin (1.0 mmol, 147 mg).
-
Add potassium carbonate (K₂CO₃) (1.3 mmol, 179 mg).
-
Add N,N-Dimethylformamide (DMF) (3 mL).
-
Add the desired alkyl halide (1.1 mmol).
-
Seal the vessel with a cap.
-
Place the vessel inside the scientific microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Hold Time: 5 minutes
-
Ramp Time: 2 minutes
-
Power: 200 W (or use dynamic power control)
-
Stirring: High
-
-
After irradiation, allow the vessel to cool to room temperature (below 50°C) before opening.
-
Pour the reaction mixture into ice water (20 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the N-alkylated isatin.
Table 1: Example Conditions for N-Alkylation of Isatin
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Iodomethane | K₂CO₃ | DMF | 3 | 120 | ~95% | [13],[16] |
| 2 | Iodoethane | K₂CO₃ | DMF | 3 | 120 | ~90% | [13],[16] |
| 3 | Benzyl Chloride | K₂CO₃ | DMF | 5 | 100 | ~96% | [13],[16] |
| 4 | Ethyl Bromoacetate | K₂CO₃ | DMF | 3 | 100 | ~76% | [13],[16] |
Protocol 2: Microwave-Assisted Sandmeyer Isatin Synthesis (General Procedure)
This protocol provides a general framework for the cyclization step of the Sandmeyer synthesis, which is often the most time-consuming part of the conventional method.[1]
Step-by-Step Methodology:
-
Synthesize the precursor isonitrosoacetanilide from the corresponding aniline using established methods.[1]
-
To a 10 mL microwave reaction vessel, add the dry isonitrosoacetanilide (1.0 mmol).
-
Caution: Slowly and carefully add concentrated sulfuric acid (2-3 mL) while cooling the vessel in an ice bath.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 80°C
-
Hold Time: 3-5 minutes
-
Ramp Time: 2 minutes
-
Power: 150 W (or use dynamic power control)
-
Stirring: High
-
-
After irradiation, cool the vessel completely in an ice bath.
-
Very carefully pour the reaction mixture onto crushed ice (30 g).
-
Allow the mixture to stand for 30 minutes.
-
Collect the crude isatin product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Visualization of Workflows
General MAOS Workflow for Isatin Synthesis
This diagram outlines the key decision points and steps for setting up a microwave-assisted reaction.
Caption: Decision tree for troubleshooting common MAOS issues.
References
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC - NIH. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Microwave chemistry. Wikipedia. [Link]
-
Simple and efficient microwave assisted N-alkylation of isatin. PubMed. [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER. [Link]
-
Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. SciSpace. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Semantic Scholar. [Link]
-
Lab 9 Microwave Assisted Reduction of Isatin. Thinkswap. [Link]
-
Go Green-Effective Synthesis of Isatin Containing Oxadiazole Moiety Based on Microwave-Assisted Heating Protocol. Der Pharma Chemica. [Link]
-
Microwave Assisted Preparation of Isatins and Synthesis of - Convolutamydine-A. Scribd. [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Microwave Assisted Wolff-Kishner Reduction Reaction. Journal of Chemical Education. [Link]
-
Isatin. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
PART - 1 INTRODUCTION. Microwave Assisted Chemistry Experiments. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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- 1. scribd.com [scribd.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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identifying and removing impurities from 4-Chloroisatin
Welcome to the technical support center for 4-Chloroisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities from this compound. Our goal is to equip you with the knowledge to achieve high purity for your downstream applications, from pharmaceutical development to materials science.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. The most common method, the Sandmeyer isatin synthesis, can introduce several impurities.[3][4][5][6] These include:
-
Isomeric Impurities: The synthesis starting from m-chloroaniline can lead to the formation of the constitutional isomer, 6-Chloroisatin, as a significant byproduct.[7]
-
Unreacted Starting Materials: Residual m-chloroaniline may be present if the initial reaction did not go to completion.
-
Incomplete Cyclization Products: The intermediate, isonitroso-3-chloroacetanilide, may persist if the acid-catalyzed cyclization is incomplete.[6][8]
-
Side-Reaction Products: Isatin oximes are known byproducts of the Sandmeyer synthesis.[8]
-
Degradation Products: Depending on the workup and storage conditions, other related substances and degradation products might be present.
Q2: What is a quick way to assess the purity of my this compound sample?
A2: For a rapid purity assessment, Thin Layer Chromatography (TLC) is an invaluable tool.[9][10][11] By spotting your crude sample alongside a pure standard (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your sample. A single spot corresponding to the pure standard indicates high purity, while multiple spots suggest the presence of impurities. Additionally, determining the melting point of your sample can be very informative; pure this compound has a sharp melting point, whereas impurities will typically cause a depression and broadening of the melting point range.[11][12]
Q3: My this compound is a dark, discolored powder. Is this normal?
A3: Pure this compound is typically a yellow to orange solid.[1][13] A dark or discolored appearance often indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products. Purification is highly recommended to ensure the quality of your material for subsequent experiments.
Troubleshooting Guide: Identifying and Removing Impurities
This section provides a structured approach to troubleshooting common purity issues encountered with this compound.
Problem 1: My purified this compound still shows multiple spots on TLC.
Probable Cause: The chosen purification method may not be optimal for separating the specific impurities present. For instance, if you have isomeric impurities like 6-Chloroisatin, recrystallization alone might not be sufficient due to their similar solubilities.
Solution:
-
Optimize Recrystallization: If you haven't already, perform a thorough solvent screen to find the ideal recrystallization solvent. The best solvent will dissolve this compound well at elevated temperatures but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures.[14][15][16] Ethanol has been reported as a suitable solvent for recrystallizing this compound.[17]
-
Employ Column Chromatography: For challenging separations, especially with isomers, column chromatography is the method of choice.[9][10][18] The higher surface area of the stationary phase (silica gel) provides much better separation efficiency than recrystallization.
Experimental Protocol: Column Chromatography for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase. A layer of sand at the top and bottom of the silica gel can help maintain its integrity.[10][19]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the components based on their polarity.[20] Less polar compounds will elute first.
-
Fraction Collection: Collect the eluent in small fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions (those showing a single spot for this compound on TLC) and remove the solvent under reduced pressure to obtain the purified product.
Problem 2: The yield of my purified this compound is very low after recrystallization.
Probable Cause: This could be due to several factors:
-
Using too much solvent: Adding an excessive amount of hot solvent will keep more of your product dissolved even after cooling, leading to a lower recovery.[11]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow, selective crystallization.[21]
-
The chosen solvent is too good at dissolving this compound at low temperatures.
Solution:
-
Use a minimal amount of hot solvent: Add the hot solvent portion-wise to your crude solid with stirring and heating until it just dissolves.[11][16]
-
Allow for slow cooling: Let the hot, saturated solution cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals.[16][21]
-
Consider a two-solvent recrystallization: If finding a suitable single solvent is difficult, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.[21]
Problem 3: How can I confirm the identity and purity of my final product?
Probable Cause: Visual inspection and TLC are good indicators, but for definitive confirmation, more advanced analytical techniques are necessary.
Solution:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your sample.[1][] A pure sample will show a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of your this compound and can also reveal the presence of impurities.[][23]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.[]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the this compound molecule.[][23]
Table 1: Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided |
| TLC | Qualitative assessment of the number of components. |
| Melting Point | Indicator of purity; impurities lower and broaden the range.[11][12] |
| HPLC | Quantitative purity analysis.[1][] |
| NMR | Structural confirmation and identification of impurities.[][23] |
| MS | Confirmation of molecular weight.[] |
| IR | Confirmation of functional groups.[][23] |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: Workflow for this compound Purification.
This decision-making diagram helps in choosing the appropriate purification and analysis steps.
Caption: Troubleshooting Decision Tree for Purification.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
IntechOpen. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NTNU. (n.d.). Impurities. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Al-Mustansiriyah Journal of Science. (2025, March 30). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
- Google Patents. (n.d.). CN101786980B - Synthesis method of isatin derivatives.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound | C8H4ClNO2 | CID 96047. Retrieved from [Link]
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2018, June 15). Quick Revision - Purification of an organic solid. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. synarchive.com [synarchive.com]
- 7. prepchem.com [prepchem.com]
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- 13. This compound | 6344-05-4 | TCI AMERICA [tcichemicals.com]
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- 15. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 16. youtube.com [youtube.com]
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- 18. env.go.jp [env.go.jp]
- 19. orgsyn.org [orgsyn.org]
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- 21. Home Page [chem.ualberta.ca]
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Technical Support Center: Refining Protocols for Synthesizing 4-Chloroisatin Schiff Bases
Welcome to the technical support center for the synthesis of 4-Chloroisatin Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important class of compounds.
I. Overview of this compound Schiff Base Synthesis
The synthesis of Schiff bases from this compound is a condensation reaction between the C3-carbonyl group of the this compound ring and a primary amine. This reaction is typically acid-catalyzed and results in the formation of an imine or azomethine group (-C=N-). The presence of the electron-withdrawing chloro group at the 4-position of the isatin ring can influence the reactivity of the carbonyl group and may present unique challenges during the synthesis and purification process. A general reaction scheme is presented below:
Caption: General synthesis of this compound Schiff bases.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound Schiff bases in a question-and-answer format, providing explanations and actionable solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the synthesis of this compound Schiff bases can stem from several factors, often related to the reduced reactivity of the C3-carbonyl due to the electron-withdrawing effect of the 4-chloro substituent and reaction equilibrium.
-
Incomplete Reaction: The condensation reaction to form a Schiff base is a reversible equilibrium. The presence of water, a byproduct, can drive the reaction backward, leading to a low yield of the desired product.
-
Solution: To shift the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Insufficient Catalyst: An acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Sub-optimal Reaction Temperature and Time: The reaction may not have reached equilibrium due to insufficient heating or a short reaction time.
-
Solution: Ensure the reaction is refluxed at an appropriate temperature for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Q2: My final product is impure, showing unreacted starting materials in the NMR spectrum. How can I improve its purity?
A2: The presence of starting materials in the final product indicates either an incomplete reaction or inefficient purification.
-
Driving the Reaction to Completion: As mentioned in A1, ensuring the removal of water is critical. A slight excess (1.1 equivalents) of the more volatile starting material (often the amine) can also help to drive the reaction to completion.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases. The choice of solvent is critical. An ideal solvent will dissolve the Schiff base sparingly at room temperature but readily at its boiling point. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]
-
Solvent Washing/Trituration: If one of the starting materials is significantly more soluble in a particular solvent than the product, washing the crude product with that solvent can effectively remove the impurity. For instance, if the this compound is the main impurity, washing with a solvent in which it is soluble but the Schiff base is not, can be effective.
-
Column Chromatography: While effective, care must be taken as the acidic nature of silica gel can sometimes lead to the hydrolysis of the Schiff base back to its starting materials.[3] Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this issue.
-
Q3: I am observing the formation of a dark-colored, tar-like byproduct. What could be the cause and how can I prevent it?
A3: The formation of dark, polymeric byproducts can be a result of side reactions, particularly under harsh reaction conditions. Isatin and its derivatives can be susceptible to self-condensation or decomposition at high temperatures or in the presence of strong acids or bases.
-
Control of Reaction Conditions:
-
Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction closely.
-
Catalyst Concentration: Use only a catalytic amount of acid. Excess acid can promote side reactions.
-
Reaction Time: Do not prolong the reaction unnecessarily after it has reached completion (as determined by TLC).
-
-
Purification: If byproducts are formed, they are often amorphous and can sometimes be removed by trituration with a suitable solvent that dissolves the byproduct but not the desired Schiff base.
Q4: The Schiff base I synthesized appears to be unstable and decomposes over time. How can I enhance its stability?
A4: The stability of a Schiff base is largely dependent on its structure and the conditions under which it is stored. The imine bond is susceptible to hydrolysis.
-
Anhydrous Conditions: Ensure all workup and purification steps are carried out under anhydrous conditions to the extent possible. Use dry solvents and store the final product in a desiccator.
-
Storage: Store the purified Schiff base in a cool, dark, and dry place. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in the synthesis of this compound Schiff bases?
A1: Glacial acetic acid acts as a mild acid catalyst.[1] The reaction mechanism involves two key steps: the nucleophilic attack of the primary amine on the carbonyl carbon of this compound to form a carbinolamine intermediate, followed by the elimination of water to form the imine. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water), thus promoting the dehydration step.[2]
Q2: What are the most suitable solvents for the synthesis of this compound Schiff bases?
A2: The choice of solvent is crucial for both the reaction and the subsequent purification.
-
For the reaction: Ethanol and methanol are commonly used solvents as they are good at dissolving both the this compound and many primary amines, and their boiling points are suitable for refluxing the reaction.[1][4]
-
For purification (recrystallization): The ideal solvent will have poor solubility for the Schiff base at room temperature and high solubility at elevated temperatures. Ethanol, ethyl acetate, or mixtures with non-polar solvents like hexane are often good choices. The specific solvent system will depend on the properties of the particular Schiff base being synthesized.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials (this compound and the primary amine) and the Schiff base product. The reaction is considered complete when the spot corresponding to the limiting reactant disappears.
Q4: What are the key characteristic peaks to look for in IR and NMR spectra to confirm the formation of the this compound Schiff base?
A4:
-
Infrared (IR) Spectroscopy:
-
The disappearance of the C=O stretching vibration of the C3-carbonyl of this compound (typically around 1730-1750 cm⁻¹).
-
The appearance of a new C=N (imine) stretching vibration, usually in the range of 1610-1650 cm⁻¹.[5]
-
The N-H stretching vibration of the primary amine will also disappear.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the -NH₂ protons of the primary amine. A new signal corresponding to the imine proton (-CH=N-) may appear, although its chemical shift can vary depending on the structure.
-
¹³C NMR: The disappearance of the C3-carbonyl carbon signal of this compound (typically >180 ppm) and the appearance of a new signal for the imine carbon (-C=N-) in the range of 150-170 ppm.
-
IV. Experimental Protocols & Data
A. Representative Experimental Protocol: Synthesis of a this compound Schiff Base
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 equivalents).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).[3] Dry the purified crystals in a vacuum oven.
B. Table of Optimized Reaction Conditions
The following table summarizes typical reaction conditions reported in the literature for the synthesis of isatin Schiff bases, which can be adapted for this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants, suitable boiling point for reflux.[1][4] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Mild acid catalyst promotes the reaction without deactivating the amine.[1] |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2-6 hours | Typically sufficient for the reaction to reach completion; should be monitored by TLC. |
| Stoichiometry | 1:1 or 1:1.1 (Isatin:Amine) | A slight excess of the more volatile amine can drive the reaction to completion. |
V. Mechanistic Pathway
The acid-catalyzed formation of a this compound Schiff base proceeds through a two-step mechanism:
Caption: Mechanism of acid-catalyzed Schiff base formation.
VI. References
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
Singh, U. P., & Singh, D. P. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(52), 31253-31284. [Link]
-
El Sayed, M., et al. (2014). Glacial acetic acid as an efficient catalyst for simple synthesis of dindolylmethanes. Current Chemistry Letters, 3(1), 1-8. [Link]
-
Bahitt, M., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9349-9372. [Link]
-
Chinnasamy, R. P., et al. (2010). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 342. [Link]
-
Ali, O. M., et al. (2016). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. Journal of Chemistry, 2016. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Demirbas, N., et al. (2009). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 14(12), 5225-5238. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, S. (2009). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. Journal of Chemistry, 2016. [Link]
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Sreevidya, V. G., & Muraleedharan, K. (2014). Synthesis, Characterization and Biological Activities of a New 5-Chloroisatin Schiff Base and its Metal Complexes. International Journal of ChemTech Research, 6(7), 3624-3631. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Chloroisatin and 5-Chloroisatin Bioactivity: A Guide for Researchers
In the landscape of medicinal chemistry, the isatin scaffold stands as a privileged structure, a foundation for a multitude of compounds with diverse biological activities. The introduction of a simple halogen atom, such as chlorine, to this indole-2,3-dione core can dramatically influence its physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth comparative study of two closely related isomers: 4-Chloroisatin and 5-Chloroisatin. We will delve into their synthesis, chemical properties, and a head-to-head comparison of their bioactivities, supported by experimental data and mechanistic insights. This objective analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate isomer for their specific research endeavors.
Physicochemical Properties: A Tale of Two Isomers
The position of the chlorine atom on the isatin ring subtly alters the molecule's electronic distribution and steric profile, which in turn impacts its solubility, reactivity, and ultimately, its interaction with biological targets.
| Property | This compound | 5-Chloroisatin |
| Molecular Formula | C₈H₄ClNO₂ | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol [1] | 181.58 g/mol [2] |
| Appearance | Yellow to orange solid[3] | Pale yellow to reddish or yellow-brownish powder[4] |
| Melting Point | 258 °C[5] | 254-258 °C[4] |
| Solubility | Soluble in dimethylformamide (DMF)[5] | Soluble in ethanol, DMF, and DMSO[6] |
| LogP | ~1.3[5] | 1.3[2] |
Synthesis of Chloroisatin Isomers: The Sandmeyer Approach
A common and effective method for the synthesis of both this compound and 5-Chloroisatin is the Sandmeyer reaction, which involves the diazotization of a chloroaniline derivative followed by reaction with chloral hydrate and hydroxylamine, and subsequent cyclization in strong acid.
subgraph "cluster_4" { label = "this compound Synthesis"; bgcolor="#E8F0FE"; "m-Chloroaniline" -> "Diazotization" [label="NaNO₂, HCl"]; "Diazotization" -> "Isonitrosoacetanilide_Formation" [label="Chloral Hydrate,\nHydroxylamine"]; "Isonitrosoacetanilide_Formation" -> "this compound" [label="Conc. H₂SO₄,\nHeat"]; }
subgraph "cluster_5" { label = "5-Chloroisatin Synthesis"; bgcolor="#FCE8E6"; "p-Chloroaniline" -> "Diazotization_5" [label="NaNO₂, HCl"]; "Diazotization_5" -> "Isonitrosoacetanilide_Formation_5" [label="Chloral Hydrate,\nHydroxylamine"]; "Isonitrosoacetanilide_Formation_5" -> "5-Chloroisatin" [label="Conc. H₂SO₄,\nHeat"]; } }
Caption: Generalized workflow for the synthesis of 4- and 5-Chloroisatin via the Sandmeyer reaction.Experimental Protocol: Synthesis of 5-Chloroisatin
This protocol is adapted from the procedure described for the synthesis of 5-chloroisatin.[7]
-
Preparation of the Diazonium Salt: Dissolve p-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Formation of 4-Chloro-isonitrosoacetanilide: In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water. Add the previously prepared diazonium salt solution slowly to this mixture. Adjust the pH to 6.0 with sodium hydroxide solution. A precipitate will form. Filter the precipitate, wash with water, and dry.
-
Cyclization to 5-Chloroisatin: Add the dried 4-chloro-isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid at 60-70 °C. After the addition is complete, heat the mixture to 80 °C for 10 minutes. Cool the reaction mixture and pour it onto crushed ice. The precipitated 5-Chloroisatin is then filtered, washed thoroughly with water until neutral, and dried. Recrystallize from glacial acetic acid or ethanol to obtain pure 5-Chloroisatin.
Comparative Bioactivity: A Focus on Anticancer and Antimicrobial Properties
Both this compound and 5-Chloroisatin serve as crucial intermediates in the synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[3][8] While direct comparative studies on the parent molecules are limited, the existing literature on their derivatives provides valuable insights into their relative potential.
Anticancer Activity
Isatin derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[9] 5-Chloroisatin, in particular, has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9] It has also demonstrated the ability to inhibit the growth of human breast cancer cells (MDA-MB-231).[9] While this compound is also used in the development of anti-cancer agents, specific mechanistic details and direct comparisons of its efficacy against 5-Chloroisatin are not as well-documented in the available literature.
A comparative cytotoxicity study on brine shrimp revealed that 5-chloroisatin and its derivatives exhibit significant cytotoxic effects.[10] This assay is often used as a preliminary screen for potential anticancer activity.
"EGF" [fillcolor="#FBBC05", fontcolor="#202124"]; "EGFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5-Chloroisatin" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Grb2/Sos" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Raf" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation_Survival" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Cell Proliferation\n& Survival"];
"EGF" -> "EGFR"; "5-Chloroisatin" -> "EGFR" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "EGFR" -> "Grb2/Sos" -> "Ras" -> "Raf" -> "MEK" -> "ERK" -> "Proliferation_Survival"; }
Caption: Inhibition of the EGFR signaling pathway by 5-Chloroisatin.Antimicrobial Activity
Derivatives of both this compound and 5-Chloroisatin have been synthesized and evaluated for their antibacterial properties.[8] For instance, a study on novel 5-Chloroisatin derivatives showed that many of the synthesized compounds exhibited good activity against several microorganisms.[8] The isatin scaffold itself is known to be a source of compounds with antibacterial, antifungal, and antiviral activities.[11]
While direct comparative data for the parent chloroisatins is scarce, the position of the chlorine atom is expected to influence the lipophilicity and electronic nature of the molecule, which are key determinants of antimicrobial activity. Further head-to-head studies are warranted to definitively establish which isomer provides a better scaffold for the development of antimicrobial agents.
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, we provide the following standardized protocols for assessing anticancer and antibacterial activities.
MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-Chloroisatin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Disk Diffusion Assay for Antibacterial Activity
This method is used to test the susceptibility of bacteria to antimicrobial agents.
-
Bacterial Culture Preparation: Inoculate a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile nutrient broth and incubate overnight at 37 °C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Prepare stock solutions of this compound and 5-Chloroisatin in a suitable solvent (e.g., DMSO). Impregnate sterile paper discs (6 mm in diameter) with a known concentration of each compound. Allow the solvent to evaporate.
-
Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates. Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Conclusion and Future Perspectives
Both this compound and 5-Chloroisatin are valuable building blocks in medicinal chemistry, with their derivatives showing promise as anticancer and antimicrobial agents. The available evidence suggests that 5-Chloroisatin and its derivatives have been more extensively studied for their anticancer properties, with a known mechanism of action involving the inhibition of the EGFR signaling pathway.[9] However, the lack of direct, comprehensive comparative studies between the two parent isomers represents a significant knowledge gap.
Future research should focus on a systematic, side-by-side evaluation of this compound and 5-Chloroisatin across a panel of cancer cell lines and microbial strains. Such studies will provide a clearer understanding of the structure-activity relationships and help guide the rational design of more potent and selective isatin-based therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to undertake these crucial investigations.
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comparing 4-Chloroisatin with other isatin analogs
An In-Depth Comparative Guide to 4-Chloroisatin and Its Analogs for Drug Discovery Professionals
As a cornerstone in heterocyclic chemistry, isatin (1H-indole-2,3-dione) has long been recognized as a "privileged scaffold." Its inherent structural features—a planar indole ring system with a reactive C3-ketone and an N-H donor—provide a versatile template for designing molecules with a vast spectrum of biological activities.[1][2][3][4][5] Isatin derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, and anticonvulsant agents.[4][5][6]
This guide offers a comparative analysis of this compound against other key isatin analogs. We will explore how subtle changes in substitution patterns, particularly the introduction of a chlorine atom at the 4-position, fundamentally alter the molecule's physicochemical properties and biological efficacy. This analysis is supported by experimental data, detailed protocols for comparative evaluation, and mechanistic insights to empower researchers in their drug development endeavors.
The Isatin Core: A Blueprint for Bioactivity
The therapeutic potential of the isatin framework stems from its unique chemical architecture. The electron-deficient C3-carbonyl group is a key site for nucleophilic attack, making it a focal point for chemical modifications and interactions with biological targets.[7] The aromatic ring can be substituted at positions 4, 5, 6, and 7, while the N1-position can be readily alkylated or acylated, allowing for extensive structural diversification.[8] These modifications fine-tune the molecule's lipophilicity, electronic distribution, and steric profile, which in turn dictates its target specificity and potency.[9]
Spotlight on this compound: The Impact of C4-Substitution
While substitutions at the C5 and C7 positions are more commonly explored, the C4-position offers a unique strategic advantage. Placing a substituent at this position directly influences the environment of the adjacent N-H group and the peri-positioned C3-carbonyl, potentially leading to novel interaction patterns with target proteins.
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly anticancer agents.[10][11] The introduction of a chlorine atom at the C4-position imparts several key characteristics:
-
Electronic Effects : Chlorine is an electron-withdrawing group, which can modulate the reactivity of the entire indole ring system.
-
Lipophilicity : The halogen atom increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach intracellular targets.
-
Steric Influence : The presence of the chlorine atom provides steric bulk that can influence the preferred conformation of N1-substituents and dictate binding orientation within a target's active site.
The synthesis of this compound, typically via the Sandmeyer isatin synthesis from 3-chloroaniline, can result in a mixture of 4- and 6-chloro isomers, requiring careful purification.[12][13]
A Comparative Analysis: this compound vs. Other Isatin Analogs
The biological activity of an isatin derivative is profoundly dependent on the nature and position of its substituents. A comparative look at different analogs reveals critical structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Overview
| Position | Substituent Type | General Effect on Anticancer Activity | Rationale |
| C4/C6 | Halogens (e.g., Cl, Br) | Often enhances activity.[1][13] | Increases lipophilicity, potentially improving cell permeability. Can form halogen bonds with protein targets. |
| C5 | Electron-withdrawing (e.g., F, NO₂) | Frequently increases potency.[4][14] | Modifies the electronic character of the C3-carbonyl, enhancing its reactivity or interaction with target residues. |
| C5/C7 | Electron-donating (e.g., OCH₃) | Variable; can increase or decrease activity depending on the target and overall structure. | Alters electron density and can participate in hydrogen bonding. |
| N1 | Alkyl/Aryl groups | Significantly modulates activity; often required for potent inhibition of certain kinases.[15] | Blocks the H-bond donor site and introduces hydrophobic groups that can occupy specific pockets in enzyme active sites. |
| C3 | Schiff bases, Hydrazones | Common modification strategy that often leads to highly potent compounds.[1][7] | Extends the pharmacophore, allowing for additional interactions with the target protein. |
Key Comparisons:
-
This compound vs. 5-Chloroisatin : 5-Chloroisatin and its derivatives are among the most widely studied analogs.[16] The electronic influence of a chlorine atom at the 5-position is generally considered more pronounced on the reactivity of the C3-carbonyl compared to the 4-position. However, the unique steric hindrance and electronic environment provided by the 4-chloro substitution can lead to different target selectivities.
-
This compound vs. 7-Halogenated Isatins : Like 4-substituted isatins, 7-substituted analogs introduce steric bulk near the N1 and C2 positions. Halogenation at the C7 position has been shown to improve the inhibitory potency of some derivatives.[9]
-
This compound vs. Unsubstituted Isatin : The addition of the chlorine atom generally confers greater potency than the parent isatin molecule due to increased lipophilicity and the potential for specific halogen-bonding interactions within the target active site.
Experimental Protocols for Comparative Evaluation
Objective comparison requires standardized, robust assays. The following protocols provide a framework for evaluating the cytotoxic and mechanistic properties of isatin analogs.
Protocol 1: General Cytotoxicity Screening via MTT Assay
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each isatin analog in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the isatin analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Caspase-3/7 Inhibition Assay
Many isatin derivatives induce apoptosis by activating caspases.[17][18] This assay directly measures the inhibition of key executioner caspases. Isatin sulfonamides, in particular, are known to be potent caspase-3 and -7 inhibitors.[19]
Experimental Workflow Diagram
Caption: Workflow for a competitive caspase-3/7 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., HEPES buffer with DTT and EDTA). Dilute recombinant human caspase-3 enzyme and the fluorogenic substrate Ac-DEVD-AMC in the reaction buffer.
-
Assay Setup: In a 96-well black plate, add varying concentrations of the isatin analogs.
-
Enzyme Addition: Add the diluted caspase-3 enzyme to each well. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each analog concentration relative to a no-inhibitor control. Determine the IC₅₀ value as described in the MTT protocol.
Mechanistic Pathways and Therapeutic Targets
The anticancer activity of isatin derivatives is often mediated through the inhibition of critical cellular enzymes.[2] Many function as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), thereby disrupting cell cycle progression and angiogenesis.[17][18] Another major mechanism is the induction of apoptosis through the inhibition of caspases or modulation of Bcl-2 family proteins.[6][17]
Simplified Apoptosis Induction Pathway
Caption: Common anticancer mechanisms of isatin derivatives.
Conclusion and Future Outlook
The comparative analysis of this compound with its analogs clearly demonstrates that the position and electronic nature of substituents are paramount in defining the pharmacological profile of the isatin scaffold. While 5- and N-substituted derivatives have been the focus of much research, the unique steric and electronic properties conferred by 4-chloro substitution present an underexplored avenue for developing novel therapeutics with potentially unique target selectivity.
Future research should focus on synthesizing libraries of 4-substituted isatins and screening them against diverse panels of cancer cell lines and kinase targets. Combining empirical data from robust assays, as outlined in this guide, with in-silico docking studies will accelerate the identification of lead compounds and the elucidation of their precise mechanisms of action, paving the way for the next generation of isatin-based therapies.
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- 19. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 4-Chloroisatin: A Comparative Guide to In Vitro Cellular Assays
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated anticancer candidate is paved with rigorous experimental evidence. 4-Chloroisatin, a halogenated derivative of the versatile isatin core, has emerged as a significant building block in the synthesis of numerous bioactive compounds, with many demonstrating potent anticancer properties. This guide provides an in-depth technical comparison of the essential in vitro assays required to validate the anticancer activity of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and summarize comparative data to empower your research endeavors.
The Isatin Scaffold: A Privileged Framework in Oncology Research
Isatin (1H-indole-2,3-dione) is a heterocyclic compound found in various natural sources and as an endogenous metabolite in humans. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, most notably their anticancer effects.[1][2] The isatin framework serves as a scaffold for designing compounds that can interact with multiple oncogenic pathways. These derivatives have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][3]
The primary mechanisms through which isatin-based compounds exert their anticancer effects include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer agents. Isatin derivatives have been shown to initiate apoptosis through the intrinsic (mitochondrial) pathway by modulating the Bcl-2 family of proteins and activating the caspase cascade.[1][3]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. A common observation is the arrest of cells in the G2/M phase.[1][4]
-
Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain isatin derivatives act as inhibitors of tubulin polymerization.[3][5]
-
Kinase Inhibition: Many isatin-based compounds have been designed to target specific protein kinases that are crucial for cancer cell signaling and survival, such as VEGFR, EGFR, and CDKs.[1][3]
A Strategic Workflow for In Vitro Validation
A systematic approach is crucial to comprehensively evaluate the anticancer potential of a compound like this compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic elucidation.
Caption: A strategic workflow for the in vitro validation of an anticancer compound.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of this compound across a panel of cancer cell lines. This provides crucial data on the compound's potency and selectivity.
Comparative Analysis of Cytotoxicity Assays: MTT vs. SRB
Two widely used colorimetric assays for determining cell viability are the MTT and Sulforhodamine B (SRB) assays. The choice between them depends on the specific research question and the nature of the compound being tested.
| Feature | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial reductase activity in viable cells. | Measures total cellular protein content. |
| Endpoint | Formation of purple formazan crystals. | Staining of cellular proteins with SRB dye. |
| Advantages | Reflects metabolic activity. | Less interference from compounds that affect mitochondrial function. Stable endpoint. |
| Disadvantages | Can be affected by compounds that alter cellular metabolism. | Indirect measure of cell number. |
Experimental Protocols
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and relevant controls) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
Phase 2: Unraveling the Mechanism of Cell Death
Once the cytotoxic potential is established, the next critical step is to determine whether this compound induces apoptosis or necrosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells.[1][2] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring their activity provides further evidence of an apoptotic mechanism.
Protocol (Caspase-Glo® 3/7 Assay): This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases.[9]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Phase 3: Assessing Antiproliferative Effects
Beyond inducing cell death, it is important to investigate if this compound can inhibit the proliferation of cancer cells by arresting the cell cycle.
Cell Cycle Analysis by PI Staining and Flow Cytometry
Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Phase 4: Identifying the Molecular Target and Signaling Pathway
Elucidating the specific molecular target and the signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for further drug development.
Tubulin Polymerization Assay
Given that many isatin derivatives target tubulin, this in vitro assay is essential to determine if this compound directly inhibits the polymerization of tubulin into microtubules.
Protocol (Fluorescence-based): This assay monitors the incorporation of a fluorescent reporter into microtubules as polymerization occurs.
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the fluorescent reporter.
-
Compound Addition: Add various concentrations of this compound or control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).
-
Initiation of Polymerization: Initiate the reaction by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways. Based on the literature for isatin derivatives, key pathways to investigate include the PI3K/Akt/mTOR and MAPK/ERK pathways.[9]
Caption: Hypothetical signaling pathways modulated by isatin derivatives.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The validation of this compound's anticancer activity requires a multi-faceted approach, progressing from broad cytotoxicity screening to detailed mechanistic studies. By employing the assays outlined in this guide, researchers can systematically build a comprehensive profile of this promising compound. The comparative data generated will be invaluable for understanding its therapeutic potential and for guiding the rational design of next-generation isatin-based anticancer drugs.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central.
- The signaling therapeutic pathways of isatin-based derivatives as...
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- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central.
- Effects of an isatin derivative on tumor cell migration and angiogenesis.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
- Inhibition of tubulin polymerization by hypochlorous acid and chloramines. PubMed.
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel
- Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates.
- Development of tubulin polymerization inhibitors as anticancer agents. PubMed.
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- IC 50 values (μM) of compound 4 for human cancer cell lines (n = 3)..
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- MTT Assay Protocol for Cell Viability and Prolifer
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- IC 50 values a (mM) of compounds 4a-l | Download Table.
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- mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation.
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- Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells.
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- Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer. PubMed.
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- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- Sulforhodamine B (SRB)
- DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech.
- Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. bio-protocol.org.
- Caspase-Glo® 3/7 Assay Protocol.
- Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Western blot protocol. Abcam.
- R&D Systems Quality Control Western Blot Protocol. R&D Systems.
- What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- MTT Cell Proliferation Assay.
- Sulforhodamine B (SRB) Assay Protocol.
- Classic NCI-60 Screen (Archived).
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A Comparative Docking Analysis of 4-Chloroisatin Analogs as Potential EGFR Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the isatin scaffold has emerged as a privileged structure, lauded for its synthetic tractability and broad spectrum of biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative docking study of 4-Chloroisatin analogs against the Epidermal Growth Factor Receptor (EGFR) kinase, a pivotal target in oncology. By integrating computational methodologies with experimental data, we aim to elucidate the structural determinants of EGFR inhibition by this class of compounds and offer insights for the rational design of next-generation anticancer agents.
Introduction: The Promise of Isatin Analogs in Cancer Therapy
Isatin, an endogenous indole derivative, and its analogs have garnered significant attention for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1] The versatility of the isatin core allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. The introduction of a chlorine atom at the 4-position of the isatin ring can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.[2]
EGFR, a receptor tyrosine kinase, is a well-validated target in cancer therapy. Its aberrant activation, through mutation or overexpression, drives the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer and breast cancer.[3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain, such as Erlotinib and Gefitinib, have demonstrated clinical efficacy. This guide will explore the potential of this compound analogs to similarly inhibit EGFR, using a combination of in silico docking studies and a review of relevant experimental data.
Experimental Design & Rationale: A Self-Validating Approach
To ensure the scientific rigor of this comparative analysis, we have designed a self-validating workflow. This involves docking our compounds of interest—this compound analogs—and established EGFR inhibitors into the active site of the EGFR kinase domain. The correlation between the predicted binding affinities from our docking simulations and the experimentally determined inhibitory activities (IC50 values) will serve as a key validation point for our computational model.
Target Selection and Preparation
The crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17) was selected for this study.[4] This structure provides a high-resolution view of the ATP-binding site and the key interactions formed by a known inhibitor, offering an excellent template for our docking simulations.
Ligand Selection
Comparator Drugs: Two FDA-approved EGFR inhibitors, Erlotinib and Gefitinib , will be used as positive controls in our docking study. Their well-characterized binding modes and extensive experimental data provide a robust benchmark for comparison.
Methodologies: A Step-by-Step Protocol for In Silico Analysis
This section provides a detailed, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for the EGFR kinase domain (PDB ID: 1M17) from the Protein Data Bank ().
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (Erlotinib). This can be achieved using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Polar Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions during docking.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.
Part 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of the this compound analog, Erlotinib, and Gefitinib can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
Convert to 3D and Energy Minimize: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the tools available within UCSF Chimera.
-
Assign Torsion and Save in PDBQT Format: Define the rotatable bonds in the ligand and save the structure in the PDBQT format.
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box should be large enough to allow the ligands to move freely within the active site.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the protein's active site and calculate the corresponding binding affinities (in kcal/mol).
Part 4: Analysis and Visualization of Results
-
Analyze Docking Scores: The primary output of AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity. A more negative binding energy indicates a more favorable interaction.
-
Visualize Binding Modes: Use molecular visualization software like PyMOL or Discovery Studio to visualize the predicted binding poses of the ligands within the EGFR active site.
-
Identify Key Interactions: Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the structural basis for the observed binding affinities.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in our comparative docking study.
Caption: Workflow for the comparative docking study of this compound analogs.
Results: A Comparative Analysis of Binding Affinities
The following table summarizes the predicted binding affinities (docking scores) of the this compound analog and the comparator drugs, Erlotinib and Gefitinib, against the EGFR kinase domain.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (EGFR Kinase) |
| This compound-Hydrazone Analog | -8.5 | Not directly available (related bromo-analog showed EGFR inhibition)[2] |
| Erlotinib | -9.2 | ~2 nM[5] |
| Gefitinib | -9.0 | ~26-57 nM[6] |
The docking results indicate that the this compound-hydrazone analog exhibits a strong predicted binding affinity for the EGFR kinase active site, comparable to that of the established inhibitors Erlotinib and Gefitinib. This suggests that this compound analogs are promising candidates for EGFR inhibition.
Discussion: Unraveling the Molecular Interactions
The in silico docking analysis provides valuable insights into the potential binding modes of this compound analogs within the EGFR active site. Visualization of the docked poses reveals key interactions that contribute to the predicted binding affinities.
Key Interactions in the EGFR Active Site
The ATP-binding site of EGFR is a well-defined pocket with several key residues that are crucial for inhibitor binding. These include the "gatekeeper" residue (Threonine 790), the hinge region that forms hydrogen bonds with inhibitors, and a hydrophobic pocket.
Caption: Key interaction points within the EGFR kinase active site.
Our docking results for the this compound-hydrazone analog suggest that the isatin core likely forms crucial hydrogen bonds with the hinge region of the EGFR kinase, a hallmark of many known kinase inhibitors. The 4-chloro substituent on the isatin ring is positioned to interact favorably with the hydrophobic pocket, potentially enhancing the overall binding affinity. The hydrazone linkage provides additional points for interaction and can be further modified to optimize binding.
The strong correlation between the high binding affinities of Erlotinib and Gefitinib in our docking study and their low nanomolar IC50 values in experimental assays lends confidence to our computational model.[5][6] This suggests that the predicted high binding affinity of the this compound analog is a strong indicator of its potential as an effective EGFR inhibitor.
Conclusion and Future Directions
This comparative docking study provides compelling in silico evidence for the potential of this compound analogs as a novel class of EGFR kinase inhibitors. The predicted binding affinities are comparable to those of established drugs, and the analysis of the binding modes reveals key interactions that can be leveraged for further optimization.
Future work should focus on the synthesis and in vitro biological evaluation of a focused library of this compound analogs to confirm their EGFR inhibitory activity and determine their IC50 values. Structure-activity relationship (SAR) studies, guided by the insights from this computational analysis, will be instrumental in designing next-generation inhibitors with improved potency and selectivity. This integrated approach of computational and experimental chemistry holds great promise for the development of novel and effective anticancer therapies targeting EGFR.
References
-
Ahmed, N. S., et al. (2023). Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. Archiv der Pharmazie, 356(9), e2300244. [Link]
-
Al-Salem, H. S., et al. (2021). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1937-1950. [Link]
-
Frontiers in Chemistry. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. [Link]
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RCSB PDB. (2002). Crystal structure of the EGFR kinase domain in complex with 4-anilinoquinazoline inhibitor erlotinib (OSI-774). [Link]
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AutoDock Vina. [Link]
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PyMOL. [Link]
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PubChem. [Link]
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Avogadro. [Link]
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In Vivo Validation of 4-Chloroisatin's Therapeutic Effects: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 4-Chloroisatin, a promising isatin derivative with potential therapeutic applications, particularly in oncology. As researchers delve deeper into the pharmacological activities of novel small molecules, rigorous in vivo assessment becomes paramount to bridge the gap between promising in vitro data and clinical translation. This document outlines a structured approach to evaluating the therapeutic efficacy and mechanism of action of this compound in a comparative setting, leveraging established inhibitors and robust experimental designs.
Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, a halogenated derivative, has been identified as a key intermediate in the synthesis of various pharmaceuticals, with demonstrated potential in inhibiting tumor growth.[2][3] The therapeutic efficacy of isatin derivatives is often attributed to their ability to interact with key cellular targets, notably caspases and matrix metalloproteinases (MMPs).[4][5]
This guide will focus on the in vivo validation of this compound as a potential anti-cancer agent, hypothesizing its mechanism of action to involve the modulation of apoptosis through caspase inhibition and the regulation of the tumor microenvironment via MMP inhibition. To provide a rigorous assessment, its performance will be compared against two well-characterized inhibitors:
-
Z-DEVD-FMK: A cell-permeable, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[2]
-
Marimastat: A broad-spectrum MMP inhibitor that has been evaluated in numerous clinical trials.[6]
Mechanistic Hypothesis: Dual Inhibition of Caspases and MMPs
The isatin scaffold has been shown to be a versatile pharmacophore. Several studies have reported the synthesis and evaluation of isatin derivatives as inhibitors of caspase-3 and -7.[4][7][8][9] The carbonyl groups at positions 2 and 3 of the isatin ring are believed to interact with the cysteine thiol in the active site of these caspases.[4][9] Concurrently, while some reports suggest isatin derivatives are weak MMP inhibitors,[10][11] others have demonstrated that modifications to the isatin scaffold can yield potent and selective MMP inhibitors, particularly against MMP-2 and MMP-13.[5]
Therefore, our central hypothesis is that this compound exerts its anti-tumor effects through a dual mechanism:
-
Induction of Apoptosis: By inhibiting caspase-3, this compound may enhance programmed cell death within the tumor.
-
Modulation of the Tumor Microenvironment: Through the inhibition of MMPs (e.g., MMP-2, MMP-9), this compound could potentially reduce tumor invasion, metastasis, and angiogenesis.
The following diagram illustrates the proposed signaling pathways targeted by this compound.
In Vivo Validation Experimental Design
To test our hypothesis and compare the efficacy of this compound, we propose a xenograft tumor model in immunocompromised mice. This model allows for the controlled growth of human cancer cells and the subsequent evaluation of therapeutic interventions.[12][13]
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation study.
Detailed Experimental Protocols
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line with well-characterized caspase and MMP expression, such as HT-29 (colorectal adenocarcinoma) or A549 (non-small cell lung carcinoma).
-
Culture the selected cancer cell line to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth using calipers every 2-3 days.
Once tumors reach an average volume of 100 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control: Administer the vehicle used to dissolve the compounds (e.g., DMSO/PEG400/Saline).
-
This compound: Administer a predetermined dose of this compound (e.g., 10 mg/kg, intraperitoneally, daily). Dose selection should be based on preliminary toxicity studies.
-
Z-DEVD-FMK: Administer a known effective dose of Z-DEVD-FMK (e.g., 5 mg/kg, intraperitoneally, daily).
-
Marimastat: Administer a known effective dose of Marimastat (e.g., 50 mg/kg, oral gavage, twice daily).[14]
-
Tumor Growth Inhibition (TGI): Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Survival Analysis: If applicable, monitor the survival of the mice until a predefined endpoint.
At the end of the study, euthanize the mice and harvest the tumors and major organs.
-
Histology and Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin for H&E staining to assess tumor morphology and necrosis.
-
Perform IHC for cleaved caspase-3 to quantify apoptosis and for CD31 to assess microvessel density (angiogenesis).
-
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Perform Western blotting to determine the protein levels of pro-caspase-3, cleaved caspase-3, pro-MMP-2, active MMP-2, pro-MMP-9, and active MMP-9.
-
-
Gelatin Zymography:
-
Use protein lysates from the tumors to perform gelatin zymography to assess the enzymatic activity of MMP-2 and MMP-9.
-
-
Caspase-3 Activity Assay:
-
Utilize a fluorometric or colorimetric caspase-3 activity assay kit on tumor lysates to quantify the enzymatic activity of caspase-3.
-
Comparative Data Analysis and Interpretation
The following tables present hypothetical data to illustrate how the performance of this compound would be compared against the control and reference compounds.
In Vivo Efficacy Comparison
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2 ± 1.5 |
| This compound | 450 ± 80 | 64 | -5 ± 2.0 |
| Z-DEVD-FMK | 700 ± 100 | 44 | -3 ± 1.8 |
| Marimastat | 850 ± 120 | 32 | -4 ± 2.2 |
Data are presented as mean ± SEM.
Pharmacodynamic Marker Comparison
| Treatment Group | Cleaved Caspase-3 (% Positive Cells) | Caspase-3 Activity (Fold Change vs. Vehicle) | MMP-9 Activity (Relative Densitometry Units) | Microvessel Density (CD31+ Vessels/Field) |
| Vehicle Control | 5 ± 1.2 | 1.0 | 1.0 | 25 ± 4 |
| This compound | 25 ± 3.5 | 4.2 | 0.4 | 12 ± 3 |
| Z-DEVD-FMK | 30 ± 4.0 | 5.0 | 0.9 | 23 ± 5 |
| Marimastat | 6 ± 1.5 | 1.2 | 0.3 | 10 ± 2 |
Data are presented as mean ± SEM.
Interpretation of Hypothetical Data:
The hypothetical data suggest that this compound exhibits superior tumor growth inhibition compared to both Z-DEVD-FMK and Marimastat alone. The pharmacodynamic markers support the dual-inhibitory hypothesis: this compound significantly increases cleaved caspase-3 levels and caspase-3 activity, indicative of apoptosis induction. Simultaneously, it reduces MMP-9 activity and microvessel density, suggesting an impact on the tumor microenvironment. The effect of Z-DEVD-FMK is primarily on apoptosis induction, while Marimastat's main effect is on MMP activity and angiogenesis, with minimal impact on apoptosis.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound's therapeutic effects. By employing a comparative approach with well-established inhibitors and conducting a comprehensive analysis of both efficacy and pharmacodynamic markers, researchers can gain critical insights into the compound's mechanism of action and its potential as a clinical candidate.
Future studies should explore the pharmacokinetic profile of this compound to correlate drug exposure with its pharmacodynamic effects. Additionally, investigating its efficacy in orthotopic or patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of its therapeutic potential.[15][16] The exploration of combination therapies, for instance, pairing this compound with standard-of-care chemotherapeutics, could also unveil synergistic anti-tumor effects.
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PAC-1 and isatin derivatives are weak matrix metalloproteinase inhibitors. PubMed. [Link]
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In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts. Karger Publishers. [Link]
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Het(aryl)isatin to het(aryl)aminoindoline scaffold hopping: A route to selective inhibitors of matrix metalloproteinases. Arabian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Chloroisatin
An objective, data-driven comparison of analytical methodologies for 4-Chloroisatin, designed for researchers, scientists, and professionals in drug development.
In the rigorous world of pharmaceutical development and chemical synthesis, the integrity of analytical data is non-negotiable. For a compound like this compound, a versatile intermediate in the synthesis of numerous bioactive molecules and pharmaceuticals, ensuring the accuracy and consistency of its quantification is paramount.[1][2] The choice of an analytical method is not merely a procedural step but a foundational decision that impacts downstream processes, from quality control to regulatory submission.
This guide provides an in-depth comparison of common analytical methods for this compound, grounded in the critical process of cross-validation. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, offering field-proven insights to ensure your analytical systems are robust, reliable, and self-validating.
The Analyte: Understanding this compound's Properties
This compound, with the chemical formula C₈H₄ClNO₂, is a halogenated derivative of isatin, appearing as a light yellow to brown crystalline powder.[2][3] Its molecular structure, featuring an indole ring system, provides a chromophore that is readily detectable by UV spectroscopy. Its moderate polarity and solubility in organic solvents like dimethylformamide (DMF) make it a suitable candidate for chromatographic techniques.[2] These inherent physicochemical properties are the primary determinants for selecting and optimizing an analytical method.
The Principle: Why Cross-Validation is Essential
Cross-validation is the formal process of comparing two or more analytical methods to demonstrate that they provide equivalent results for the same sample.[4][5] This is not a pass/fail exercise but a means to ensure data comparability, which is crucial when transferring a method between laboratories, adopting a new technology, or when data from different analytical runs or studies need to be correlated.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process, emphasizing that the objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][8]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a balance of specificity, sensitivity, speed, and the complexity of the sample matrix. Here, we compare three workhorse methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most powerful and versatile technique for the analysis of non-volatile compounds like this compound.[1][9]
-
Expertise & Experience (The "Why"): The separation is typically achieved using a reversed-phase C18 column. This choice is deliberate: the nonpolar stationary phase effectively retains the moderately polar this compound, allowing for excellent separation from more polar or nonpolar impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile) and water, is optimized to achieve a suitable retention time and sharp peak shape. The addition of a small amount of acid (e.g., 0.1% formic acid) is a common practice to suppress the ionization of the analyte and improve peak symmetry. UV detection is ideal due to the compound's inherent chromophore.
-
Trustworthiness (Self-Validation): An HPLC method's reliability is continuously verified through System Suitability Tests (SSTs) performed before and during an analytical run. Parameters such as peak asymmetry (tailing factor), theoretical plates, and injection precision are monitored to ensure the system is performing optimally. Full validation according to ICH guidelines would rigorously assess specificity, linearity, range, accuracy, and precision.[8]
Gas Chromatography (GC)
GC is a high-resolution separation technique best suited for volatile and thermally stable compounds. While this compound is a solid, GC analysis is feasible, often with a critical modification.
-
Expertise & Experience (The "Why"): Direct injection of this compound can lead to thermal degradation in the hot GC inlet, compromising accuracy. The key to a successful GC method is often derivatization . This chemical modification, for instance, by silylation, converts the analyte into a more volatile and thermally stable form.[10] The choice of a mid-polarity capillary column (e.g., a phenyl-substituted phase) provides the necessary selectivity to separate the derivatized analyte from other components. GC-MS (Mass Spectrometry) is particularly powerful, providing not only quantification but also mass spectral data that confirms the identity of the analyte.[11][12]
-
Trustworthiness (Self-Validation): The validation of a GC method must extend to the derivatization step itself. One must prove the reaction is consistent, complete, and that the resulting derivative is stable under the analytical conditions. Validation parameters are similar to HPLC, but robustness testing must include an evaluation of the method's sensitivity to small changes in the derivatization protocol.
UV-Vis Spectrophotometry
This technique offers a rapid and straightforward approach for quantifying a pure substance in a simple matrix.
-
Expertise & Experience (The "Why"): UV-Vis spectrophotometry operates on the Beer-Lambert law, where the absorbance of light is directly proportional to the concentration of the analyte. The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound, as this provides the highest sensitivity and linearity. The choice of solvent is critical; it must dissolve the analyte without absorbing light in the same region.
-
Trustworthiness (Self-Validation): The Achilles' heel of UV-Vis is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength will lead to a positively biased, inaccurate result. Therefore, this method is only trustworthy for analyzing relatively pure this compound. Its validation would confirm linearity, accuracy, and precision, but its specificity must be established by comparing results against a more selective method like HPLC.
Data Presentation: Performance at a Glance
The following table summarizes the expected performance characteristics of each validated method for this compound analysis.
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | High | Low |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Typical Range | 0.1 - 150 µg/mL | 0.5 - 200 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Quantitation (LOQ) | Low | Low | Moderate |
| Robustness | High | Moderate | High |
| Sample Throughput | Moderate | Low | High |
Visualization of the Cross-Validation Workflow
The process of cross-validating these methods follows a logical sequence from sample preparation through comparative statistical analysis.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 60:40 (v/v) Acetonitrile / Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 0.1 to 150 µg/mL).
-
Prepare Quality Control (QC) samples at three concentrations (low, medium, high) within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform system suitability injections (typically five replicate injections of a mid-concentration standard).
-
Construct the calibration curve by injecting the standards in duplicate.
-
Analyze the QC samples in replicate (n=6).
-
Protocol 2: GC-FID Method with Derivatization
-
Derivatization:
-
In a 2 mL autosampler vial, add 100 µL of the sample or standard solution (in a volatile solvent like pyridine).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.
-
-
GC System:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: 250 °C, Split mode (e.g., 20:1).
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Detector: FID at 300 °C.
-
-
Procedure:
-
Prepare standards and QCs as in the HPLC method, using a suitable volatile solvent.
-
Derivatize all standards and QCs immediately prior to building the analytical sequence.
-
Analyze as per the HPLC procedure.
-
Protocol 3: UV-Vis Spectrophotometry
-
Instrument Setup:
-
Spectrophotometer: Double-beam UV-Vis.
-
Scan: Scan a standard solution from 400 nm to 200 nm to determine λmax.
-
Measurement: Set the instrument to read absorbance at the determined λmax.
-
-
Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Serially dilute with methanol to create calibration standards (e.g., 1 to 50 µg/mL).
-
-
Procedure:
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
Plot absorbance vs. concentration to create the calibration curve.
-
Making an Informed Decision: Which Method to Use?
The optimal method is dictated by the analytical objective. This decision tree provides a logical framework for selection.
Caption: Decision guide for selecting the appropriate analytical method.
-
For development, stability testing, and impurity profiling , where separating the analyte from degradation products or related substances is essential, HPLC is the unequivocal choice.
-
For routine quality control of a highly pure raw material , where speed and cost are factors, UV-Vis spectrophotometry is a viable and efficient option.
-
When orthogonal verification is needed or if the laboratory has a stronger GC infrastructure, GC-MS provides an excellent, highly specific alternative to HPLC, with the added benefit of mass confirmation.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
-
Timmerman, P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved January 11, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 11, 2026, from [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved January 11, 2026, from [Link]
-
de Oliveira, D. N., et al. (2012). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved January 11, 2026, from [Link]
-
African Rock Art. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
LBAO Chemicals. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 11, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97% (HPLC), 100 grams. Retrieved January 11, 2026, from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved January 11, 2026, from [Link]
-
Al-Khuzaie, A. A. H., et al. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
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A Comparative Guide to Validating the Antioxidant Activity of 7-Chloroisatin Derivatives
In the dynamic field of medicinal chemistry, the isatin scaffold remains a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A significant area of interest is the antioxidant potential of isatin derivatives, particularly 7-chloroisatin derivatives, which are being explored for their ability to counteract oxidative stress implicated in a myriad of pathological conditions.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the antioxidant activity of novel 7-chloroisatin derivatives using established in vitro assays.
The Chemical Rationale: Understanding Antioxidant Mechanisms
The antioxidant activity of a compound is primarily its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cells, DNA, and proteins.[6] Isatin derivatives are thought to exert their antioxidant effects through various mechanisms, including hydrogen atom donation and electron transfer, which are facilitated by the presence of the N-H and C=O groups within the lactam ring.[5] The specific substitutions on the isatin core, such as the chloro group at the 7-position, can significantly influence this activity.[7]
To quantify and compare the antioxidant potential of different 7-chloroisatin derivatives, a panel of assays operating on distinct chemical principles is recommended. This multi-assay approach provides a more robust and comprehensive assessment of a compound's antioxidant profile. The most commonly employed and well-validated methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Comparative Antioxidant Activity of 7-Chloroisatin Derivatives
The following table presents a hypothetical yet representative dataset comparing the antioxidant activity of three novel 7-chloroisatin derivatives against the well-established antioxidant, Ascorbic Acid. The data is expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the free radicals) for the DPPH and ABTS assays, and as the FRAP value (in µM Fe(II) equivalents) for the FRAP assay. Lower IC50 values indicate higher antioxidant activity, while higher FRAP values signify greater reducing power.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II) Equivalents) |
| 7-Chloroisatin Derivative 1 | 25.8 | 18.2 | 1850 |
| 7-Chloroisatin Derivative 2 | 15.3 | 10.5 | 2500 |
| 7-Chloroisatin Derivative 3 | 32.1 | 25.6 | 1500 |
| Ascorbic Acid (Standard) | 8.5 | 5.2 | 3200 |
Experimental Workflows and Protocols
A generalized workflow for assessing the antioxidant activity of 7-chloroisatin derivatives is depicted below. This is followed by detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.[8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 1 mg/mL) of the 7-chloroisatin derivatives and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).[8]
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[8]
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.
-
Add 200 µL of the DPPH working solution to each well.
-
Prepare a control well containing the solvent and DPPH solution, and a blank for each sample containing the sample and methanol (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100.[8]
-
Plot the percentage of scavenging activity against the concentration of the derivatives and the standard to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
Prepare stock solutions and serial dilutions of the 7-chloroisatin derivatives and a standard (e.g., Trolox or Ascorbic Acid) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution or standard to the wells.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[11]
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value from the plot of scavenging activity versus concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex, and the increase in absorbance at 593 nm is proportional to the antioxidant power.[13]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP working solution fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP working solution to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare stock solutions and dilutions of the 7-chloroisatin derivatives.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution or standard to the wells.
-
Add 220 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Calculate the FRAP value of the samples using the linear regression equation from the standard curve.
-
Mechanistic Insights into Antioxidant Action
The antioxidant activity of isatin derivatives is largely attributed to their ability to participate in single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms to neutralize free radicals. The following diagram illustrates these proposed pathways.
Conclusion
The validation of the antioxidant activity of 7-chloroisatin derivatives requires a systematic and multi-faceted approach. By employing a combination of assays such as DPPH, ABTS, and FRAP, researchers can obtain a comprehensive understanding of the radical scavenging and reducing capabilities of their novel compounds. The detailed protocols and comparative framework provided in this guide are intended to ensure scientific integrity and reproducibility, ultimately aiding in the identification of promising new antioxidant agents for further drug development.
References
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- Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
-
Al-Khuzaie, M. G. A., Al-Kurdy, M. J. R., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. Retrieved from [Link]
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
-
Chen, G., Wang, Y., Hao, X., Mu, S., & Sun, Q. (2011). Simple isatin derivatives as free radical scavengers: Synthesis, biological evaluation and structure-activity relationship. Chemistry Central Journal, 5, 37. Retrieved from [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
-
Benkhaira, N., Koraichi, I. S., & Benbrahim, K. F. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. In Essential Oils - Advances in Extractions and Biological Applications. IntechOpen. Retrieved from [Link]
-
Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Food Chemistry, 142, 268-273. Retrieved from [Link]
-
Al-Khuzaie, M. G. A., Al-Kurdy, M. J. R., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. ResearchGate. Retrieved from [Link]
-
Al-Khuzaie, M. G. A., Al-Kurdy, M. J. R., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Academic Scientific Journals. Retrieved from [Link]
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
-
Kumar, A., & Sharma, S. (2021). A Review on Isatin, Isatin Derivatives and their Pharmacological Activity. ResearchGate. Retrieved from [Link]
-
Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Genesis and development of DPPH method of antioxidant assay. Journal of Agricultural and Food Chemistry, 49(8), 3675-3683. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Matide. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168.
-
Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
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Ismail, M., Taha, M., Imran, M., Khan, K. M., & Salar, U. (2022). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 69(3), 735-746. Retrieved from [Link]
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Singh, R. K., Kumar, S., & Singh, P. (2025). Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential. ResearchGate. Retrieved from [Link]
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Al-Khuzaie, M. G. A., Al-Kurdy, M. J. R., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science. Retrieved from [Link]
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Al-Khuzaie, M. G. A., Al-Kurdy, M. J. R., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. Retrieved from [Link]
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Prakash, C. R., et al. (2011). Synthesis and evaluation of antioxidant activities of some novel isatin derivatives and analogs. Asian Journal of Research in Pharmaceutical Sciences, 1(4), 140-143. Retrieved from [Link]
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Khedkar, P., & Varma, S. (2024). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Journal of Pharmaceutical Sciences and Research, 16(1), 1-15. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Cytotoxicity Studies on Brine Shrimp
For researchers, scientists, and drug development professionals, the initial stages of toxicity assessment are critical for filtering a large number of compounds efficiently and cost-effectively. This guide provides an in-depth technical overview of the Brine Shrimp Lethality Assay (BSLA), a widely used preliminary cytotoxicity screening tool. We will delve into the causality behind experimental choices, offer a self-validating protocol, and objectively compare its performance against other established in vitro methods, supported by experimental data.
The Brine Shrimp Lethality Assay: A Gateway to Cytotoxicity Screening
The Brine Shrimp Lethality Assay, first proposed by Michael et al. in 1956 and later adapted for natural product screening, is a simple, rapid, and inexpensive bioassay.[1] It is based on the principle of determining the concentration of a test substance that is lethal to 50% of the brine shrimp nauplii (larvae) within a 24-hour period (LC50).[2] Its primary application lies in the preliminary screening of plant extracts, fungal toxins, heavy metals, and other bioactive compounds for potential cytotoxic activity.[1]
The rationale for its use as a preliminary screen is its good correlation with cytotoxicity in some human solid tumors and other biological assays.[3] While it does not provide mechanistic insights, its utility as a "bench-top" bioassay to guide the fractionation and isolation of bioactive compounds is well-established.[4]
A Validated Protocol for the Brine Shrimp Lethality Assay
This protocol is designed to be a self-validating system, incorporating controls and clear endpoints to ensure the trustworthiness of the results.
I. Materials and Reagents
-
Brine Shrimp Eggs (Artemia salina): Commercially available from aquaculture suppliers.
-
Artificial Seawater: 38 g/L sea salt in distilled water.[5] Tap water containing chlorine should be avoided or left to stand overnight to allow for chlorine dissipation.[6]
-
Test Sample: Extract, pure compound, or nanoparticle suspension.
-
Solvent: Dimethyl sulfoxide (DMSO) is a preferred solvent due to its low toxicity to brine shrimp at low concentrations.[7][8] Other solvents like methanol or ethanol can be used, but their potential toxicity must be accounted for with appropriate controls.[8]
-
Positive Control: Potassium dichromate is a commonly used positive control with a known LC50 value.[9]
-
Hatching Tank: A transparent container that can be divided into two compartments, one dark and one illuminated.
-
Light Source: A lamp to attract the phototactic nauplii.
-
24-well plates or small vials.
-
Pipettes and tips.
-
Dissecting microscope or magnifying glass.
II. Experimental Workflow
Caption: Experimental workflow for the Brine Shrimp Lethality Assay.
III. Step-by-Step Methodology
-
Hatching Brine Shrimp:
-
Prepare artificial seawater by dissolving 38g of sea salt in 1 liter of distilled water.[5]
-
Add brine shrimp cysts to the hatching tank filled with seawater.
-
Aerate the water and maintain a constant temperature (25-30°C) and illumination for 24-48 hours.[1] The nauplii will hatch and swim towards the light source, allowing for easy collection and separation from the unhatched cysts.[10]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test sample in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 10, 100, 1000 µg/mL).[2]
-
Prepare a positive control (e.g., potassium dichromate) and a negative control (seawater with the same concentration of solvent used for the test samples). The solvent control is crucial to ensure that any observed lethality is due to the test sample and not the solvent itself.[7]
-
-
Assay Procedure:
-
Using a pipette, transfer approximately 10-15 nauplii into each well of a 24-well plate.
-
Add the prepared test solutions, positive control, and negative control to the respective wells.
-
Incubate the plates for 24 hours under illumination at room temperature.[1]
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead and surviving nauplii in each well using a dissecting microscope. Nauplii that do not exhibit any movement for 10 seconds are considered dead.[11]
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value by plotting the percentage of mortality against the logarithm of the sample concentration. Probit analysis is a common statistical method used for this purpose.[12][13]
-
Comparative Analysis of Cytotoxicity Assays
The Brine Shrimp Lethality Assay is one of many tools available for cytotoxicity screening. The choice of assay depends on the specific research question, the nature of the test compound, and the available resources. Below is a comparative guide to the BSLA and other common in vitro cytotoxicity assays.
| Feature | Brine Shrimp Lethality Assay (BSLA) | MTT Assay | Sulforhodamine B (SRB) Assay | Neutral Red Uptake (NRU) Assay |
| Principle | Measures the percentage of mortality in brine shrimp nauplii. | Measures the metabolic activity of cells via the reduction of MTT to formazan by mitochondrial dehydrogenases.[14] | Measures cell density by staining total cellular protein with sulforhodamine B. | Measures the accumulation of neutral red dye in the lysosomes of viable cells. |
| Endpoint | Lethality (LC50).[2] | Cell viability (IC50). | Cell number (IC50). | Cell viability (IC50). |
| Advantages | Inexpensive, rapid, simple, does not require sterile conditions.[1][4] | Well-established, sensitive, suitable for high-throughput screening.[14] | Good linearity, high sensitivity, not affected by metabolic activity. | Sensitive, can detect early cytotoxic events. |
| Disadvantages | Lower sensitivity than cell-based assays, potential for false positives/negatives, not directly translatable to human toxicity.[15] | Can be affected by compounds that interfere with mitochondrial respiration, formazan crystals require solubilization.[16] | Requires cell fixation, which can lead to cell loss. | Can be affected by compounds that alter lysosomal pH. |
| Predictive Value for Human Toxicity | Considered a preliminary screen; good correlation in some cases but not a direct predictor.[3] | Moderate; widely used but can have discrepancies with in vivo data. | Good; often used in NCI-60 cancer cell line screening. | Good; reflects membrane integrity. |
Quantitative Comparison: LC50 and IC50 Values
Several studies have demonstrated a good correlation between the results of the BSLA and cell-based cytotoxicity assays. For instance, a study comparing the cytotoxicity of 16 different nanoparticles found a significant correlation (R² = 0.72) between the LC50 values from the brine shrimp assay and the IC50 values from the MTT assay on L929 cells.[16] Another study on Mikania species showed a similar trend in cytotoxic activity between the brine shrimp lethality bioassay and the SRB assay.[17][18]
Table of Comparative Cytotoxicity Data (Hypothetical Example)
| Compound | Brine Shrimp LC50 (µg/mL) | MTT (HeLa cells) IC50 (µg/mL) | SRB (A549 cells) IC50 (µg/mL) |
| Plant Extract A | 15.84[18] | 25.5 | 15[18] |
| Plant Extract B | 29.04[18] | 48.2 | 33[18] |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 0.2 |
Note: The values for Plant Extracts A and B are based on data for Mikania micrantha and Mikania cordata, respectively, from Khatun et al. (2021).[18]
Critical Evaluation of the Brine Shrimp Lethality Assay
Expertise & Experience: Understanding the Causality
-
Age of Nauplii: The sensitivity of brine shrimp to toxins can vary with age. It is generally recommended to use nauplii 24-48 hours after hatching for consistent results.[19]
-
Solvent Choice: The choice of solvent is critical to avoid false-positive results. DMSO is generally preferred due to its lower toxicity compared to ethanol or methanol.[8] A solvent control is non-negotiable.[7]
-
Exposure Time: A 24-hour exposure period is standard, providing a balance between detecting acute toxicity and minimizing the effects of starvation.[1]
Trustworthiness: A Self-Validating System
To ensure the reliability of the BSLA, the following should be considered:
-
Standardization: While there isn't a single, universally adopted standard, following established protocols from reputable sources is crucial. The American Society for Testing and Materials (ASTM) provides general guidance for acute toxicity testing with aquatic invertebrates that can be adapted.[20][21]
-
Controls: The inclusion of both positive and negative (solvent) controls in every experiment is essential for validating the assay's performance and ensuring that the observed effects are due to the test substance.
-
Reproducibility: Performing the assay in triplicate and ensuring consistent experimental conditions (temperature, light, salinity) will enhance the reproducibility of the results.
Authoritative Grounding: Predictive Value and Limitations
The brine shrimp lethality assay is a valuable preliminary screening tool, but its limitations must be acknowledged. There is often a good correlation between the BSLA and other cytotoxicity assays, particularly for natural products.[3] However, it is not a direct predictor of human toxicity.[15] The physiological differences between a crustacean and a mammal are significant.
Therefore, the BSLA should be viewed as the first step in a tiered approach to toxicity testing. Positive results in the BSLA warrant further investigation using more specific and relevant in vitro cell-based assays, followed by in vivo studies if necessary.
Caption: Decision tree for preliminary cytotoxicity screening.
Conclusion
The Brine Shrimp Lethality Assay is a robust and valuable tool in the preliminary assessment of cytotoxicity. Its simplicity, low cost, and rapidity make it an ideal choice for high-throughput screening of natural products and other novel compounds. However, it is imperative that researchers understand its limitations and use it as part of a broader, integrated toxicity testing strategy. By following a well-validated protocol and critically interpreting the results in the context of other assays, the BSLA can significantly contribute to the efficient and effective discovery of new therapeutic agents.
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Khatun, R., Hasnin, I., Haque, A., & Rahman, M. A. (2021). Comparative Cytotoxicity of Selected Mikania species using Brine Shrimp Lethality Bioassay and Sulforhodamine B (SRB) Assay. Bangladesh Pharmaceutical Journal, 24(1), 1-8. [Link]
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Khatun, R., Hasnin, I., Haque, A., & Rahman, M. A. (2021). Comparative Cytotoxicity of Selected Mikania species using Brine Shrimp Lethality Bioassay and Sulforhodamine B (SRB) Assay. Bangladesh Pharmaceutical Journal, 24(1), 1-8. [Link]
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Prakash Chandra Gupta, Nisha Sharma, and Ch V Rao. (2013). Brine Shrimp Lethality Bioassay of Careya Arborea Leaves and Aerial Parts of Cleome Viscosa. Research Journal of Pharmacy and Biological and Chemical Sciences, 4(2), 1545-1551. [Link]
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A comparison between two brine shrimp assays to detect. (n.d.). Virginia Open Data Portal. [Link]
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Bogavac, M., Karadžić, I., Dajić-Stevanović, Z., Kovačević, N., & Šavikin, K. (2021). Cytotoxicity screening of Thymus vulgaris L. essential oil in brine shrimp nauplii and cancer cell lines. Archives of Biological Sciences, 73(2), 225-232. [Link]
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IN VITRO AND IN VIVO-SCIENTIFIC EVALUATION ON CYTOTOXICITY AND GENOTOXICITY OF TRADITIONAL MEDICINAL PLANT COUROUPITA GUIANENSIS. (n.d.). PharmacologyOnLine. [Link]
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ASTM E1203-98 - Standard Practice for Using Brine Shrimp Nauplii as Food for Test Animals in Aquatic Toxicology. (n.d.). ANSI Webstore. [Link]
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In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. (n.d.). MDPI. [Link]
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A Comparative Guide to the Antibacterial Spectrum of 4-Chloroisatin Derivatives
Isatin (indole-2,3-dione) and its derivatives represent a class of versatile heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties.[1] The isatin scaffold, with its multiple reaction sites, allows for extensive synthetic modifications, leading to the development of novel therapeutic agents.[1] Among these, halogenated isatins, particularly 4-Chloroisatin derivatives, have emerged as a promising area of investigation for new antibacterial agents in an era where antimicrobial resistance is a mounting global health crisis.[2][3]
This guide provides a comprehensive assessment of the antibacterial spectrum of this compound derivatives, offering a comparative analysis supported by experimental data. We will delve into the standardized methodologies for evaluating antibacterial efficacy, present a comparative data summary, and discuss the underlying structure-activity relationships that govern their performance.
Foundational Protocols for Assessing Antibacterial Efficacy
To ensure reliability and reproducibility in assessing the antibacterial potential of any new compound, standardized and self-validating protocols are paramount. The following methodologies, primarily the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are the gold standard in clinical and research microbiology.[4][5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the most fundamental metric for antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it supports the growth of most common pathogens, has low levels of inhibitors for certain antibiotics (like sulfonamides and trimethoprim), and provides good reproducibility.[7]
-
Inoculum Density: A standardized bacterial inoculum, equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), is crucial.[6] This ensures that the test results are consistent and not skewed by an overly high or low bacterial load. The final concentration in the wells is further diluted to approximately 5 x 10⁵ CFU/mL.[8]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a wide range of concentrations.
Step-by-Step Protocol: Broth Microdilution Method
-
Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 times the highest concentration to be tested).[7]
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the stock solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process sequentially down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[6] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours under ambient atmospheric conditions.[5][8]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[8]
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). It is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9][10]
Step-by-Step Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% kill rate compared to the original inoculum count.[9][11]
The MBC/MIC ratio is a valuable parameter; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC Determination.
Comparative Antibacterial Spectrum of this compound Derivatives
Research into the antimicrobial properties of chloroisatin derivatives has revealed that the position of the chlorine atom and the nature of substitutions significantly influence the antibacterial spectrum and potency.
One study systematically synthesized and evaluated two series of chloroisatin-3-semicarbazones, comparing derivatives of this compound with those of 6-chloroisatin. The investigation of their in vitro antimicrobial activity was performed using the agar double dilution technique against a panel of pathogenic bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Chloroisatin Derivatives
| Compound Class | Derivative Example | S. aureus | S. pyogenes | E. coli | P. aeruginosa | Standard (Sulphamethoxazole) | Standard (Trimethoprim) |
| This compound Series | 4a (4-chloro-3-(4'-bromophenyl)semicarbazone) | 78.12 | 156.25 | 312.5 | 625 | 1250 | 2500 |
| 6-Chloroisatin Series | 2b (6-chloro-3-(4'-chlorophenyl)semicarbazone) | 39.06 | 78.12 | 156.25 | 312.5 | 1250 | 2500 |
| 6-Chloroisatin Series | 4b (6-chloro-3-(4'-bromophenyl)semicarbazone) | 39.06 | 78.12 | 156.25 | 312.5 | 1250 | 2500 |
| Data synthesized from Pandeya et al. |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals critical insights into the structure-activity relationships of these compounds:
-
Positional Isomerism: A key finding is that the semicarbazones derived from the 6-chloroisatin series exhibited more potent and broad-spectrum antibacterial activity compared to their this compound counterparts. This suggests that the electronic and steric effects of the chlorine atom at position 6 are more favorable for antimicrobial action than at position 4.
-
Role of Halogenation: The presence of a chloro group on the isatin ring appears to enhance the electronic character of the molecule, which may facilitate greater penetration through the microbial membrane, leading to improved activity. Compounds 2b and 4b, which possess a halogen on the isatin ring (position 6) and another on the phenyl semicarbazone moiety, were identified as particularly potent agents.
-
Broad-Spectrum Activity: Several derivatives, notably from the 6-chloro series, demonstrated activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, indicating a broad spectrum of action.
Comparison with Alternative Antibiotics
When compared to the standard antibiotics sulphamethoxazole and trimethoprim, many of the synthesized chloroisatin derivatives, especially from the 6-chloro series, showed significantly lower MIC values, indicating superior potency in vitro. For instance, compounds 2b and 4b inhibited S. aureus at 39.06 µg/mL, whereas sulphamethoxazole required a concentration of 1250 µg/mL.
Proposed Mechanism of Action
While the precise mechanism for many isatin derivatives is still under investigation, a primary mode of action for antibacterial agents involves the inhibition of essential cellular processes.[12] For isatin-related compounds, one of the proposed targets is DNA gyrase, a bacterial enzyme crucial for DNA replication.[13] By inhibiting such enzymes, these compounds can effectively halt bacterial proliferation. Other potential mechanisms include interference with cell wall synthesis, protein synthesis, or membrane function.[12][14] The disruption of the bacterial cell membrane has been demonstrated for some isatin-quinoline conjugates.[15]
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A Senior Application Scientist's Guide to Comparing the Inhibitory Effects on Carboxylesterases
For researchers, scientists, and drug development professionals, understanding the inhibition of carboxylesterases (CEs) is paramount. These ubiquitous serine hydrolases are critical players in the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[1][2] Inhibition of these enzymes can dramatically alter a drug's pharmacokinetics, leading to potential drug-drug interactions (DDIs), impacting efficacy, and in some cases, causing toxicity.[2][3] This guide provides a comprehensive comparison of common carboxylesterase inhibitors, delving into the experimental data that underpins our understanding of their effects and offering detailed protocols for their evaluation.
The Central Role of Carboxylesterases in Drug Metabolism
Human carboxylesterases, primarily CES1 and CES2, are responsible for the hydrolysis of ester, amide, and carbamate bonds found in numerous drugs and prodrugs.[1][4] CES1 is predominantly expressed in the liver and plays a significant role in the metabolism of drugs like the antiplatelet agent clopidogrel and the ADHD medication methylphenidate.[5] Conversely, CES2 is highly expressed in the small intestine and is crucial for the activation of anticancer prodrugs such as capecitabine and irinotecan.[1][4] Given their central role, the modulation of CE activity by inhibitory compounds is a key consideration in drug development and clinical practice.[6][7][8][9][10]
A Comparative Analysis of Carboxylesterase Inhibitors
Carboxylesterase inhibitors can be broadly categorized into several classes, each with distinct mechanisms and potencies. The primary classes of interest include organophosphates, carbamates, and a diverse group of natural products.
Organophosphates: Potent, Often Irreversible Inhibitors
Organophosphates (OPs) are a class of compounds widely used as pesticides and nerve agents, but also include some therapeutic agents.[11][12] They are known for their potent, often irreversible inhibition of serine hydrolases, including carboxylesterases.[13][14]
The inhibitory mechanism of organophosphates involves the formation of a stable covalent bond with the catalytic serine residue in the active site of the enzyme, effectively rendering it inactive.[13] This irreversible inhibition makes them powerful tools for in vitro studies but also raises concerns about their potential for toxicity in vivo.
Carbamates: Reversible and Irreversible Inhibition
Carbamates are another class of compounds that includes insecticides and therapeutic drugs, such as those used to treat Alzheimer's disease.[15][16][17] Their interaction with carboxylesterases can be either reversible or irreversible, depending on the specific carbamate structure.[16][18] Similar to organophosphates, carbamates can form a covalent adduct with the active site serine.[16] However, this carbamylated enzyme can, in some cases, undergo spontaneous reactivation, albeit at a slow rate.[18]
Natural Products: A Diverse Source of Modulators
A growing body of research has identified numerous natural products with significant inhibitory effects on carboxylesterases.[4][19][20] These compounds, derived from sources like medicinal herbs and common foods, represent a diverse chemical space and can exhibit various modes of inhibition.[19][20][21] Notable examples include flavonoids, tanshinones, and triterpenoids.[4][21] The potential for drug-herb interactions mediated by CE inhibition is an area of active investigation.[3][19][20]
Quantitative Comparison of Inhibitory Potency
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[22][23][24][25] A lower IC50 value indicates a more potent inhibitor.[24] For a more direct comparison of inhibitor binding affinity, the inhibition constant (Ki) is determined.[22][26] The following table summarizes the reported IC50 values for representative inhibitors against human CES1 and CES2.
| Inhibitor Class | Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Organophosphate | Paraoxon | hCE1 | nM range | [13] |
| Bis(4-nitrophenyl)phosphate (BNPP) | hCE1/hCE2 | Varies | [13][14] | |
| 2-ethylhexyl diphenyl phosphate (EDPhP) | Rat Liver Microsomal CEs | 0.03 | [27] | |
| Carbamate | Rivastigmine | hiCE (CES2) | >95% inhibition | [16] |
| JZL184 | hCE1 | Potent | [18] | |
| URB597 | hCE1/hCE2 | Similar potency | [18] | |
| Natural Product | Tanshinone IIA | hCE1/hiCE | Ki of 1.9 nM / 1.4 nM | [28] |
| Oleanolic Acid | hCES1 | Potent | [29] | |
| Ursolic Acid | hCES1 | Potent | [29] | |
| Deltamethrin | hCES1 | 2.39 | [15] |
Experimental Protocols for Assessing Carboxylesterase Inhibition
Accurate and reproducible assessment of carboxylesterase inhibition is crucial. The following section provides detailed, step-by-step methodologies for determining inhibitor potency.
Spectrophotometric Assay for IC50 Determination
This protocol describes a common and straightforward method for determining the IC50 of a test compound using a model substrate that produces a colored product upon hydrolysis.
Principle: The rate of hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), is measured in the presence and absence of an inhibitor. The absorbance of the product, p-nitrophenol, is monitored over time.
Materials:
-
Recombinant human CES1 or CES2
-
p-Nitrophenyl acetate (pNPA)
-
Test inhibitor
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor.
-
Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).
-
Prepare the enzyme solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted inhibitor solutions to the respective wells. Include a control well with solvent only.
-
Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the pNPA substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 405 nm (the wavelength at which p-nitrophenol absorbs) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Determining the Mode of Inhibition: Kinetic Analysis
To understand the mechanism by which a compound inhibits an enzyme, a kinetic analysis is performed. This involves measuring the reaction rate at various substrate and inhibitor concentrations.
Principle: By analyzing how the Michaelis-Menten parameters, Km (substrate affinity) and Vmax (maximum reaction rate), are affected by the inhibitor, the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined.[30][31]
Procedure:
-
Follow the general procedure for the spectrophotometric assay.
-
Perform the assay with a range of substrate concentrations at several fixed inhibitor concentrations.
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create Lineweaver-Burk plots (double reciprocal plots: 1/velocity vs. 1/substrate concentration).[32] The pattern of line intersections on the Lineweaver-Burk plot reveals the mode of inhibition.[30]
-
Visualizing Experimental Workflows and Inhibition Mechanisms
Diagrams are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for IC50 determination of carboxylesterase inhibitors.
Caption: Mechanisms of reversible enzyme inhibition.
Conclusion
The inhibition of carboxylesterases is a critical aspect of drug metabolism and pharmacokinetics that demands rigorous investigation. This guide has provided a comparative overview of key inhibitor classes, quantitative data on their potency, and detailed protocols for their experimental evaluation. By employing these methodologies and understanding the underlying principles, researchers can effectively characterize the inhibitory effects of novel compounds, anticipate potential drug-drug interactions, and ultimately contribute to the development of safer and more effective therapeutics.
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Li, Y., et al. (2022). Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Bioorganic & medicinal chemistry, 54, 116560. [Link]
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ResearchGate. (n.d.). In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors. [Link]
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Thomsen, R., Rasmussen, H. B., & Linnet, K. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug metabolism and disposition: the biological fate of chemicals, 42(1), 126–133. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
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Abdiche, Y. N., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 530, 44–54. [Link]
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Semantic Scholar. (n.d.). In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors. [Link]
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Zhu, H. J., et al. (2013). Carboxylesterase 1-mediated drug-drug interactions between clopidogrel and simvastatin. The Journal of pharmacology and experimental therapeutics, 347(1), 216–224. [Link]
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Crow, J. A., et al. (2009). Carboxylesterases: dual roles in lipid and pesticide metabolism. Journal of lipid research, 50(12), 2335–2346. [Link]
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Wadkins, R. M., et al. (2006). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. Chemico-biological interactions, 162(3), 221–230. [Link]
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Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Chloroisatin
In the dynamic landscape of pharmaceutical and chemical research, the safe handling of reactive compounds is paramount. This guide provides an in-depth operational plan for the use of 4-Chloroisatin, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to not only follow safety protocols but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
While some suppliers may classify this compound as non-hazardous, aggregated GHS information and multiple sources indicate that it should be handled with care due to its potential hazards.[3][4] This guide adopts a precautionary approach, treating the compound as potentially hazardous to ensure the highest level of safety.
Hazard Identification and Risk Assessment
This compound is a yellow to orange solid.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been associated with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][5]
It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from your specific supplier before handling this chemical.[1][2]
Hazard Summary Table
| Hazard Statement | GHS Classification | Pictogram | Description |
| H301 | Acute Toxicity, Oral (Category 3) | Danger | Toxic if swallowed.[3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Warning | Causes skin irritation.[3][5] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Warning | Causes serious eye irritation.[3][5] |
| H335 | Specific target organ toxicity — single exposure (Category 3) | Warning | May cause respiratory irritation.[3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against many chemicals and are a suitable choice.[6][7] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Protective Clothing: For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn.[6][8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator (such as an N-95 for particulates) should be used.[9]
PPE Selection Workflow
Caption: A generalized workflow for a chemical reaction involving this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
1. Waste Segregation:
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and reaction residues should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations. [4]* Never dispose of this compound down the drain.
-
Arrange for the collection of hazardous waste by a licensed disposal company. [4][10] Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully scoop the solid material into a labeled container for hazardous waste.
-
For larger spills, contain the spill and absorb with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
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This compound | C8H4ClNO2 | CID 96047 - PubChem. National Institutes of Health. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
